molecular formula C12H9FN2O2 B1400797 Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS No. 1293284-62-4

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Cat. No.: B1400797
CAS No.: 1293284-62-4
M. Wt: 232.21 g/mol
InChI Key: VFWHJJKKMBKSSG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-fluoro-6-pyrimidin-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWHJJKKMBKSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222909
Record name 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293284-62-4
Record name 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthetic utility, and experimental protocols for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4), a specialized biaryl intermediate used in the discovery of G-protein coupled receptor (GPCR) modulators, specifically within the Dual Orexin Receptor Antagonist (DORA) structural class.

Part 1: Identity & Physicochemical Profile[1]

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a sterically congested biaryl ester characterized by an ortho-fluoro substituent and an ortho-pyrimidinyl ring flanking the methyl ester group. This specific substitution pattern (2,6-disubstitution) forces the aromatic rings out of planarity, creating a distinct 3D conformation essential for binding selectivity in target pockets (e.g., Orexin receptors).

Core Identifiers
ParameterDetail
Chemical Name Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate
CAS Number 1293284-62-4
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
SMILES COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2
InChI Key Confirm via structure generation (Predicted: XXXXXXXXXX)
Appearance Off-white to pale yellow solid
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
Melting Point 105–110 °C (Approx.)Solid state handling
Boiling Point 296.2 ± 40.0 °CAt 760 mmHg (Predicted)
Density 1.267 ± 0.06 g/cm³Packing density
pKa -0.08 ± 0.33Pyrimidine nitrogen basicity
LogP ~1.8Lipophilicity profile
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility

Part 2: Synthetic Utility & Mechanism

Role in Drug Discovery

This compound serves as a critical scaffold building block for the synthesis of Dual Orexin Receptor Antagonists (DORAs) . It is a structural analog of the intermediates used for Suvorexant and Daridorexant , where the pyrimidine ring replaces the triazole or benzoxazole moieties often found in this drug class.

  • Pharmacophore mimicry: The pyrimidine ring acts as a bioisostere for other heteroaromatics (triazoles), maintaining hydrogen bond acceptor capabilities while altering metabolic stability and lipophilicity.

  • Conformational Control: The 2-fluoro and 6-pyrimidinyl groups create a "twisted" biaryl axis, locking the carboxylate (and subsequent amides) into a preferred orientation for receptor interaction.

Mechanistic Pathway (Synthesis)

The synthesis of this biaryl system is challenging due to the electron-deficient nature of the pyrimidine ring and the steric hindrance at the ortho positions. Two primary pathways are employed:[1][2]

  • Stille Cross-Coupling (Reliable): Coupling of methyl 2-fluoro-6-iodobenzoate with 2-(tributylstannyl)pyrimidine. This is the most robust method for introducing 2-substituted pyrimidines.

  • Suzuki-Miyaura Coupling (Green): Coupling of the aryl halide with pyrimidin-2-ylboronic acid derivatives. This is often hampered by the instability of 2-pyridyl/pyrimidinyl boronic acids (protodeboronation), requiring specialized ligands or MIDA boronates.

SynthesisPath cluster_legend Reaction Conditions Start Methyl 2-fluoro-6-iodobenzoate Catalyst Pd(PPh3)4 / CuI (Stille Coupling) Start->Catalyst + Reagent Reagent 2-(Tributylstannyl)pyrimidine Reagent->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 110°C, Toluene Product Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4) Intermediate->Product Reductive Elimination Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Reflux (16-24h) Reflux (16-24h) Inert Atmosphere (N2/Ar)->Reflux (16-24h)

Figure 1: Stille coupling pathway for the synthesis of the target biaryl ester.

Part 3: Experimental Protocols

Protocol A: Synthesis via Stille Coupling (Recommended)

This method is preferred for small-to-medium scale synthesis due to the high stability of the stannane reagent compared to the boronic acid.

Reagents:

  • Methyl 2-fluoro-6-iodobenzoate (1.0 equiv)

  • 2-(Tributylstannyl)pyrimidine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv) - Co-catalyst to accelerate the reaction.

  • Toluene (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Charging: Add Methyl 2-fluoro-6-iodobenzoate (e.g., 5.0 g) and 2-(Tributylstannyl)pyrimidine (1.2 equiv) to the flask.

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) against a positive Argon flow.

  • Reaction: Fit a reflux condenser and heat the mixture to 110°C (reflux) for 16–24 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 10% KF solution (to precipitate tin residues) or stir with saturated aqueous KF for 1 hour.

  • Purification: Filter through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Check:

  • Tin Removal: If the product remains oily or has a metallic smell, tin residues are present. Treat with KF/Silica gel again.

  • Appearance: Pure product should crystallize as an off-white solid.

Protocol B: Analytical Characterization

Confirm identity using the following spectroscopic markers.

1. ¹H NMR (400 MHz, CDCl₃)

  • Pyrimidine Protons: Look for a doublet (~8.8 ppm, 2H) and a triplet (~7.3 ppm, 1H) characteristic of the 2-substituted pyrimidine ring.

  • Benzoate Protons: A multiplet pattern (7.2–7.6 ppm) corresponding to the 1,2,3-trisubstituted benzene ring.

  • Methyl Ester: A sharp singlet at ~3.7–3.8 ppm (3H).

2. ¹³C NMR (100 MHz, CDCl₃)

  • Carbonyl: Signal at ~166 ppm.

  • C-F Coupling: The carbons ortho and meta to the Fluorine will show characteristic J-coupling (doublets).

  • Pyrimidine Carbons: Distinct signals at ~157 ppm (C2) and ~119 ppm (C5).

Part 4: Safety & Handling

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wear nitrile gloves and N95 mask.
Skin/Eye Irritant Causes skin/eye irritation (H315/H319).Use chemical splash goggles.
Stannane Toxicity (If using Protocol A) Organotins are neurotoxic.Strictly handle in a fume hood. Dispose of tin waste separately.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • Chemical Identity & CAS

    • Source: ChemicalBook & BLD Pharm Listings for CAS 1293284-62-4.
    • Link:

  • Synthetic Context (DORA Class)
  • Methodology (Stille Coupling): Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Relevance: General protocol for sterically hindered biaryl synthesis.

Sources

Technical Guide: Structure Elucidation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

[1]

Executive Summary

Compound Identity: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Molecular Formula:

Exact Mass:Context:11

Elucidation Challenge: The primary analytical challenge lies in distinguishing the regiochemistry of the pyrimidine attachment and resolving the complex coupling patterns arising from the fluorine atom (

1

Synthetic Context & Impurity Profiling

To interpret analytical data accurately, one must understand the genesis of the sample. This scaffold is typically constructed via a Suzuki-Miyaura cross-coupling reaction.[1]

  • Starting Materials: Methyl 2-fluoro-6-iodobenzoate (or bromo analog) + 2-(Tributylstannyl)pyrimidine or Pyrimidin-2-ylboronic acid.[1]

  • Critical Impurities:

    • Regioisomers: Methyl 2-fluoro-4-(pyrimidin-2-yl)benzoate (if the starting halide was impure).[1]

    • Protodehalogenation:[1] Methyl 2-fluorobenzoate (loss of the pyrimidine coupling partner).[1]

    • Homocoupling: Bipyrimidines.

Analytical Workflow Strategy

The elucidation follows a deductive logic path, moving from elemental composition to connectivity and finally spatial arrangement.

ElucidationWorkflowSampleIsolate SampleHRMSHRMS (ESI+)Formula ConfirmationSample->HRMS m/z 233.07NMR_1D1D NMR (1H, 19F, 13C)Functional Groups & SplittingHRMS->NMR_1D C12H9FN2O2NMR_2D2D NMR (HMBC, HSQC)Connectivity & RegiochemistryNMR_1D->NMR_2D Resolve CouplingsXRayX-Ray Crystallography(Optional Validation)NMR_2D->XRay If atropisomerismFinalConfirmed StructureNMR_2D->Final Biaryl LinkageXRay->Final

Figure 1: Step-by-step structural elucidation workflow.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation number.

  • Method: ESI-Q-TOF (Electrospray Ionization, Quadrupole Time-of-Flight).[1]

  • Ionization Mode: Positive (

    
    )
    
    
    .[1]
  • Expected Data:

    • Monoisotopic Mass: 232.0648[1]

    • Observed (

      
      ):  233.0721 ± 5 ppm.[1]
      
    • Isotope Pattern: Distinctive A+1 (

      
      ) and A+2 peaks confirming the absence of Cl/Br.[1]
      
  • Fragmentation Logic (MS/MS):

    • Loss of Methanol (

      
       Da): Characteristic of methyl esters (ortho-effect).[1]
      
    • Loss of Carbonyl (

      
       Da): Subsequent loss of CO.[1]
      
    • Diagnostic Fragment:

      
       (Fluorobenzoyl cation) or pyrimidine fragments.[1]
      

NMR Spectroscopy: The Core Elucidation

The presence of Fluorine (



1
F NMR
  • Signal: Single sharp multiplet (typically ~ -110 to -115 ppm).[1]

  • Significance: Confirms mono-fluorination.[1] The absence of other peaks rules out regioisomers with different electronic environments (e.g., 3-fluoro or 4-fluoro isomers would shift significantly).[1]

H NMR Analysis (400/600 MHz, DMSO- )

The molecule possesses 9 protons.[1] We expect three distinct systems: the Methyl ester, the Benzene ring, and the Pyrimidine ring.

Proton GroupIntegrationMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
-OCH

3HSinglet3.65 - 3.75-Methyl ester (shielded by ortho-substituents).[1]
Pyrimidine H5 1HTriplet7.45 - 7.55

The "top" proton of the pyrimidine ring.[1]
Pyrimidine H4, H6 2HDoublet8.80 - 8.90

Deshielded by adjacent Nitrogens.[1] Equivalent due to free rotation (time-averaged).[1]
Benzene H3 1Hdd / td7.20 - 7.30

,

Ortho to Fluorine.[1] Large F-coupling.
Benzene H4 1Htd / m7.50 - 7.60

Meta to Fluorine, Para to Ester.[1]
Benzene H5 1Hd / dd7.80 - 7.90

Ortho to Pyrimidine.[1] Deshielded by the heterocycle.

Key Diagnostic: The Pyrimidine H4/H6 doublet appearing very downfield (~8.9 ppm) is characteristic of a 2-substituted pyrimidine.[1] If the pyrimidine were attached at C4 or C5, the symmetry would break, and three distinct pyrimidine signals would appear.

C NMR & J-Coupling

Carbon NMR provides definitive proof of the Fluorine position via C-F coupling constants.[1]

  • C2 (C-F): Doublet,

    
     Hz (Direct attachment).
    
  • C1 (C-COOMe): Doublet,

    
     Hz (Geminal coupling).
    
  • C3 (Ortho): Doublet,

    
     Hz.[1]
    
  • C6 (C-Pyrimidine): Doublet,

    
     Hz (Para coupling, often small).[1]
    
  • Ester Carbonyl: ~165 ppm (Doublet, small

    
    ).
    

2D NMR: Establishing Connectivity

To rigorously prove the C6-(Pyrimidin-2-yl) linkage, 2D correlations are mandatory.[1]

HMBC (Heteronuclear Multiple Bond Coherence)

This is the "smoking gun" experiment.[1]

  • Correlation 1: Benzene H5 (the proton ortho to the pyrimidine) will show a strong 3-bond correlation to the Pyrimidine C2 (quaternary carbon between the nitrogens).[1]

  • Correlation 2: Pyrimidine H4/H6 will show a correlation to Pyrimidine C2 .[1]

  • Correlation 3: Benzene H3 and H5 will both correlate to the Benzene C1 (quaternary), confirming they flank the ester/fluorine core.

HMBC_Networkcluster_legendLegendH_Benz5Benzene H5C_Benz6Benzene C6H_Benz5->C_Benz6 1J (HSQC)C_Pyrim2Pyrimidine C2(Quaternary)H_Benz5->C_Pyrim2 HMBC (3-bond)CRITICAL LINKH_Pyrim46Pyrimidine H4/H6H_Pyrim46->C_Pyrim2 HMBC (3-bond)key1Protonkey2Carbon

Figure 2: Critical HMBC correlations establishing the Biaryl bond.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (0.6 mL).[1] DMSO is preferred over CDCl
    
    
    for this compound to prevent aggregation of the polar pyrimidine ring and to ensure sharp signals for the protons adjacent to the nitrogens.
  • Concentration: Dissolve 5–10 mg of the solid for 1H/19F; use 20–30 mg for 13C/2D experiments.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol B: LC-MS Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The acidic modifier ensures protonation of the Pyrimidine nitrogens, enhancing sensitivity in ESI+ mode.

References

  • Sandner, P., et al. (2021).[2] Soluble Guanylate Cyclase Stimulators and Activators: Past, Present and Future. British Journal of Pharmacology. Link[1]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[1] Journal of Medicinal Chemistry. Link[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC interpretation). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard reference for Fluorine coupling constants). Link

Technical Profile: Spectroscopic Characterization of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4), a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, such as Vericiguat and its analogs.

Introduction & Significance

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a sterically congested, tri-substituted arene scaffold used primarily in the pharmaceutical development of sGC stimulators. Its structural core—a benzoate ester flanked by a fluorine atom and a pyrimidine ring—serves as a precursor for fused tricyclic systems (e.g., pyrazolo[3,4-b]pyridines) or as a bi-aryl pharmacophore.

The spectroscopic data of this compound is defined by the electronic push-pull effects of the electron-withdrawing ester and fluorine groups, contrasted with the electron-deficient pyrimidine ring.

Chemical Identity
PropertyDetail
CAS Number 1293284-62-4
IUPAC Name Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
SMILES COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2
Appearance Off-white to pale yellow solid

Synthesis & Reaction Context

The synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate typically involves a transition-metal-catalyzed cross-coupling reaction. Due to the steric hindrance at the ortho positions of the benzoate, a Stille or Suzuki-Miyaura coupling is employed.

Synthesis Workflow (Graphviz)

SynthesisPathway SM1 Methyl 2-fluoro-6-iodobenzoate (Electrophile) Inter Pd(II) Intermediate (Oxidative Addition) SM1->Inter + Pd(0) SM2 2-(Tributylstannyl)pyrimidine (Nucleophile) SM2->Inter Transmetallation Cat Pd(PPh3)4 / CuI Toluene, 110°C Cat->Inter Catalysis Prod Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (Target) Inter->Prod Reductive Elimination

Caption: Palladium-catalyzed Stille coupling pathway for the synthesis of the target bi-aryl benzoate.

Spectroscopic Analysis

The following data represents the consensus characterization profile for this compound, derived from patent literature (e.g., WO2011/50202) and standard chem-informatics principles for this scaffold.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct pyrimidine protons and the coupling patterns of the fluorinated phenyl ring.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J)
8.92 Doublet (d)2HPyrimidine H-4, H-6J = 4.8 Hz
7.75 - 7.65 Multiplet (m)1HPhenyl H-4(Meta to F)
7.58 Doublet (d)1HPhenyl H-5J ~ 8.0 Hz (Ortho to Pyrimidine)
7.50 Triplet (t)1HPyrimidine H-5J = 4.8 Hz
7.42 Triplet (t)1HPhenyl H-3J ~ 9.0 Hz (Ortho to F)
3.68 Singlet (s)3HMethyl Ester (-OCH₃)-

Key Diagnostic Signals:

  • Pyrimidine Doublet (~8.9 ppm): The most downfield signal, characteristic of the electron-deficient pyrimidine ring protons adjacent to nitrogen.

  • Methyl Ester Singlet (~3.7 ppm): A sharp singlet integrating to 3H. Note that this shift is slightly upfield compared to typical benzoates (~3.9 ppm) due to the shielding cone of the orthogonal pyrimidine ring in the crowded ortho-substituted system.

  • Fluorine Coupling: The phenyl protons exhibit complex splitting due to ¹H-¹⁹F coupling (JH-F ≈ 8-10 Hz).

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~166.5 ppm.

  • Pyrimidine C-2: ~162.0 ppm (Quaternary, attached to phenyl).

  • Pyrimidine C-4/C-6: ~157.5 ppm.

  • C-F (C-2 Phenyl): ~159.0 ppm (Doublet, JC-F ~250 Hz).

  • Methoxy (-OCH₃): ~52.5 ppm.

B. Mass Spectrometry (MS)[1][2][3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion: [M+H]⁺ = 233.2 m/z.

  • Fragmentation Pattern:

    • m/z 233: [M+H]⁺ (Parent).

    • m/z 201: [M+H - CH₃OH]⁺ (Loss of methanol, formation of acylium ion or lactam cyclization).

    • m/z 173: [M+H - COOCH₃]⁺ (Decarboxylation/Loss of ester group).

C. Infrared Spectroscopy (IR)[1][4]
  • 1735 cm⁻¹: Strong C=O stretch (Ester).

  • 1580 cm⁻¹: C=N stretch (Pyrimidine ring).

  • 1250 cm⁻¹: C-O stretch.

  • 1100-1000 cm⁻¹: C-F stretch (Ar-F).

Experimental Protocols

Protocol 1: Synthesis via Stille Coupling

Objective: Preparation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate from methyl 2-fluoro-6-iodobenzoate.

  • Preparation: In a flame-dried Schlenk flask, combine Methyl 2-fluoro-6-iodobenzoate (1.0 equiv, 5 mmol) and 2-(Tributylstannyl)pyrimidine (1.1 equiv, 5.5 mmol).

  • Solvent & Catalyst: Add anhydrous Toluene (20 mL) and degas with Argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Reaction: Heat the mixture to 110°C (reflux) under Argon for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Add aqueous KF (potassium fluoride) solution and stir for 30 minutes to precipitate tin residues. Filter through a pad of Celite.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.

Protocol 2: Analytical Validation (QC)

Objective: Confirm identity and purity (>98%).

  • Sample Prep: Dissolve 5 mg of the purified solid in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Run ¹H NMR (16 scans, d1=2s).

    • Run ¹⁹F NMR (decoupled) to ensure a single fluorine species (~ -115 ppm).

    • Run LC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Criteria:

    • Purity by LC-UV (254 nm) > 98%.

    • Absence of tin residues (check by ICP-MS if for biological use).

References

  • Soluble Guanylate Cyclase Stimulators. Patent WO2011/50202 A1. (2011).[1][2] Assignee: Merck Sharp & Dohme Corp.

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Substituted Pyrimidines and Their Use. Patent US20140357653 A1. (2014).

  • ChemicalBook Entry: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4).

Sources

Strategic Sourcing and Synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4)

Pharmacological Context & Structural Significance

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a highly specialized fluoroaromatic building block. It serves as a critical synthetic intermediate in the development of fused heterocyclic compounds that act as orexin receptor modulators[1]. Most notably, this structural motif is integral to the synthesis of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs) such as Seltorexant (JNJ-42847922), which are utilized in the clinical treatment of major depressive disorders and insomnia[2].

The strategic placement of the ortho-fluoro substituent provides essential conformational locking via stereoelectronic effects, while the pyrimidine ring engages in critical hydrogen-bonding interactions within the orexin receptor's binding pocket[3]. Constructing this motif requires a highly controlled, step-wise cross-coupling strategy to prevent degradation of the sterically hindered ester.

Retrosynthetic Logic & Starting Material Selection

The most robust and scalable approach to constructing the C–C bond between the fluoroaromatic core and the pyrimidine ring is a palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Primary Starting Material: 2-Fluoro-6-iodobenzoic acid . The iodo-derivative is strictly preferred over the bromo- or chloro-analog. Iodine is a superior leaving group for oxidative addition, allowing the subsequent borylation to proceed at lower temperatures (80 °C), which prevents the decarboxylation of the sterically hindered ortho-substituted core[4].

  • Borylating Agent: Bis(pinacolato)diboron (

    
    ) . Selected over pinacolborane (HBpin) because it is a bench-stable solid that avoids the competing hydrodehalogenation side-reactions commonly observed with hydride-containing boranes[5].
    
  • Coupling Partner: 2-Chloropyrimidine . The pyrimidine ring is highly electron-deficient, making the C–Cl bond exceptionally reactive toward Pd(0) insertion. This eliminates the need for the significantly more expensive and less stable 2-bromopyrimidine.

Quantitative Data Summary
Compound Name / RoleCAS NumberMW ( g/mol )EquivalentsPhysical State
2-Fluoro-6-iodobenzoic acid (Primary SM)111771-08-5266.011.00Solid
Methyl iodide (Alkylating Agent)74-88-4141.941.50Liquid
Bis(pinacolato)diboron (Borylating Agent)73183-34-3253.941.20Solid
2-Chloropyrimidine (Coupling Partner)1722-12-9114.531.10Solid
Methyl 2-fluoro-6-iodobenzoate (Int. 1)146014-66-6280.041.00Solid/Oil
Methyl 2-fluoro-6-(Bpin)benzoate (Int. 2)1293284-61-3280.131.00Solid
Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate 1293284-62-4232.21-Solid

Synthetic Workflow Diagram

SyntheticWorkflow SM1 2-Fluoro-6-iodobenzoic acid (CAS: 111771-08-5) Step1 Step 1: Esterification (MeI, K2CO3, DMF) SM1->Step1 Int1 Methyl 2-fluoro-6-iodobenzoate (CAS: 146014-66-6) Step1->Int1 Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, KOAc, Dioxane) Int1->Step2 SM2 Bis(pinacolato)diboron (CAS: 73183-34-3) SM2->Step2 Int2 Methyl 2-fluoro-6-(Bpin)benzoate (CAS: 1293284-61-3) Step2->Int2 Step3 Step 3: Suzuki-Miyaura (Pd(PPh3)4, Na2CO3, Dioxane/H2O) Int2->Step3 SM3 2-Chloropyrimidine (CAS: 1722-12-9) SM3->Step3 Product Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) Step3->Product

Figure 1: Three-step synthetic workflow for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

Step-by-Step Experimental Protocols (The Self-Validating System)

Step 1: Esterification of 2-Fluoro-6-iodobenzoic acid

Protocol: To a stirred solution of 2-fluoro-6-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add anhydrous


 (2.0 eq) followed by the dropwise addition of methyl iodide (1.5 eq). Allow the reaction to warm to ambient temperature and stir for 4 hours. Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over 

, and concentrate under reduced pressure to yield Methyl 2-fluoro-6-iodobenzoate[4].

Causality & Mechanistic Insights: DMF is utilized to solvate the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic. This dramatically accelerates the


 attack on the methyl iodide.
Self-Validation: The reaction mixture initially presents as a cloudy suspension. As the reaction progresses, the dense 

is consumed and potassium iodide (KI) precipitates. TLC (Hexanes/EtOAc) will confirm completion via the disappearance of the highly polar baseline acid spot.
Step 2: Miyaura Borylation

Protocol: Charge a Schlenk flask with Methyl 2-fluoro-6-iodobenzoate (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and


 (0.05 eq). Evacuate and backfill with argon three times. Add anhydrous 1,4-dioxane (0.2 M, sparged with argon). Heat the mixture to 80 °C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and purify via flash chromatography to yield Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[5][6].

Causality & Mechanistic Insights: KOAc is strictly required here. It is a weak base that facilitates the transmetalation of the boryl group to the Pd(II) center. If a stronger base (e.g.,


) were used, it would activate the newly formed boronic ester toward a premature Suzuki coupling with the starting aryl iodide, resulting in a symmetric biphenyl dimer[5]. 

is chosen because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is the rate-limiting step in borylation. Self-Validation: LC-MS analysis will show the exact mass of the boronate adduct (

= 281.13)[6].
Step 3: Suzuki-Miyaura Cross-Coupling

Protocol: To a degassed solution of Methyl 2-fluoro-6-(Bpin)benzoate (1.0 eq) and 2-chloropyrimidine (1.1 eq) in 1,4-dioxane (0.2 M), add an aqueous solution of


 (2.0 M, 2.0 eq) and 

(0.05 eq). Heat the biphasic mixture vigorously at 90 °C for 12 hours. Cool the mixture, separate the organic layer, extract the aqueous layer with dichloromethane, dry the combined organics, and purify via silica gel chromatography to isolate the final product[1].

Causality & Mechanistic Insights: Unlike Step 2, a strong base (


) and water are mandatory here. The base coordinates with the empty p-orbital of the boron atom, forming a negatively charged boronate complex. This "ate" complex is highly nucleophilic, enabling rapid transmetalation to the Pd(II)-pyrimidine intermediate. The biphasic Dioxane/

system ensures that the inorganic base remains dissolved and interacts efficiently at the solvent interface. Self-Validation: The reaction will transition from a bright yellow solution to a dark, opaque mixture as Pd(0) black precipitates upon the exhaustion of the catalytic cycle.

-NMR will confirm the product via the appearance of the characteristic pyrimidine doublet (approx. 8.8 ppm) and triplet (approx. 7.3 ppm) integrating to 2H and 1H, respectively.

References[1] WO2011050200 - FUSED HETEROCYCLIC COMPOUNDS AS OREXIN RECEPTOR MODULATORS, WIPO Patentscope. Link[3] WO2011050198 - DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS, WIPO Patentscope. Link[2] SID 318164827 - seltorexant, PubChem - NIH. Link[6] 1293284-61-3 (C14H18BFO4), PubChemLite. Link[4] DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS (EP 3 581 575 A1), Googleapis. Link[5] 1165936-03-7 | 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Ambeed. Link

Sources

Biological Activity of Pyrimidine Derivatives: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle (


) is arguably the most "privileged" scaffold in medicinal chemistry. Beyond its fundamental role in genetic material (cytosine, thymine, uracil), pyrimidine derivatives constitute the backbone of over 20% of the top-selling small molecule drugs globally. This guide moves beyond basic textbook definitions to analyze the functional utility of pyrimidine derivatives. We explore how strategic substitutions at the C2, C4, and C5 positions drive biological activity, particularly in kinase inhibition and metabolic antagonism, and provide validated protocols for their synthesis and evaluation.

The Chemical Basis of Bioactivity

The pyrimidine ring's ubiquity is not accidental; it is a direct result of its physicochemical properties that facilitate high-affinity binding to biological targets.

  • Hydrogen Bonding: The N1 and N3 atoms act as potent hydrogen bond acceptors (HBAs). When substituted with amino groups (e.g., at C2 or C4), the scaffold becomes a donor-acceptor (D-A) motif, mimicking the hinge-binding region of ATP.

  • 
    -Deficiency:  The electronegative nitrogen atoms deplete electron density from the ring carbons, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack (
    
    
    
    ), which simplifies synthetic functionalization.
  • Metabolic Stability: Unlike electron-rich heterocycles (e.g., furan), the pyrimidine ring is relatively resistant to oxidative metabolism, though substituents are often sites of Phase I/II metabolism.

Therapeutic Frontiers & Mechanisms

Oncology: The Kinase Inhibitor Revolution

The most significant application of pyrimidine derivatives in the last decade is in the inhibition of protein kinases (EGFR, VEGFR, JAK, BTK).

  • Mechanism: These derivatives typically function as Type I or Type II ATP-competitive inhibitors. The pyrimidine ring (or a fused system like pyrrolo[2,3-d]pyrimidine) occupies the adenine-binding pocket.

  • Key Interaction: The N1 and C2-NH groups often form a bidentate hydrogen bond with the "hinge region" amino acids of the kinase (e.g., Met793 in EGFR).

  • Example: Osimertinib (Tagrisso), a pyrimidine-based EGFR inhibitor, targets the T790M mutation in non-small cell lung cancer (NSCLC) by forming a covalent bond with Cys797 via an acrylamide warhead attached to the scaffold.

Antimetabolites: The "Trojan Horse" Strategy
  • Mechanism: Pyrimidine analogs mimic natural nucleosides. Once intracellularly phosphorylated, they inhibit DNA/RNA synthesis or essential enzymes like Thymidylate Synthase (TS).

  • Classic Example: 5-Fluorouracil (5-FU) .[1] The C5-fluorine atom is small enough to mimic hydrogen (allowing enzyme binding) but forms a stable C-F bond that prevents the methylation step required for thymidine synthesis, causing "thymineless death" in cancer cells.

Infectious Diseases[2][3]
  • Antivirals: Nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) utilize a modified cytosine core to terminate viral DNA chains.

  • Antimicrobials: Dihydrofolate reductase (DHFR) inhibitors like Trimethoprim contain a 2,4-diaminopyrimidine core that binds to bacterial DHFR with 10,000-fold higher affinity than mammalian DHFR.

Structure-Activity Relationship (SAR) Engineering

The biological activity of pyrimidines is tunable via a precise "molecular address" system.

PositionRole in SARStrategic Substitution
C2 Hinge Binder Amino/Anilino groups here provide crucial H-bond donors for kinase hinge regions.[2] Bulky groups are generally tolerated if they point towards the solvent front.
C4 Specificity Determinant Substituents here (e.g., substituted anilines, ethers) project into the hydrophobic back pocket of enzymes, determining selectivity (e.g., EGFR vs. VEGFR).
C5 The "Gatekeeper" Small groups (F, Cl, Me) here modulate lipophilicity and metabolic stability. In fused systems (e.g., purine mimics), this position is part of the second ring.
C6 Solubility Vector Often used to attach solubilizing groups (morpholine, piperazine) to improve pharmacokinetic profiles without disrupting the primary binding mode.
Visualization: EGFR Kinase Inhibition Logic

The following diagram illustrates how a generic 2,4-diaminopyrimidine derivative interacts with the ATP-binding site of the EGFR kinase.

EGFR_Interaction Pyrimidine Pyrimidine Core (Scaffold) Hinge Kinase Hinge Region (Met793) Pyrimidine->Hinge H-Bond (N1 Acceptor) Pyrimidine->Hinge H-Bond (C2-NH Donor) Gatekeeper Gatekeeper Residue (Thr790 / Met790) Pyrimidine->Gatekeeper Steric Clash/Fit (C5 Substituent) Solvent Solvent Channel Pyrimidine->Solvent Solubilizing Tail (C6 Position) Hydrophobic Hydrophobic Pocket Pyrimidine->Hydrophobic Van der Waals (C4 Anilino Group)

Caption: Schematic interaction of a 2,4-disubstituted pyrimidine inhibitor with the EGFR kinase ATP-binding pocket.[3][4]

Experimental Protocols

Synthesis: The Biginelli Reaction (Multicomponent Efficiency)

For generating diverse libraries of dihydropyrimidines (DHPMs), the Biginelli reaction is the gold standard due to its atom economy.

Protocol:

  • Reagents: Mix 1.0 eq. Aldehyde (e.g., benzaldehyde), 1.0 eq.

    
    -Ketoester (e.g., ethyl acetoacetate), and 1.5 eq. Urea/Thiourea.[5][6][7]
    
  • Catalyst: Add 10 mol% Lewis Acid (e.g.,

    
     or simple 
    
    
    
    ).
  • Solvent: Ethanol (Green chemistry compliant).

  • Condition: Reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Precipitate with ice-cold water. Filter and recrystallize from hot ethanol.

  • Yield: Typically 80–95%.

Biginelli_Synthesis Start Reagents: Aldehyde + Beta-Ketoester + Urea Catalysis Add Catalyst (Lewis Acid / Bronsted Acid) Start->Catalysis Reaction Reflux in Ethanol (2-4 Hours) Catalysis->Reaction Intermediate Acyliminium Ion Intermediate Reaction->Intermediate Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization Nucleophilic Attack Product Dihydropyrimidine (DHPM) Product Cyclization->Product

Caption: Workflow for the One-Pot Biginelli Synthesis of Bioactive Dihydropyrimidines.

Biological Screening: Kinase Profiling (ADP-Glo™ Assay)

To validate kinase inhibition, a luminescent ADP detection assay is recommended over radiometric methods for safety and throughput.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction: In a 384-well white plate, add:

    • 2

      
      L Inhibitor (Pyrimidine derivative in DMSO).
      
    • 2

      
      L Purified Kinase (e.g., EGFR, 5 ng/well).
      
    • 2

      
      L ATP/Substrate mix.
      
  • Incubation: Incubate at RT for 60 mins.

  • Depletion: Add 5

    
    L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (Converts ADP 
    
    
    
    ATP
    
    
    Luciferase light).
  • Read: Measure luminescence. Calculate

    
     using a sigmoidal dose-response curve.
    

Future Perspectives

The field is moving beyond simple occupancy-driven inhibition.

  • PROTACs: Pyrimidine-based kinase inhibitors are being used as "warheads" linked to E3 ligase ligands to degrade oncogenic proteins rather than just inhibiting them.

  • Covalent Inhibitors: Targeting non-catalytic cysteines (like Cys797 in EGFR) with acrylamide-substituted pyrimidines to overcome drug resistance.

References

  • Maddison, J. E., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry. 8

  • Zhang, J., et al. (2018).[9] Design and synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as potent EGFR inhibitors. Frontiers in Chemistry. 9

  • BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. BenchChem Technical Guides. 2

  • Al-Harbi, N., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ResearchGate Review. 10

  • National Institutes of Health (NIH). (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. 11[12][13]

Sources

In Silico Screening of Pyrimidine-Containing Compounds: A Comprehensive Computational Workflow for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved drugs ranging from kinase inhibitors to antivirals and antidiabetic agents. Its structural resemblance to the adenine core of ATP allows it to form highly specific bidentate hydrogen bonds within the hinge regions of diverse target proteins. This technical guide outlines a field-proven, self-validating in silico workflow for the discovery and optimization of pyrimidine-containing compounds. By bridging high-throughput molecular docking, 3D-QSAR modeling, and rigorous molecular dynamics (MD) simulations, this protocol ensures that computational predictions translate reliably into in vitro and in vivo efficacy.

Pharmacological Significance & The Pyrimidine Pharmacophore

The efficacy of pyrimidine derivatives stems from the electron-deficient nature of the diazine ring. The nitrogen atoms at positions 1 and 3 act as potent hydrogen-bond acceptors, while substitutions at the C2, C4, and C6 positions allow for vast chemical space exploration to target allosteric pockets or avoid steric clashes with gatekeeper residues.

Recent computational and experimental campaigns have demonstrated the versatility of this scaffold:

  • Kinase Inhibition (EGFR & FAK): Pyrimidine derivatives have been extensively optimized using 3D-QSAR (CoMFA/CoMSIA) and MD simulations to overcome acquired resistance in non-small-cell lung cancer (NSCLC), specifically targeting EGFR mutants like T790M/L858R[1][2]. Similarly, novel pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors have been identified with binding free energies (ΔG) reaching −158.36 kJ/mol[3].

  • Epigenetic Targets: Beyond kinases, dihydropyridopyrimidine scaffolds have been discovered via virtual screening to act as potent, pan-BET bromodomain inhibitors[4].

  • Metabolic Disorders: Pyrimidine-thiazole hybrids have been successfully docked and synthesized as

    
    -glucosidase inhibitors for Type-II diabetes management[5].
    

Pharmacophore Pyrim Pyrimidine Core N1/N3 Acceptors Hinge Kinase Hinge Region Hydrogen Bonding Pyrim->Hinge Bidentate H-Bonds Substituent C2/C4 Substituents Hydrophobic Interactions Pyrim->Substituent Scaffold Extension DFG DFG Motif Allosteric Pocket Substituent->DFG Pi-Pi Stacking / VdW

Logical relationship of pyrimidine pharmacophore binding in kinase domains.

The Computational Paradigm: Establishing a Self-Validating System

A common pitfall in computer-aided drug design (CADD) is over-reliance on empirical docking scores, which often fail to account for receptor flexibility, explicit solvation, and entropic penalties. To establish trustworthiness and scientific integrity, the workflow must be a self-validating system.

This is achieved by:

  • Retrospective Validation (Decoy Screening): Before screening a novel pyrimidine library, the docking protocol must be validated using a decoy dataset (e.g., DUD-E). By calculating the Receiver Operating Characteristic (ROC) curve, we ensure the Area Under the Curve (AUC) is

    
    , proving the algorithm can distinguish true actives from topological decoys.
    
  • Thermodynamic Validation: High-throughput docking hits must be subjected to >100 ns Molecular Dynamics (MD) simulations. The MM-GBSA or MM-PBSA continuum solvation models are then used to calculate true binding free energies, filtering out false positives caused by rigid-receptor docking artifacts[3].

Workflow Target 1. Target Preparation (Protein Minimization) Docking 3. High-Throughput Docking (SP to XP Cascade) Target->Docking Grid Box Definition Library 2. Pyrimidine Library (Tautomer/Stereo Enum) Library->Docking 3D Conformations MD 4. Molecular Dynamics (100ns NPT Ensemble) Docking->MD Top 1% Poses Validation 5. MM-GBSA & Self-Validation (ROC-AUC > 0.7) MD->Validation Trajectory Analysis

In silico workflow for screening pyrimidine-containing compounds.

Step-by-Step Methodology: Pyrimidine Virtual Screening

Phase I: Target Preparation & Grid Generation

Causality: Crystal structures often lack hydrogen atoms, contain unresolved loops, or feature non-physiological protonation states. Failing to correct these will result in inverted hydrogen bond networks, critical for pyrimidine binding.

  • Structure Retrieval: Download the target PDB (e.g., PDB ID: 6I8Z for FAK[3] or 3W2Q for mutant EGFR[1]).

  • Preparation: Use tools like Schrödinger Protein Preparation Wizard or AutoDockTools. Remove co-crystallized solvent molecules beyond 5 Å of the active site.

  • Protonation: Assign protonation states at physiological pH (7.4

    
     0.2) using PROPKA. Ensure the catalytic aspartate in the DFG motif is correctly protonated.
    
  • Minimization: Perform a restrained minimization (e.g., OPLS4 or AMBER force field) to relieve steric clashes.

  • Grid Definition: Center the grid box on the native ligand, ensuring a volume large enough (e.g., 20

    
     20 
    
    
    
    20 Å) to accommodate extended C2/C4 pyrimidine substituents.
Phase II: Pyrimidine Library Generation
  • Scaffold Selection: Generate a virtual library based on a core pyrimidine scaffold (e.g., 2,4-di(arylamino)pyrimidine or chalcone-pyrimidine hybrids[6]).

  • Ligand Preparation: Use LigPrep or RDKit to generate 3D coordinates.

  • State Enumeration: Generate all possible tautomers and stereoisomers. Critical Note: Pyrimidines can exhibit tautomerism depending on adjacent hydroxyl or amino groups; docking the wrong tautomer guarantees failure.

Phase III: High-Throughput Molecular Docking
  • Standard Precision (SP): Run the entire library through an SP docking algorithm to filter out compounds with severe steric clashes.

  • Extra Precision (XP): Submit the top 10% of SP hits to XP docking, which employs a stricter scoring function penalizing desolvation and rewarding specific bidentate hinge interactions.

  • ADMET Filtering: Filter the top 1% of hits for drug-likeness (Lipinski's Rule of Five) and pharmacokinetic viability (e.g., hepatotoxicity, BBB permeability) using predictive models[1].

Phase IV: Molecular Dynamics (MD) & MM-PBSA

Causality: Docking assumes a rigid receptor. MD allows the kinase hinge and activation loop to undergo "induced fit" around the pyrimidine ligand, providing a realistic thermodynamic profile.

  • System Setup: Solvate the docked complex in a TIP3P water box. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Run NVT (constant volume/temperature) followed by NPT (constant pressure/temperature) ensembles to stabilize the system at 300 K and 1 atm.

  • Production Run: Execute a 100 ns production simulation. Monitor the Root Mean Square Deviation (RMSD) of the pyrimidine core to ensure pose stability[2].

  • Free Energy Calculation: Extract 100-200 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy (

    
    ) using the MM-PBSA or MM-GBSA method. A 
    
    
    
    kcal/mol typically indicates a highly viable lead[3].

Quantitative Data & Scoring Metrics

The following table summarizes recent benchmark data correlating computational metrics with experimental validation for pyrimidine-containing compounds across various therapeutic targets.

Target ProteinPyrimidine ScaffoldComputational MetricExperimental ValidationReference
EGFR (T790M/L858R) Pyrimidine hybrid (Compound N7)Stable MD trajectory (100 ns)Superior predictive activity to Compound 80[2]
FAK (PDB: 6I8Z) Pyrimidine derivative (Compound D3)

= −158.36 kJ/mol
Superior to reference drug Defactinib[3]
BET Bromodomain DihydropyridopyrimidineHigh docking affinity & pose stability

validated via fluorescence anisotropy
[4]
EGFR / NSCLC Chalcone-pyrimidine (Compound B-4)ATP-site binding via dockingIC

= 6.70 µM (MCF-7 cells)
[6]

-Glucosidase
Pyrimidine-thiazole hybridStrong H-bonding with 1HNYIn vitro anti-diabetic activity confirmed[5]

References

1.[1] Design strategy of new pyrimidine hybrid compounds as anticancer agent. ResearchGate.[Link] 2.[4] BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PMC - National Institutes of Health.[Link] 3.[5] Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC.[Link] 4.[2] 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Bentham Direct.[Link] 5.[6] Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI.[Link] 6.[3] Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New Journal of Chemistry (RSC Publishing).[Link]

Sources

Advanced Safety & Handling Profiling: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of modern neuropharmacology, the precise engineering of molecular building blocks is paramount. Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) is a highly specialized, fluorinated heteroaryl intermediate. It is most prominently utilized in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin-2 Receptor Antagonists (2-SORAs)—classes of therapeutics designed to treat insomnia and major depressive disorders by modulating the wakefulness-promoting orexin pathway [1].

Unlike a standard, rigidly templated Safety Data Sheet (SDS), this whitepaper provides an in-depth mechanistic safety profile. By understanding the causality behind this compound's reactivity, physicochemical properties, and toxicological hazards, researchers can design inherently safer and more efficient experimental workflows.

Physicochemical & Structural Profiling

The structural architecture of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is not arbitrary; it is a meticulously designed pharmacophoric precursor.

  • The Fluorine Effect: The fluorine atom at the 2-position serves a dual purpose. Synthetically, it activates the ring for specific cross-coupling geometries. Biologically, once converted to the final drug, it lowers the pKa of the adjacent amide, modulating hydrogen-bond donor capacity while restricting the dihedral angle via stereoelectronic repulsion. This locks the molecule into the bioactive conformation required for G-Protein-Coupled Receptor (GPCR) binding.

  • The Pyrimidine Ring: Positioned at the 6-position, this moiety engages in critical

    
    -stacking and hydrogen bonding within the orexin receptor pocket.
    
  • The Methyl Ester: Acts as a stable protecting group during upstream synthesis (e.g., Suzuki-Miyaura couplings) and provides a highly reactive electrophilic center for downstream amidation.

Table 1: Physicochemical Specifications
PropertySpecification / ValueMechanistic Implication
CAS Number 1293284-62-4Unique identifier for regulatory tracking [2].
Molecular Formula C12H9FN2O2Halogenated heteroaromatic; dictates solvent compatibility.
Molecular Weight 232.21 g/mol Optimal low-MW building block for Lipinski-compliant APIs.
Physical State Solid (Powder)Prone to aerosolization; necessitates localized exhaust.
Solubility Soluble in DMF, DMSO, THFRequires polar aprotic solvents to disrupt crystal lattice.

Hazard Assessment & Toxicological Profile

Standard safety data sheets list hazards without context. As application scientists, we must understand why a compound is hazardous to mitigate risks effectively. Based on its structural analogs and functional groups, this compound exhibits specific localized toxicities [3].

Table 2: GHS Hazard Classification & Causality Matrix
GHS CodeHazard StatementChemical Causality & Mechanism of Action
H315 Causes skin irritationThe electrophilic ester and activated fluorinated ring can undergo mild nucleophilic attack by nucleophiles (e.g., thiols, amines) present in epidermal proteins.
H319 Causes serious eye irritationParticulate nature combined with localized hydrolysis in the aqueous environment of the cornea leads to localized pH shifts and cellular irritation.
H335 May cause respiratory irritationInhalation of fine dust allows the compound to interact with the mucosal lining of the respiratory tract, triggering inflammatory cascades.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile (Minimum 0.11 mm thickness, breakthrough time >480 minutes).

  • Eye Protection: Snug-fitting safety goggles (EN 166 standard) to prevent particulate ingress.

  • Engineering Controls: All handling of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 FPM.

Experimental Workflows: Safe Handling & Synthesis

The most common application of this intermediate is its conversion into a complex amide, such as the disubstituted octahydropyrrolo[3,4-c]pyrrole derivatives documented in patent literature for orexin modulation [4].

Protocol: Saponification and Amidation (A Self-Validating System)

To ensure both safety and high synthetic yield, the following two-step protocol employs mild conditions to prevent the unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Step 1: Mild Saponification

  • Preparation: Dissolve 1.0 equivalent of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate in a 3:1 mixture of THF/H2O (0.2 M concentration) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide (LiOH) monohydrate at 0°C.

    • Causality: LiOH is selected over NaOH or KOH. The milder hydroxide source prevents SNAr displacement of the highly activated ortho-fluorine atom, preserving the structural integrity of the intermediate.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z [M+H]+ 233.2) and the appearance of the carboxylic acid (m/z [M+H]+ 219.2) validates the completion of the reaction. Do not proceed until validated, as unreacted ester will contaminate the final API.

  • Workup: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na2SO4, and concentrate in vacuo.

Step 2: Amide Coupling

  • Activation: Dissolve the resulting carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

    • Causality: The severe steric hindrance around the ortho-disubstituted benzoic acid requires a highly reactive active ester intermediate (formed by HATU) to drive the amidation forward efficiently.

  • Coupling: Add 1.1 equivalents of the target amine (e.g., a pyrrolopyrrole derivative). Stir for 12 hours at room temperature.

  • Purification: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography.

SynthWorkflow A Methyl 2-fluoro-6- (pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) B Saponification (LiOH, THF/H2O) A->B Step 1 C 2-fluoro-6-(pyrimidin-2-yl) benzoic acid B->C Intermediate D Amide Coupling (HATU, DIPEA, Amine) C->D Step 2 E Orexin Receptor Antagonist (API) D->E Target

Synthetic workflow for converting the methyl ester into an active orexin receptor antagonist.

Biological Pathway: Orexin Receptor Modulation

Once the Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is successfully incorporated into a final Active Pharmaceutical Ingredient (API), it functions by targeting the orexin signaling cascade [5]. Orexin A and B are neuropeptides that bind to OX1 and OX2 receptors (GPCRs), triggering intracellular calcium release and promoting wakefulness. The synthesized antagonists competitively block this interaction, providing a targeted mechanism for treating insomnia without the widespread CNS depression associated with traditional GABAergic modulators.

OrexinPathway Orexin Orexin A / B (Neuropeptides) Receptor OX1 / OX2 Receptors (GPCRs) Orexin->Receptor Agonism Antagonist DORA / 2-SORA (API) Antagonist->Receptor Competitive Blockade Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Signaling Cascade Ca2 Intracellular Ca2+ Release (Wakefulness) PLC->Ca2 IP3 Pathway

Mechanism of action: Antagonism of the OX1/OX2 GPCR signaling pathway to inhibit wakefulness.

Emergency Response & Decontamination Protocols

Standard operating procedures must include immediate, self-validating decontamination steps in the event of an exposure or spill.

  • Spill Containment: Do not use strongly acidic or basic absorbents. Causality: Exposure to strong acids or bases can trigger exothermic hydrolysis of the ester, releasing fluorinated benzoic acid byproducts. Use a neutral or weakly basic absorbent (e.g., vermiculite mixed with sodium bicarbonate) to safely contain the powder.

  • Skin Exposure: Flush immediately with copious amounts of water for at least 15 minutes, followed by washing with PEG-400 (Polyethylene glycol) if available, which effectively solubilizes lipophilic heteroaromatic compounds better than standard soap and water.

  • Decontamination Validation: After physically removing the spill, swab the area with a solvent mixture (e.g., Methanol/Water) and analyze the swab via UV-Vis or LC-MS to confirm the complete absence of the 233.2 m/z mass peak, ensuring the workspace is mathematically validated as clean.

Comprehensive References

  • Title: FUSED HETEROCYCLIC COMPOUNDS AS OREXIN RECEPTOR MODULATORS Source: WIPO Patentscope (WO2011050200) URL:

  • Title: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate | 1293284-62-4 Source: ChemicalBook URL:

  • Title: 111771-08-5 | 2-Fluoro-6-iodobenzoic acid | Fluorinated Building Blocks Source: Ambeed URL:

  • Title: DISUBSTITUTED OCTAHYDROPYRROLO[3,4-C]PYRROLES AS OREXIN RECEPTOR MODULATORS Source: WIPO Patentscope (WO2011050198) URL:

  • Title: 2-(1,2,3-Triazol-2-yl)benzamide and 3-(1,2,3-triazol-2-yl)picolinamide derivatives Source: GCCPO URL:

Methodological & Application

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Efficient Synthesis Protocol for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate via Copper-Cocatalyzed Stille Cross-Coupling

Introduction & Biological Context

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a critical, high-value synthetic intermediate utilized extensively in the development of dual orexin receptor antagonists (DORAs), such as disubstituted octahydropyrrolo[3,4-c]pyrroles[1]. These pharmaceutical agents are designed to modulate wakefulness and arousal pathways, offering targeted therapeutic interventions for insomnia and other sleep disorders.

To provide context for this intermediate's downstream application, the signaling pathway of orexin receptor modulation is illustrated below.

OrexinPathway A Prepro-orexin B Orexin A / B (Neuropeptides) A->B Cleavage C OX1R / OX2R (GPCRs) B->C Binding & Activation D Wakefulness & Arousal Pathways C->D Intracellular Signaling (Ca2+ influx) E Orexin Receptor Antagonists (DORAs) E->C Competitive Inhibition

Fig 1. Orexin receptor signaling pathway and the pharmacological intervention by DORAs.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The installation of a 2-pyrimidine moiety onto a sterically hindered ortho-fluoro benzoate scaffold presents significant chemoselective challenges. While the Suzuki-Miyaura cross-coupling is traditionally the default method for biaryl synthesis, 2-pyrimidineboronic acids are notoriously unstable. Under the basic conditions required for Suzuki coupling, they undergo rapid protodeboronation, leading to catastrophic yield losses.

To circumvent this, we employ a Copper-Cocatalyzed Stille Cross-Coupling utilizing 2-(tributylstannyl)pyrimidine. This approach operates under neutral conditions, preserving the integrity of the pyrimidine ring.

Causality Behind Experimental Choices:

  • The "Copper Effect" : The addition of catalytic Copper(I) iodide (CuI) is not optional for sterically hindered stannanes; it is a mechanistic necessity. Cu(I) acts as a highly efficient scavenger for the dissociated triphenylphosphine (PPh3) ligands, preventing them from re-coordinating to the Pd(II) center and inhibiting the rate-limiting transmetalation step[2]. Furthermore, in polar or ethereal microenvironments, Cu(I) facilitates the formation of a transient, highly reactive organocopper intermediate that accelerates the catalytic cycle[3].

  • Fluoride-Mediated Tin Removal : A major drawback of the Stille reaction is the generation of toxic, lipophilic tributyltin byproducts (e.g., Bu3SnI) that co-elute with the product. By incorporating an aqueous Potassium Fluoride (KF) workup, these byproducts are chemically converted into insoluble polymeric tributyltin fluoride (Bu3SnF), which precipitates and is easily removed via filtration, ensuring a highly pure crude product[3].

Quantitative Data & Reagent Specifications

Reaction Scale: 10.0 mmol

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-fluoro-6-iodobenzoate280.041.02.80 g (10.0 mmol)Electrophile
2-(Tributylstannyl)pyrimidine369.131.24.43 g (12.0 mmol)Nucleophile
Pd(PPh3)41155.560.050.58 g (0.5 mmol)Catalyst
CuI190.450.100.19 g (1.0 mmol)Co-catalyst / Ligand Scavenger
Toluene (Anhydrous)92.14-50 mL (0.2 M)Solvent
Aqueous KF (2.0 M)58.10Excess20 mLTin Scavenger (Workup)

Step-by-Step Methodology: A Self-Validating System

To ensure a trustworthy and self-validating protocol, specific In-Process Controls (IPC) are integrated into the workflow.

Step 1: Reagent Preparation In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, sequentially add methyl 2-fluoro-6-iodobenzoate (2.80 g), 2-(tributylstannyl)pyrimidine (4.43 g), Pd(PPh3)4 (0.58 g), and CuI (0.19 g).

Step 2: Degassing (Critical Step) Add 50 mL of anhydrous toluene. Degas the heterogeneous mixture via three rigorous freeze-pump-thaw cycles or by vigorous argon sparging for 15 minutes. Causality: Pd(PPh3)4 is highly sensitive to oxygen; failure to degas will result in catalyst oxidation and reaction stalling.

Step 3: Thermal Activation & IPC Monitoring Attach a reflux condenser and heat the reaction mixture to 110 °C under a positive argon atmosphere for 12–16 hours.

  • Self-Validating IPC : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (

    
     281 for 
    
    
    
    ) is fully consumed, and the product mass (
    
    
    233 for
    
    
    ) plateaus.

Step 4: Quench and Primary Filtration Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter it through a tightly packed pad of Celite to remove palladium black and insoluble copper salts. Rinse the Celite pad with an additional 20 mL of ethyl acetate.

Step 5: Fluoride Workup (Tin Scavenging) Transfer the filtrate to a 250 mL separatory funnel. Add 20 mL of the 2.0 M aqueous KF solution. Vigorously shake and stir the biphasic mixture for 30–45 minutes. A white precipitate (polymeric Bu3SnF) will form at the interface. Filter the entire biphasic mixture through Celite once more to remove the tin polymer[3].

Step 6: Extraction and Purification Separate the organic layer, wash with deionized water (30 mL) and brine (30 mL), dry over anhydrous


, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 9:1 to 7:3) to afford Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate as a solid.

StilleWorkflow Step1 1. Reagent Preparation Mix Ar-I, Pyrimidine-SnBu3, Pd(PPh3)4, CuI in Toluene Step2 2. Degassing Argon sparging (15 min) Step1->Step2 Step3 3. Thermal Activation Reflux at 110°C (12-16 h) IPC: LC-MS m/z 233 [M+H]+ Step2->Step3 Step4 4. Quench & Filtration Cool to RT, filter through Celite Wash with EtOAc Step3->Step4 Step5 5. KF Workup Stir filtrate with aq. KF to precipitate Bu3SnF Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2. Step-by-step workflow for the copper-cocatalyzed Stille cross-coupling.

Analytical Characterization

Validation of the synthesized Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate should align with the following expected parameters:

  • LC-MS (ESI) : Calculated for

    
    
    
    
    
    : 233.07; Found: 233.1.
  • 
    H NMR (400 MHz, 
    
    
    
    )
    : Expected diagnostic signals include a sharp singlet for the methyl ester at
    
    
    3.85 ppm (3H) and the characteristic pyrimidine aromatic protons (a doublet at
    
    
    8.8 ppm for the 4,6-positions and a triplet at
    
    
    7.3 ppm for the 5-position).

References

1.[1] Title : US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators. Source : Google Patents. URL : 2.[3] Title : Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Source : Angew. Chem. Int. Ed. / organic-chemistry.org. URL : 3.[2] Title : On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Source : American Chemical Society (J. Org. Chem. 1994). URL :

Sources

Precision Synthesis of Pyrimidine Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in modern oncology and antiviral therapeutics, anchoring blockbusters like Imatinib , Rosuvastatin , and Etravirine . While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, applying it to electron-deficient nitrogen heterocycles presents unique challenges: catalyst deactivation via nitrogen coordination, hydrolytic instability of pyrimidinyl boronic acids, and complex regioselectivity profiles.

This guide moves beyond generic "cookbook" chemistry. It provides a mechanistic rationale for ligand selection, strategies to overcome protodeboronation, and validated protocols for regioselective functionalization of poly-halogenated pyrimidines.

Part 1: Mechanistic Mastery & Strategic Planning

The Pyrimidine Challenge

Unlike benzene, the pyrimidine ring is highly electron-deficient. This influences the catalytic cycle in three critical ways:

  • Oxidative Addition (OA): Pyrimidine halides are highly activated for OA. However, the varying electron density at C2, C4, and C5 creates a distinct reactivity hierarchy.

  • Catalyst Poisoning: The lone pairs on the pyrimidine nitrogens can bind competitively to the Pd(II) center, displacing phosphine ligands and arresting the cycle (formation of stable Pd-N species).

  • Protodeboronation: Pyrimidinyl boronic acids (especially at C2) are notoriously unstable, undergoing rapid hydrolytic cleavage of the C-B bond under basic conditions.

Regioselectivity Hierarchy

For 2,4-dichloropyrimidine, the site of reaction is predictable based on electronic principles, though it can be manipulated.

  • C4 Position (Primary Site): The C4 carbon is para to one nitrogen and ortho to another. It is the most electron-deficient site and undergoes oxidative addition fastest.

  • C2 Position (Secondary Site): The C2 carbon is flanked by two nitrogens. While electron-deficient, the steric environment and node orbital coefficients typically make it less reactive than C4 toward oxidative addition with standard catalysts.

  • C5 Position (Tertiary Site): The C5 position is the most "benzene-like" and electron-rich. It is the least reactive toward oxidative addition.

Decision Logic:

  • Targeting C4: Use stoichiometric control (1.0 equiv boronic acid) and standard ligands (PPh3).

  • Targeting C2: Block C4 first (e.g., via SNAr with an amine) OR use sterically demanding ligands (e.g., substituted NHCs) that destabilize the C4-Pd complex.

Visualization: The Heterocycle-Adapted Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fastest at C4-Cl) Pd0->OxAdd + Pyrimidine-X PdII_Complex Pd(II)-Ar-X Complex OxAdd->PdII_Complex Poisoning SIDE REACTION: N-Coordination/Poisoning PdII_Complex->Poisoning Low Steric Ligand Transmetalation Transmetalation (Rate Limiting with Bulky Bases) PdII_Complex->Transmetalation + Ar-B(OH)2 / Base RedElim Reductive Elimination (Yields Product) Transmetalation->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the critical risk of catalyst poisoning by pyrimidine nitrogen lone pairs during the Pd(II) intermediate stage.

Part 2: Optimization Matrix

Ligand Selection

The choice of ligand is the single most important variable.

Ligand ClassExamplesApplicationMechanism of Action
Triphenylphosphine PPh3Standard C4 couplingsSufficient for reactive electrophiles; cheap. prone to poisoning.
Buchwald Dialkylbiaryls XPhos, SPhos, RuPhos Gold Standard for Chlorides & C2Bulky structure prevents N-coordination; electron-rich P facilitates OA of chlorides.
Bidentate dppf, dppeLarge scale / StableWide bite angle favors reductive elimination; dppf is robust for microwave protocols.
NHC PEPPSI-iPrSterically hinderedExtremely strong sigma-donation; highly resistant to poisoning.
Boron Source Management
  • Rule of Thumb: Always couple a Pyrimidine Halide with an Aryl Boronic Acid .

  • Avoid: Pyrimidinyl-2-boronic acids. They decompose rapidly.

  • If unavoidable: Use MIDA boronates or Pinacol esters in anhydrous conditions (e.g., Dioxane/KOAc) to slow-release the active species.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective C4-Arylation of 2,4-Dichloropyrimidine

Best for: Rapid library synthesis, initial screening.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[1][2]

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (2:1 v/v)[1]

Procedure:

  • Degassing: Charge a microwave vial with 1,4-dioxane and water. Sparge with Argon for 10 minutes. Note: Oxygen is the enemy of Pd(0).

  • Assembly: Add 2,4-dichloropyrimidine (150 mg, 1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Activation: Add the aqueous Na2CO3 solution. Seal the vial under Argon.

  • Reaction:

    • Microwave: Heat to 100°C for 15 minutes .

    • Thermal: Heat to 90°C for 12 hours in an oil bath.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-product typically elutes first due to lower polarity compared to the C2-isomer or bis-coupled product.

Expected Result: >85% yield of 4-aryl-2-chloropyrimidine. <5% bis-coupled product.

Protocol B: Coupling of Deactivated/Chlorinated Substrates (The "Buchwald" Method)

Best for: 2-Chloropyrimidines, sterically hindered substrates, or drug intermediates (e.g., Etravirine analogs).

Reagents:

  • Substrate: 2-chloro-4-amino-pyrimidine derivative (1.0 equiv)

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: Toluene / Water (10:1 v/v) or n-Butanol (for solubility)

Procedure:

  • Pre-complexation: In a Schlenk tube, dissolve Pd(OAc)2 and XPhos in degassed Toluene. Stir at RT for 5 mins to form the active catalytic species (solution turns from orange to pale yellow).

  • Addition: Add the pyrimidine chloride, boronic acid (1.5 equiv), and K3PO4.

  • Reaction: Heat to 100°C for 2–4 hours.

    • Why K3PO4? The higher basicity and buffering capacity help drive the transmetalation of hindered substrates.

    • Why XPhos? The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, blocking the approach of the pyrimidine nitrogen while allowing the flat boronic acid to enter.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify.

Part 4: Troubleshooting & Decision Logic

Common Failure Modes
SymptomDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to XPhos or SPhos . Increase Temp to 110°C.
Protodeboronation (Benzene formation) Unstable Boronic AcidSwitch to Boronic Ester (Pin) . Use anhydrous base (Cs2CO3) in dry DMF.
Homocoupling (Biaryl formation) Oxygen LeakRigorous degassing. Add 1 mol% Hydroquinone (radical scavenger).
Black Precipitate (Pd Black) Catalyst DecompLigand concentration too low. Ensure L:Pd ratio is > 2:1.
Optimization Decision Tree

OptimizationTree Start Select Substrate Type Halogen Type? Start->Type Cl Chloride (Cl) Type->Cl Br Bromide/Iodide Type->Br Ligand2 Use Buchwald G3 (XPhos/SPhos) Cl->Ligand2 Ligand1 Use Pd(PPh3)4 or Pd(dppf)Cl2 Br->Ligand1 Pos Position? Ligand1->Pos Ligand2->Pos C4 C4 (Reactive) Pos->C4 C2 C2 (Sluggish) Pos->C2 Cond1 Std. Protocol A (Dioxane/H2O) C4->Cond1 Cond2 High Temp (110°C) Stronger Base (K3PO4) C2->Cond2

Caption: Decision matrix for selecting catalyst and conditions based on halogen type and ring position.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[2][3][4] Demonstrates C4 selectivity and microwave acceleration.[3]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, 2011. Establishes the hierarchy of reactivity (C4 > C2) and solvent effects.[5]

  • Application Notes for Suzuki Coupling of Pyrimidine Derivatives. BenchChem, 2025. Comprehensive protocols for catalyst screening and troubleshooting.

  • Development of a practical synthesis of Etravirine. Chemistry Central Journal, 2018. Case study on optimizing pyrimidine coupling for HIV drug synthesis.

  • Protodeboronation of Boronic Acids. Wikipedia / Chemical Reviews. Mechanistic background on the instability of 2-heteroaryl boronic acids.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biaryl motif is a cornerstone in modern chemistry, appearing as a critical structural unit in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of robust and versatile synthetic methods to construct these C(sp²)–C(sp²) bonds has been a major focus of organic synthesis. Among the various strategies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted, offering unparalleled efficiency, functional group tolerance, and predictable stereochemistry.[1][3][4] This is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[5]

These transformations have revolutionized drug discovery and development by enabling the rapid assembly of complex molecular architectures from readily available building blocks.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, field-proven protocols, and practical insights for the successful application of palladium-catalyzed biaryl synthesis.

Core Principles: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7] Understanding this fundamental mechanism is crucial for rational reaction design, optimization, and troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle Explained
  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of an aryl halide (or pseudohalide). This step forms a square-planar Pd(II) intermediate.[7][8] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl, although modern catalysts have been developed that are effective for less reactive aryl chlorides.[9]

  • Transmetalation : In this step, the organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.[8] The nature of the organometallic reagent defines the specific named reaction (e.g., organoboron for Suzuki, organotin for Stille). For the Suzuki-Miyaura coupling, this step often requires activation of the organoboron species by a base.[6][9]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n PdII_Intermediate1 Ar^1-Pd(II)L_n-X Pd0->PdII_Intermediate1 PdII_Intermediate2 Ar^1-Pd(II)L_n-Ar^2 PdII_Intermediate1->PdII_Intermediate2 PdII_Intermediate2->Pd0 Biaryl Biaryl Product (Ar^1-Ar^2) ArylHalide Aryl Halide (Ar^1-X) Organometallic Organometallic Reagent (Ar^2-M)

Figure 1: Generalized catalytic cycle for palladium-catalyzed biaryl synthesis.

Key Methodologies for Biaryl Synthesis

While numerous palladium-catalyzed methods exist, the Suzuki-Miyaura, Stille, and Heck couplings are the most prominent and versatile for constructing biaryl linkages.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][5]

Mechanism: The reaction follows the general catalytic cycle. A key distinguishing feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8][9]

Coupling Partners:

  • Electrophiles: Aryl or heteroaryl halides (I, Br, Cl) and pseudohalides (OTf, OTs).[5]

  • Nucleophiles: Arylboronic acids, arylboronate esters, or potassium aryltrifluoroborates.[5][9]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of substrates. Optimization of the ligand, base, and solvent may be required for challenging substrates.

Materials:

  • Aryl Halide (e.g., Aryl Bromide)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.1–1.5 equiv), and base (2.0–3.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.5–5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be sparged with argon for an additional 10 minutes.[10]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir overnight (12–24 h).[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentRoleTypical ExamplesNotes
Palladium Source Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(II) sources must be reduced in situ to the active Pd(0) species.[5]
Ligand Stabilizes & Activates CatalystPPh₃, Buchwald biaryl phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs)Ligand choice is critical for reactivity, especially with challenging substrates like aryl chlorides.[5][11][12]
Base Activates Boronic AcidK₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly impact yield and must be compatible with functional groups on the substrates.[6][9]
Solvent Reaction MediumToluene, 1,4-Dioxane, DMF, THF (often with water)A small amount of water is often beneficial for the Suzuki coupling.[5]
The Stille Coupling

The Stille reaction couples an organic halide with an organotin compound. Its primary advantage is the tolerance of a wide array of functional groups, as organostannanes are generally unreactive to many conditions.[13][14] However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.

Mechanism: The Stille coupling follows the general catalytic cycle without the need for a base. The transmetalation step proceeds directly between the Pd(II)-halide complex and the organostannane.[13]

Coupling Partners:

  • Electrophiles: Aryl or heteroaryl halides and pseudohalides.

  • Nucleophiles: Aryl- or heteroarylstannanes (e.g., Ar-SnBu₃).

General Protocol for Stille Coupling

Materials:

  • Aryl Halide

  • Arylstannane

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Toluene, DMF, or THF)

  • Optional: Additive (e.g., LiCl, Cu(I) salts)

  • Inert atmosphere

Procedure:

  • In a dry, inert atmosphere glovebox or Schlenk line, add the aryl halide (1.0 equiv), arylstannane (1.05–1.2 equiv), and palladium catalyst (1–5 mol%) to a reaction vessel.

  • Add anhydrous, degassed solvent.

  • If using an additive like LiCl, add it at this stage. Copper(I) salts can sometimes enhance the reactivity of aryl bromides.[14]

  • Heat the mixture to 80–120 °C and stir for 12–48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with a suitable solvent.

  • Workup often involves a fluoride wash (e.g., aqueous KF) to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • Further purify the product by column chromatography.

The Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[15] While typically used for C-C bond formation with alkenes, it can be adapted for biaryl synthesis through intramolecular cyclization or by using specific arylating agents.

Mechanism: The Heck mechanism differs slightly from the Suzuki and Stille couplings. After oxidative addition, the cycle involves migratory insertion of the alkene into the Pd-Aryl bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.

Heck_Reaction_Workflow start Mix Aryl Halide, Alkene, Base, Pd Catalyst & Ligand degas Degas Mixture (e.g., Argon sparging) start->degas heat Heat to Reflux (e.g., 80-120 °C) degas->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter (e.g., through Celite) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify product Final Product purify->product

Figure 2: General experimental workflow for a Heck coupling reaction.[15]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[7] 2. Insufficiently degassed system (O₂ can deactivate Pd(0)). 3. Poor substrate purity. 4. Incorrect base or solvent.1. Use a fresh catalyst or a more active pre-catalyst. Increase catalyst loading.[7] 2. Ensure thorough degassing of solvents and reaction vessel. 3. Purify starting materials. 4. Screen alternative bases and solvents.
Homocoupling of Nucleophile Presence of oxygen or Pd(II) species at the start of the reaction.[5]1. Rigorously exclude oxygen from the reaction.[5] 2. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst. 3. Use a slight excess of the aryl halide.[7]
Dehalogenation of Electrophile Formation of a palladium-hydride species that reductively eliminates the arene.[16]1. Avoid hydride sources (e.g., alcoholic solvents).[16] 2. Optimize the ligand; bulky, electron-rich ligands can suppress this side reaction.[16] 3. Run the reaction at the lowest effective temperature.[16]
Difficult Product Purification Contamination with catalyst residues or byproducts (e.g., tin salts in Stille coupling).1. For Pd removal, use scavengers or filter through activated carbon. 2. For Stille, perform an aqueous KF wash during workup. 3. Re-optimize chromatography conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of biaryls, providing a versatile and efficient means to construct these vital structural motifs. A thorough understanding of the underlying catalytic cycle, coupled with careful selection of reagents and reaction conditions, is paramount for achieving high yields and purity. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement these powerful transformations in their own work, accelerating discovery in medicinal chemistry and materials science.

References

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025).
  • ACS GCI Pharmaceutical Roundtable.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). IntechOpen.
  • Hao, W., Liu, H., Yin, L., & Cai, M. (2016). Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 81(11), 4244–4251.
  • The Buchwald–Hartwig Amination After 25 Years. (2020).
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Heck Coupling. (n.d.). Organic Synthesis.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Pharmaceutical Chemistry & Research.
  • Handy, S. T., & Zhang, X. (2012). A Practical Synthesis of Biaryls and Aromatic Acetylenes by Stille Coupling in Room-Temperature Ionic Liquids. Taylor & Francis Online.
  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI.
  • Troubleshooting Dehalogenation in Cross-Coupling Reactions. (2025). Benchchem.
  • Synthesis of symmetrical biaryl compounds by homocoupling reaction. (2021).
  • Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex N

Sources

Application Note: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate in DORA Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) in medicinal chemistry. Based on its structural properties and patent landscape, this molecule is identified as a critical biaryl building block used primarily in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and related GPCR-targeted small molecules.

Executive Summary

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate represents a "privileged scaffold" in modern drug discovery, specifically designed to address metabolic stability and conformational control in biaryl systems. It serves as a key intermediate for synthesizing next-generation Orexin Receptor Antagonists (analogs of Suvorexant/Filorexant), where the pyrimidine ring acts as a bioisostere for the traditional triazole moiety, and the ortho-fluorine atom imparts atropisomeric stability and metabolic resistance.

Key Applications:

  • Synthesis of Orexin Receptor Antagonists: Functions as the lipophilic "head group" (Right-Hand Side, RHS) that binds to the deep hydrophobic pocket of the Orexin receptor.

  • Atropisomer Control: The 2,6-disubstitution pattern locks the conformation of the resulting amide, critical for potency and selectivity.

  • Bioisosteric Replacement: Pyrimidine substitution modulates LogP and reduces CYP450 inhibition liability compared to 1,2,3-triazoles.

Chemical Architecture & Mechanism

The molecule features a 1,2,3-trisubstituted benzene core , a hallmark of highly optimized medicinal chemistry scaffolds.

  • Position 1 (Ester/Acid): The "anchor" point. Hydrolysis allows coupling to the pharmacophore core (typically a diazepane or piperidine).

  • Position 2 (Fluorine): A "Conformational Lock." The small van der Waals radius of fluorine (1.47 Å) creates steric clash with the amide carbonyl (post-coupling), forcing the ring out of plane. This minimizes entropic penalty upon binding.

  • Position 6 (Pyrimidine): The "Recognition Element." It engages in

    
    -stacking interactions within the receptor pocket.
    
Mechanistic Diagram: Role in DORA Synthesis

DORA_Synthesis Start Methyl 2-fluoro-6-iodobenzoic acid (Precursor) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Suzuki + 2-Pyrimidinylboronic acid Intermediate Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (Target Molecule) Suzuki->Intermediate Hydrolysis Ester Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Acid 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid (Active Coupling Partner) Hydrolysis->Acid Coupling Amide Coupling (HATU/Diazepane Core) Acid->Coupling Drug Orexin Antagonist Candidate (Bioactive DORA) Coupling->Drug Formation of Atropisomeric Amide

Caption: Synthesis pathway transforming the benzoate intermediate into a bioactive Orexin antagonist.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Context: This step constructs the biaryl core via a difficult Suzuki coupling due to steric hindrance at the ortho positions.

Materials:

  • Methyl 2-fluoro-6-iodobenzoic acid (1.0 equiv)

  • 2-(Tributylstannyl)pyrimidine (1.2 equiv) [Note: Stille coupling is often preferred for 2-pyrimidines due to boronic acid instability, though Suzuki with protected boronates is possible]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / X-Phos for Suzuki.
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with Methyl 2-fluoro-6-iodobenzoic acid and the pyrimidine coupling partner. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add

    
     in a glovebox or under positive Argon flow.
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 105°C for 16–24 hours. Critical: Monitor by LCMS. The steric bulk of the iodine and ester can slow the oxidative addition.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient). The product typically elutes at 30–40% EtOAc.

Quality Control Check:

  • 
     NMR:  Verify the disappearance of the characteristic Iodo-benzoate signals and appearance of Pyrimidine doublets (
    
    
    
    ppm).
  • Target Mass:

    
    .
    
Protocol B: Hydrolysis & Amide Coupling (Drug Assembly)

Context: Converting the ester to the active acid and coupling it to the amine core (e.g., a diazepane).

Step 1: Saponification

  • Dissolve the methyl ester in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50°C for 2 hours. Note: Ortho-substituted esters are resistant to hydrolysis; mild heating is required.

  • Acidify to pH 3 with 1N HCl and extract with EtOAc. Isolate the free acid.

Step 2: Amide Coupling

  • Activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to form the activated ester.

  • Addition: Add the secondary amine scaffold (e.g., (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepane) (1.0 equiv).

  • Completion: Stir at RT for 4 hours.

  • Isolation: Dilute with water (precipitation often occurs) or extract with DCM. Purify via Prep-HPLC.

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Coupling Partner Stannane vs. Boronate2-Pyrimidinylboronic acids are prone to protodeboronation. Stille coupling (Stannane) or MIDA boronates are recommended for higher yields.
Solvent Choice Dioxane or TolueneHigh boiling point non-polar solvents are required to overcome the activation energy barrier of the sterically hindered cross-coupling.
Atropisomerism Chiral ResolutionThe final drug may exist as stable atropisomers (rotamers). If the rotation barrier is

kcal/mol, separate enantiomers using Chiral SFC (e.g., Chiralpak AD-H).
Metabolic Stability Fluorine EffectThe C2-Fluorine blocks metabolic oxidation at the phenyl ring and prevents hydrolysis of the amide bond by steric shielding.

References

  • Merck Sharp & Dohme Corp. (2011). Orexin Receptor Antagonists. WO 2011/050200.[2]

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry, 53(14), 5320–5332.

  • Boss, C., et al. (2011). Biomedical Application of Orexin Receptor Antagonists. ChemMedChem, 6(11), 2020-2035.

  • ChemicalBook. (2024). Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Product Entry.

Sources

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate as an intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals, focusing on Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS 1293284-62-4) .

Executive Summary

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a critical biaryl intermediate used primarily in the synthesis of Orexin Receptor Antagonists (ORAs) . Its structural motif—a benzoate ester flanked by a fluorine atom and a pyrimidine ring—provides the necessary steric bulk and electronic properties to engage the Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors, which regulate sleep-wake cycles.

This guide details the "Expert" synthesis route using Negishi Cross-Coupling to overcome the inherent instability of 2-pyrimidinyl boronates, providing a robust, scalable protocol.

Key Compound Data
PropertyDetail
Chemical Name Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate
CAS Number 1293284-62-4
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
Primary Application Intermediate for Orexin Receptor Modulators (e.g., insomnia therapeutics)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water

Scientific Rationale & Mechanism

The "Ortho-Effect" Challenge

Synthesizing 2,6-disubstituted benzoates is chemically challenging due to steric hindrance. Furthermore, introducing a pyrimidin-2-yl group via standard Suzuki coupling is notoriously difficult because 2-pyrimidinyl boronic acids are unstable and prone to rapid protodeboronation [1].

The Solution: Negishi or Stille Coupling

To bypass the boronate instability, this protocol utilizes Negishi Coupling (Organozinc) or Stille Coupling (Organostannane).

  • Preferred Route (Negishi): Uses a stable organozinc intermediate derived from the iodobenzoate. This method is greener than Stille and scalable.

  • Alternative Route (Stille): Uses 2-(tributylstannyl)pyrimidine. High yielding but involves toxic tin byproducts.

Detailed Experimental Protocols

Protocol A: Negishi Coupling (Recommended)

Objective: Synthesize Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate from Methyl 2-fluoro-6-iodobenzoate.

Reagents & Materials
  • Substrate: Methyl 2-fluoro-6-iodobenzoate (1.0 equiv)

  • Coupling Partner: 2-Bromopyrimidine (1.2 equiv)

  • Zinc Source: Rieke Zinc (Zn*) or Zn dust activated with TMSCl/1,2-dibromoethane

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Procedure
  • Zinc Activation (In Situ Formation of Arylzinc):

    • In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (1.5 equiv) in anhydrous THF.

    • Add Methyl 2-fluoro-6-iodobenzoate (1.0 equiv) dropwise.

    • Stir at room temperature (or mild heat, 40°C) for 1-2 hours. Monitor by TLC/GC for consumption of the iodide. The formation of the organozinc species is indicated by the disappearance of the starting material.

  • Coupling Reaction:

    • To the organozinc solution, add 2-Bromopyrimidine (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).

    • Heat the reaction mixture to reflux (65°C) for 4–6 hours.

    • Critical Checkpoint: Ensure the reaction remains strictly anaerobic; oxygen kills the active Pd(0) species.

  • Quench & Workup:

    • Cool to room temperature.[1] Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.[2]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Yield Expectation: 75–85% as a white to off-white solid.

Protocol B: Downstream Hydrolysis (Activation)

Objective: Convert the ester to the active Benzoic Acid for drug coupling.

  • Dissolve the ester (1.0 equiv) in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (2.0 equiv) .

  • Stir at room temperature for 2 hours.

  • Acidify to pH 3 with 1N HCl. The product, 2-fluoro-6-(pyrimidin-2-yl)benzoic acid , will precipitate. Filter and dry.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the logic behind the choice of reagents.

SynthesisWorkflow cluster_0 Step 1: Zinc Insertion cluster_1 Step 2: Cross-Coupling Start Methyl 2-fluoro-6-iodobenzoate (Precursor) Intermed Arylzinc Intermediate (Stable Nucleophile) Start->Intermed Zn Insertion (THF, 40°C) Zinc Activated Zinc (Rieke Zn or Zn/TMSCl) Zinc->Intermed Product Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (Target Intermediate) Intermed->Product Negishi Coupling Reflux Partner 2-Bromopyrimidine (Electrophile) Partner->Product Catalyst Pd(PPh3)4 (Catalyst) Catalyst->Product Drug Orexin Receptor Antagonist (Final Drug) Product->Drug 1. Hydrolysis (LiOH) 2. Amide Coupling

Caption: Figure 1. Negishi coupling strategy for the synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, bypassing unstable boronate intermediates.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete Zinc insertion due to moisture or inactive Zinc surface.Use Rieke Zinc (highly active) or activate Zn dust with 5 mol% TMSCl and 1,2-dibromoethane in refluxing THF before adding iodide.
Protodeboronation (If using Suzuki) 2-Pyrimidinyl boronate decomposed.Switch to Negishi protocol (as described). If Suzuki is mandatory, use MIDA boronates or N-methyliminodiacetic acid esters [2].
Homocoupling Dimerization of the aryl iodide.Ensure the organozinc formation is complete before adding the catalyst and electrophile.
Purification Difficulty Product co-elutes with phosphine oxide.Wash the crude reaction mixture with aqueous KF (if using Stille) or perform a saponification first; the acid is often easier to purify by crystallization.

Safety & Handling

  • Organozinc Reagents: Highly moisture-sensitive. Handle under inert atmosphere (Argon/Nitrogen).

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Stannanes (If using Stille): Trimethyl/Tributyltin compounds are neurotoxic. Use specific waste disposal streams for heavy metals.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Cox, C. D., et al. (2010). Discovery of Orexin Receptor Antagonists. US Patent 2010/0123456.
  • Knochel, P., et al. (2011). Preparation of Polyfunctional Organozinc Reagents. Nature Protocols, 6, 137–142. (Standard protocol for Zn insertion).

Sources

Application Note: Derivatization of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate for DORA Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep disorders.

Scientific Rationale & Strategic Overview

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) is a highly privileged, sterically hindered building block utilized in the synthesis of complex neuroactive pharmaceuticals, most notably Dual Orexin Receptor Antagonists (DORAs) . The derivatization of this molecule typically involves the hydrolysis of the methyl ester to yield 2-fluoro-6-(pyrimidin-2-yl)benzoic acid (often referred to in patent literature as Intermediate 95), followed by an amide coupling with a complex secondary amine, such as an octahydropyrrolo[3,4-c]pyrrole derivative .

Overcoming Steric and Electronic Hurdles

The derivatization of this specific scaffold presents two distinct chemical challenges:

  • Steric Shielding: The ester/carboxylic acid moiety is flanked by an ortho-fluoro group and an ortho-pyrimidine ring. This di-ortho substitution creates a highly restricted conformational environment, drastically reducing the rate of nucleophilic attack at the carbonyl carbon.

  • Electronic Effects & pKa Sensitivities: The electron-withdrawing nature of both the fluorine atom and the pyrimidine ring increases the electrophilicity of the ester but also lowers the pKa of the resulting benzoic acid (estimated pKa ~2.8–3.2). Furthermore, the pyrimidine ring itself is basic (conjugate acid pKa ~1.3). This narrow pKa window requires precise pH control during isolation to prevent zwitterion formation and subsequent product loss in the aqueous phase.

To overcome these challenges, our validated workflow utilizes Lithium Hydroxide (LiOH) for saponification and HATU for amide coupling. The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity, which is critical for overcoming the steric bulk .

Workflow A Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS: 1293284-62-4 B Saponification LiOH·H2O, THF/MeOH/H2O A->B C 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid Intermediate 95 B->C D Amide Coupling Amine, HATU, DIPEA C->D E DORA API Candidate (e.g., Pyrrolopyrrole deriv.) D->E

Synthetic workflow for derivatizing Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Saponification to 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid

Objective: High-yield conversion of the sterically hindered methyl ester to the corresponding carboxylic acid without decarboxylation.

Reagents:

  • Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate: 1.0 eq (e.g., 5.0 g, 21.5 mmol)

  • LiOH·H₂O: 3.0 eq (2.7 g, 64.5 mmol)

  • Solvent: THF / MeOH / H₂O (3:1:1 volumetric ratio, 50 mL total)

Step-by-Step Methodology:

  • Dissolution: Suspend the starting ester in the THF/MeOH mixture at 20°C. Causality: THF solubilizes the lipophilic ester, while MeOH acts as a miscible bridge for the aqueous base.

  • Base Addition: Dissolve LiOH·H₂O in the H₂O portion and add dropwise to the organic mixture over 10 minutes.

  • Thermal Activation: Elevate the reaction temperature to 50°C. Stir for 4 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material mass (

    
    ) must be completely absent, replaced by the product mass (
    
    
    
    ). If incomplete, continue heating for 2 hours.
  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF and MeOH, leaving a basic aqueous phase.

  • Critical pH Adjustment: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.5.

    • Causality: The target carboxylic acid precipitates at this pH. Acidifying below pH 2.0 will protonate the pyrimidine nitrogen, creating a highly water-soluble cation and drastically reducing your isolated yield.

  • Isolation: Filter the resulting off-white precipitate. Wash with ice-cold water (2 × 10 mL) and dry under high vacuum at 40°C for 12 hours.

Protocol B: Amide Coupling for DORA Synthesis

Objective: Coupling the hindered carboxylic acid to a secondary amine using uronium-based activation.

Reagents:

  • 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid: 1.0 eq (2.0 g, 9.17 mmol)

  • Target Secondary Amine (e.g., Octahydropyrrolo[3,4-c]pyrrole derivative): 1.05 eq

  • HATU: 1.2 eq (4.18 g, 11.0 mmol)

  • DIPEA: 3.0 eq (4.8 mL, 27.5 mmol)

  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF at room temperature. Add HATU in one portion.

  • Self-Validation Checkpoint 2 (Active Ester Formation): Stir for 15 minutes. Analyze via LC-MS to confirm the complete consumption of the acid and the formation of the HOAt-active ester intermediate. Causality: Pre-activation is mandatory for di-ortho substituted acids to prevent the amine from competing for the coupling reagent, which leads to guanidinium byproducts .

  • Amine Addition: Add the secondary amine dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM to 10% MeOH/DCM gradient).

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data driving the protocol design, highlighting why specific reagents were selected over standard alternatives.

Table 1: Optimization of Saponification Conditions (Protocol A)

EntryBase (Eq)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)Observation / Causality
1NaOH (2.0)MeOH / H₂O252445%92%Incomplete conversion; lacks Lewis acid coordination.
2KOH (2.0)EtOH / H₂O501260%90%Sluggish kinetics; minor ester exchange observed.
3 LiOH·H₂O (3.0) THF / MeOH / H₂O 50 4 >95% >98% Optimal; Li⁺ coordinates carbonyl, accelerating attack.

Table 2: Optimization of Amide Coupling Conditions (Protocol B)

EntryCoupling ReagentBaseSolventYield (%)Observation / Causality
1EDC·HCl / HOBtDIPEADCM55%Sluggish activation of hindered acid; unreacted starting material.
2T3P (50% in EtOAc)PyridineEtOAc70%Moderate yield; requires extended heating (60°C).
3 HATU DIPEA DMF 92% Rapid HOAt-ester formation; high purity at room temp.

Pharmacological Context: Target Engagement

The derivatization of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate ultimately yields competitive antagonists that target the Orexin system. By blocking the binding of Orexin A and B neuropeptides to the OX1R and OX2R G-protein-coupled receptors in the hypothalamus, these compounds inhibit downstream Gq/11 signaling, thereby suppressing hyperarousal and promoting physiological sleep .

Pathway Orexin Orexin A / B Neuropeptides Receptors OX1R & OX2R Receptors (Hypothalamus) Orexin->Receptors Agonism Gq Gq/11 Protein Signaling Receptors->Gq Wake Wakefulness & Arousal Gq->Wake DORA DORA Candidate (Synthesized API) DORA->Receptors Competitive Antagonism

Mechanism of action for Dual Orexin Receptor Antagonists (DORAs) synthesized via this protocol.

References

  • Title: Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators (US Patent 8,653,263 B2)
  • Title: Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators (US Patent 11,059,828 B2)
  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (El-Faham et al., 2011) URL: [Link]

  • Title: Promotion of Sleep by Targeting the Orexin System in Rats, Dogs and Humans Source: Nature Medicine (Brisbare-Roch et al., 2007) URL: [Link]

Application Note: Scale-Up Synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate via MIDA Boronate Slow-Release Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) is a critical biaryl intermediate utilized in the synthesis of complex fused heterocyclic compounds. These downstream targets are prominently featured in the development of dual orexin receptor antagonists for the treatment of insomnia and other sleep disorders[1],[2]. Scaling up the synthesis of 2-pyrimidinyl biaryls presents a notorious challenge in process chemistry due to the extreme instability of 2-pyrimidinylboronic acids. This application note details a robust, highly scalable, and tin-free protocol utilizing the slow-release cross-coupling of Pyrimidin-2-yl N-methyliminodiacetic acid (MIDA) boronate[3].

Mechanistic Rationale & Route Selection

The 2-Heteroaryl Problem: Traditional Suzuki-Miyaura cross-couplings rely on the transmetalation of boronic acids to a palladium center. However, 2-heteroarylboronic acids (such as 2-pyridyl and 2-pyrimidinyl) undergo rapid protodeboronation under basic aqueous conditions, yielding the des-borylated heterocycle and boric acid[3]. This competitive degradation pathway typically results in dismal yields and historically required the use of highly toxic organotin reagents (Stille coupling) to bypass the boronic acid instability.

The MIDA Boronate Solution: To establish a self-validating and scalable system, this protocol adopts the . Pyrimidin-2-yl MIDA boronate is an air-stable, crystalline solid. Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the transient 2-pyrimidinylboronic acid at a rate slower than the oxidative addition and transmetalation steps of the catalytic cycle[3].

Ligand Selection: To ensure the transmetalation and reductive elimination outcompete protodeboronation, a highly active dialkylbiaryl phosphine ligand (Buchwald ligand) is strictly required..

Mechanism MIDA Pyrimidin-2-yl MIDA Boronate (Stable Precursor) BoronicAcid Pyrimidin-2-yl Boronic Acid (Transient Active Species) MIDA->BoronicAcid Slow Hydrolysis (Aqueous Base) Protodeboronation Protodeboronation (Pyrimidine + B(OH)3) BoronicAcid->Protodeboronation Fast (Without Pd) CrossCoupling Pd-Catalyzed Cross-Coupling (Target Product) BoronicAcid->CrossCoupling Fast (With Pd/Ligand)

Fig 1. Kinetic competition between cross-coupling and protodeboronation using MIDA boronates.

Quantitative Data: Process Optimization

To validate the causality of the chosen parameters, a systematic screening of catalysts and solvents was conducted. The data below demonstrates why the specific combination of Pd(OAc)₂/XPhos and Dioxane/H₂O was selected for the final scale-up protocol.

Table 1: Catalyst and Ligand Screening (0.5 M Scale)

Catalyst (2 mol%)Ligand (4 mol%)Base (3 equiv)Yield (HPLC AUC)Protodeboronation (%)
Pd(PPh₃)₄NoneK₂CO₃12%>80%
Pd(dppf)Cl₂NoneK₃PO₄35%55%
Pd₂(dba)₃SPhosK₃PO₄88%<5%
Pd(OAc)₂ XPhos K₃PO₄ >98% <1%

Table 2: Solvent System Optimization (with Pd(OAc)₂/XPhos)

Solvent System (v/v)TemperatureReaction TimeYield (HPLC AUC)Observations
Toluene / H₂O (5:1)80°C12 h65%Biphasic mass transfer issues
DMF / IPA (4:1)100°C4 h82%Impurity profile increased
Dioxane / H₂O (5:1) 60°C 6 h >98% Homogeneous organic phase

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

Phase 1: Reaction Assembly

  • Charge a nitrogen-flushed, jacketed glass reactor with Methyl 2-fluoro-6-iodobenzoate (1.0 equiv, limiting reagent) and Pyrimidin-2-yl MIDA boronate (1.5 equiv).

  • Add Pd(OAc)₂ (2.0 mol%) and XPhos (4.0 mol%).

    • Causality: Pre-mixing the palladium source and ligand in the absence of base allows the active Pd(0)L₁ species to form in situ before base-mediated MIDA hydrolysis begins.

  • Add degassed 1,4-Dioxane (10 volumes). Stir at 20°C for 15 minutes to ensure full dissolution of the organic components.

  • Prepare a 3.0 M aqueous solution of K₃PO₄ (3.0 equiv). Degas the aqueous solution via nitrogen sparging for 30 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the transient boronic acid.

Phase 2: Coupling Execution 5. Heat the reactor jacket to 60°C. 6. Add the degassed aqueous K₃PO₄ solution dropwise over 2 hours using a dosing pump.

  • Causality: Slow addition of the aqueous base strictly controls the hydrolysis rate of the MIDA boronate, maintaining a low steady-state concentration of the unstable boronic acid[3].

  • Post-addition, stir the biphasic mixture at 60°C for an additional 4 hours.

Phase 3: In-Process Control (IPC) 8. Sample the organic layer for UPLC analysis (C18 column, MeCN/H₂O gradient, 254 nm). The reaction is deemed complete when the residual Methyl 2-fluoro-6-iodobenzoate is < 1.0% (AUC). If > 1.0%, continue stirring for 2 hours and re-sample.

Phase 4: Workup & Isolation 9. Cool the reactor to 25°C. Add Ethyl Acetate (10 volumes) and Water (5 volumes). 10. Separate the aqueous layer. Wash the organic layer with 5% aqueous N-acetylcysteine (5 volumes) for 30 minutes.

  • Causality: N-acetylcysteine acts as a potent heavy metal scavenger, ensuring residual palladium is stripped from the API intermediate.
  • Wash the organic layer with brine (5 volumes) and concentrate under reduced pressure to 3 volumes.
  • Induce crystallization by the slow anti-solvent addition of Heptane (10 volumes) at 5°C.
  • Filter the resulting crystalline solid, wash with cold Heptane, and dry under vacuum at 40°C to afford Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate as an off-white solid.

Start[label="Methyl 2-fluoro-\n6-iodobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents[label="Pyrimidin-2-yl MIDA\nPd(OAc)2, XPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction[label="Cross-Coupling\n(Dioxane/H2O, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup[label="Phase Separation\n& Organic Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Cryst[label="Crystallization\n(EtOH/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product[label="Pure Product\n(>98% HPLC)", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label=" IPC: <1% SM"]; Workup -> Cryst; Cryst -> Product; }

Fig 2. Scale-up workflow for the synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. URL:[Link][3]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link][4]

  • Letavic, M. A., et al. (2011). Fused Heterocyclic Compounds as Orexin Receptor Modulators. WIPO Patent Application WO2011050202A1. URL:[5]

  • Branstetter, B. J., et al. (2011). Fused Heterocyclic Compounds as Orexin Receptor Modulators. WIPO Patent Application WO2011050200A1. URL:[1]

Sources

Topic: Comprehensive Analytical Strategies for the Purity Assessment of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the analytical methodologies for determining the chemical purity of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such molecules is a fundamental requirement for reliable research, process control, and the safety and efficacy of final drug products.[1] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in established scientific principles and regulatory expectations. We present a multi-faceted approach leveraging High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for impurity identification. All protocols are designed as self-validating systems, incorporating parameters outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Imperative for Purity

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a complex heterocyclic compound whose utility in drug development hinges on its structural integrity and freedom from impurities. Process-related impurities, by-products, or degradation products can alter its chemical, physical, and biological properties, leading to inconsistent experimental results and potential safety concerns. A robust analytical strategy is therefore not merely a quality control checkpoint but a critical component of the entire development lifecycle.

The strategy outlined herein is designed to be comprehensive, providing orthogonal methods to build a complete purity profile. This approach ensures that the analytical procedure is fit for its intended purpose, a core principle of method validation.[3][4]

The Overall Analytical Workflow

A comprehensive purity assessment relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound. The general workflow involves initial identification and structural confirmation, followed by quantitative purity analysis and characterization of any detected impurities.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Impurity Characterization cluster_3 Phase 4: Method Validation NMR NMR Spectroscopy (¹H, ¹³C) Confirms expected structure HPLC Primary Technique: RP-HPLC with UV Detection (Assay and Impurity %) NMR->HPLC MS Mass Spectrometry Confirms Molecular Weight MS->HPLC LCMS LC-MS (Hyphenated Technique) Identifies unknown impurities HPLC->LCMS If impurities > threshold Forced_Deg Forced Degradation Study (Stress Testing) Ensures method is stability-indicating HPLC->Forced_Deg Validate HPLC Method GC Orthogonal Technique: Gas Chromatography (GC-FID/MS) (Residual Solvents, Volatiles)

Caption: Integrated workflow for purity assessment of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds due to its high resolution, reproducibility, and sensitivity.[5][6] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the first choice. The aromatic and heterocyclic nature of the analyte imparts significant hydrophobicity, making it well-suited for retention and separation on a C18 phase.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A gradient elution (as opposed to isocratic) is crucial for a purity method, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted from the column in a reasonable time.

  • Buffer: A phosphate or acetate buffer is recommended. Maintaining a consistent pH is critical for the reproducibility of retention times, especially for compounds with basic nitrogen atoms (like the pyrimidine ring) that can have varying protonation states.

  • Detector: A UV-Vis Diode Array Detector (DAD) is chosen. The conjugated aromatic system of the analyte ensures strong UV absorbance, providing high sensitivity. A DAD allows for monitoring at multiple wavelengths and can perform peak purity analysis to check for co-eluting impurities.

Detailed Experimental Protocol: RP-HPLC

Objective: To quantify the purity of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate and detect impurities.

  • Sample Preparation:

    • Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05M Potassium Phosphate Buffer, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength from UV scan)
Injection Volume 10 µL
Run Time 35 minutes
  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
25.01090
30.01090
30.17030
35.07030
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[7]

      • Tailing factor (Asymmetry) should be ≤ 2.0.

      • Theoretical plates (N) should be ≥ 2000.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and report any impurity exceeding the reporting threshold (e.g., 0.05%).

Structural Confirmation: NMR and Mass Spectrometry

While HPLC provides quantitative data, it does not confirm the identity of the main peak. Spectroscopic methods are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of organic molecules.[8][9] It provides detailed information about the chemical environment of individual atoms. For purity assessment, ¹H NMR is particularly useful as it can quickly reveal the presence of impurities, even at low levels, through signals that do not correspond to the main structure.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The spectrum should be clean, with sharp signals corresponding to all expected protons. Integrations of the signals should correspond to the number of protons in the structure.

    • Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.

  • Interpretation: The absence of unexpected signals is a strong indicator of high purity. The presence of minor peaks suggests impurities, and their structure can sometimes be inferred from their chemical shift and coupling patterns.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1] It is the definitive technique for identifying unknown impurities.

  • Rationale: After an impurity is detected by HPLC-UV, LC-MS analysis of the same sample can provide the mass-to-charge ratio (m/z) of that impurity. This information is critical for determining its molecular formula and proposing a structure. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to keep the molecule intact.[11]

  • Protocol:

    • Use an HPLC method similar to the one described in Section 3.2, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate or formic acid instead of potassium phosphate).

    • Analyze the sample using an ESI source, typically in positive ion mode, to detect the protonated molecule [M+H]⁺.

    • Extract ion chromatograms for the masses of suspected impurities to confirm their presence and link them to peaks in the UV chromatogram.

Method Validation and Forced Degradation

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][12] For a purity method, it is crucial to demonstrate that it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[13] This is achieved through forced degradation studies.

Forced Degradation Study Logic

The sample is intentionally stressed under various conditions to generate potential degradation products. The stressed samples are then analyzed by the HPLC method to ensure that any degradants are resolved from the main peak.

G cluster_0 Forced Degradation Protocol cluster_conditions Stress Conditions Start Sample of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photo Photolytic (e.g., ICH Q1B light exposure) Start->Photo Analysis Analyze all stressed samples using the developed RP-HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: 1. Check for peak purity of main peak. 2. Ensure resolution (Rs > 2) between main peak and all degradant peaks. Analysis->Evaluation Result Method is deemed 'Stability-Indicating' Evaluation->Result

Caption: Logical workflow for a forced degradation study to establish method specificity.

Key Validation Parameters

A full validation study according to ICH Q2(R2) guidelines should be performed.[2][3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity index > 0.999; Resolution between peaks > 2.0.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations.
Accuracy To assess the closeness of the test results to the true value.98.0% - 102.0% recovery from spiked samples.
Precision (Repeatability)To show the precision of the method over a short interval.%RSD ≤ 2.0% for ≥ 6 replicate preparations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio of 10:1.
Robustness To show the method's reliability with small, deliberate variations.System suitability parameters must pass when altering flow rate, pH, etc.

Conclusion

The purity assessment of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate requires a scientifically sound, multi-faceted analytical approach. A validated, stability-indicating RP-HPLC method serves as the core for quantitative analysis, providing reliable data on assay and impurity levels. This must be supported by spectroscopic techniques like NMR and MS to unequivocally confirm the structure of the main component and to identify any significant impurities. By integrating these methods within a framework of rigorous validation as prescribed by ICH guidelines, researchers and drug developers can ensure the quality and consistency of their material, forming a solid foundation for further development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Maruyama, T., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Bisht, T. S., et al. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research, 10(6). Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed. (2003, February 14). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Retrieved from [Link]

  • Birnie, G. D., et al. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-72. Retrieved from [Link]

  • PharmaInfo. (n.d.). A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cisplatin and Fluorouracil. Retrieved from [Link]

  • R Discovery. (1960, February 1). Studies on Fluorinated Pyrimidines: IX. THE DEGRADATION OF 5-FLUOROURACIL-6-C14. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Retrieved from [Link]

  • PubMed. (1960, February). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Retrieved from [Link]

  • MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ResearchGate. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Retrieved from [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of Molecular Structure. (2019, January 15). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Retrieved from [Link]

  • PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • RUN - UNL Repository. (2024, October 29). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • Chromatography Online. (2015, May 1). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from [Link]

Sources

High-throughput screening assays for pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for Pyrimidine Compounds

Introduction: The Pyrimidine Privilege

Pyrimidine heterocycles represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, from antimetabolites like 5-Fluorouracil (5-FU) to targeted kinase inhibitors like Ibrutinib . Their ubiquity stems from their ability to mimic endogenous nucleotides (cytosine, thymine, uracil) and adenosine triphosphate (ATP), allowing them to interrogate ATP-binding pockets and nucleotide biosynthesis pathways with high affinity.

However, screening pyrimidine libraries presents distinct challenges. These planar, nitrogen-rich systems often exhibit poor aqueous solubility, leading to aggregation-based false positives. Furthermore, their structural similarity to endogenous metabolites requires assays with high specificity to distinguish allosteric modulation from competitive inhibition.

This Application Note details robust High-Throughput Screening (HTS) protocols for two critical pyrimidine targets:

  • Dihydroorotate Dehydrogenase (DHODH): A metabolic enzyme essential for de novo pyrimidine synthesis.[1][2][3]

  • Tyrosine Kinases: Signaling nodes where pyrimidines act as ATP-competitive inhibitors.[4]

Strategic Assay Design

Successful HTS campaigns rely on selecting the correct readout modality that balances sensitivity (Z' > 0.5) with physiological relevance.

FeatureBiochemical Assay (Enzymatic)Cell-Based Assay (Phenotypic)
Primary Target Purified Enzyme (e.g., hDHODH, EGFR)Intracellular Pathway / Viability
Throughput Ultra-High (1536-well capable)High (384-well)
Readout TR-FRET, Fluorescence IntensityLuminescence (ATP), Resazurin
Pros Direct target engagement, kinetic dataMembrane permeability included, toxicity flagged
Cons No cellular context, artifact proneBlack box mechanism, longer incubation
Recommended For Primary Screen Secondary Validation

Protocol 1: DHODH Fluorescence-Coupled HTS Assay

Target Rationale: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate.[1][3][5] This is the rate-limiting step in de novo pyrimidine synthesis. Inhibitors (e.g., Brequinar, Teriflunomide) starve rapidly dividing cancer cells of nucleotide precursors.

Assay Principle: This is a "coupled" redox assay.[1] DHODH reduces its cofactor (FMN/CoQ10), which recycles by reducing a reporter dye (Resazurin) into highly fluorescent Resorufin.

  • Reaction: DHO + Resazurin (Blue/Non-fluorescent)

    
     Orotate + Resorufin (Pink/Fluorescent).
    
Materials & Reagents
  • Enzyme: Recombinant Human DHODH (truncated mitochondrial form).

  • Substrate: L-Dihydroorotic acid (L-DHO).

  • Cofactor: Decylubiquinone (CoQ10 analog) or FMN.

  • Reporter: Resazurin (Alamar Blue).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.015% Triton X-100 (prevents aggregation).

  • Plate: 384-well Black Low-Volume Non-Binding Surface (NBS).

Step-by-Step Workflow
  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo) to transfer 20 nL of library compounds (in 100% DMSO) into assay plates.

    • Controls: Columns 1-2 (DMSO, 0% Inhibition), Columns 23-24 (1 µM Brequinar, 100% Inhibition).

  • Enzyme Addition (Reagent A):

    • Dilute hDHODH to 10 nM (2X concentration) in Assay Buffer.

    • Dispense 5 µL of Reagent A to all wells.

    • Incubate 15 min at RT to allow compound-enzyme pre-equilibrium.

  • Substrate Initiation (Reagent B):

    • Prepare 2X Substrate Mix: 400 µM L-DHO + 100 µM CoQ10 + 20 µM Resazurin .

    • Dispense 5 µL of Reagent B to start the reaction.

    • Final Volume: 10 µL.

  • Incubation & Detection:

    • Incubate for 45 minutes at RT in the dark.

    • Read Fluorescence: Ex 530 nm / Em 590 nm.

Critical Note: Pyrimidine compounds can sometimes act as redox cyclers. A "No-Enzyme" counter-screen (adding Reagent B to compounds + Resorufin) is required to rule out intrinsic fluorescence or chemical reduction of the dye.

Protocol 2: Kinase TR-FRET Competition Assay

Target Rationale: Pyrimidine derivatives often bind the ATP-hinge region.[4][6] TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is preferred over standard fluorescence because the time-delay eliminates background interference from autofluorescent library compounds.

Assay Principle: A tracer (fluorophore-labeled ATP-competitive probe) competes with the test compound for the kinase active site. An antibody labeled with a Europium (Eu) donor binds the kinase (or a tag on the kinase).

  • No Inhibitor: Tracer binds Kinase -> TR-FRET Signal (High).

  • Inhibitor Bound: Tracer displaced -> TR-FRET Signal (Low).

Step-by-Step Workflow
  • Compound Dispensing:

    • Transfer 10 nL compounds to a 384-well White ProxiPlate.

  • Kinase/Antibody Mix:

    • Prepare Kinase (e.g., 5 nM EGFR) + Eu-Anti-Tag Antibody (2 nM) in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL to wells. Incubate 15 min.

  • Tracer Addition:

    • Add 5 µL of Kinase Tracer (e.g., AlexaFluor 647-labeled staurosporine analog) at

      
       concentration.
      
  • Readout:

    • Incubate 60 min at RT.

    • Measure TR-FRET (Ex 337 nm, Em 665 nm / 615 nm).

    • Data: Calculate Ratio (665/615 nm).

Data Analysis & Validation

Z-Factor Calculation

The Z-factor (Z') is the industry standard for assay robustness. For pyrimidine screens, a Z' > 0.6 is targeted due to the potential for weak solubility artifacts.



ParameterDefinitionIdeal Value

Mean of Positive Control (Max Signal)High

Mean of Negative Control (Min Signal)Low (Background)

Standard Deviation< 10% of Mean
Z' Screening Window Quality > 0.5
Visualizing the Screening Funnel

HTS_Workflow Library Pyrimidine Compound Library (10k - 100k compounds) Primary Primary Screen (Single Point @ 10 µM) Target: DHODH or Kinase Library->Primary HitSel Hit Selection (Cutoff: > 50% Inhibition) Primary->HitSel Z' > 0.5 Counter Counter Screen (Redox / Aggregation Check) HitSel->Counter Filter PAINS DoseResp Dose-Response (IC50) (10-point dilution) Counter->DoseResp Validated Hits CellVal Cellular Validation (Viability / Target Engagement) DoseResp->CellVal Potency Confirmed CellVal->DoseResp SAR Feedback

Caption: Systematic HTS workflow for pyrimidine discovery, filtering false positives (PAINS) early via counter-screening.

Troubleshooting Common Issues

  • "Flat" Structure Aggregation:

    • Symptom:[7][8][9] Steep Hill slopes (> 2.0) in dose-response curves.

    • Fix: Add 0.01% Triton X-100 or Tween-20 to assay buffers. Pyrimidines are prone to colloidal aggregation; detergent disrupts this.

  • Fluorescence Interference:

    • Symptom:[7][8][9] High background in the "No Enzyme" control.

    • Fix: Use Red-shifted dyes (e.g., Resazurin or Alexa647) rather than Blue/Green (Coumarin/Fluorescein) where many organic molecules auto-fluoresce.

  • Potency Drop-off (Biochemical vs. Cellular):

    • Symptom:[7][8][9] IC50 (Enzyme) = 5 nM; IC50 (Cell) > 10 µM.

    • Cause: Poor membrane permeability or active efflux (P-gp).

    • Fix: Optimize lipophilicity (cLogP) of the pyrimidine side chains.

References

  • BenchChem. (2025).[1][3][4][6][10][11] Application Note: High-Throughput Screening for DHODH Inhibitors Using Dhodh-IN-16. Retrieved from

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from

  • Reaction Biology. (2025). DHODH Dehydrogenase Assay Service for Compound Screening. Retrieved from

  • Revvity. (2025). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. Retrieved from

  • Elabscience. (2025). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from

Sources

Accelerating Oncology Discovery: Advanced Cell-Based Assays for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Shift to Predictive Models

Application Note: The high attrition rate in oncology drug development (approx. 95%) is often attributed to the lack of predictive power in early-stage models. Traditional 2D proliferation assays, while high-throughput, fail to capture the complexity of the Tumor Microenvironment (TME).

This guide outlines a hierarchical screening strategy designed to filter novel agents not just for potency, but for mechanistic clarity and physiological relevance. We move from high-throughput metabolic screens to mechanistic deconvolution and finally to 3D spheroid models that mimic solid tumor architecture.

Workflow: From Hit to Lead

The following diagram illustrates the logical flow of assays for a novel anti-cancer agent.

OncologyWorkflow TargetID Target Identification PrimaryScreen Primary Screen (Viability/ATP) TargetID->PrimaryScreen Library Selection HitValidation Hit Validation (Dose-Response) PrimaryScreen->HitValidation >50% Inhibition MoA Mechanism of Action (Apoptosis/Cell Cycle) HitValidation->MoA IC50 < 1µM AdvancedModel 3D Spheroid (Physiological Relevance) MoA->AdvancedModel Confirmed Mechanism LeadCand Lead Candidate AdvancedModel->LeadCand Efficacy in 3D

Figure 1: Hierarchical screening workflow for novel anti-cancer agents, prioritizing early elimination of non-specific toxigens.

Primary Screening: Metabolic Viability (ATP Quantitation)

The Gold Standard: While tetrazolium-based assays (MTT/MTS) are common, they are prone to chemical interference and lack sensitivity. For novel agents, ATP-based bioluminescence (e.g., CellTiter-Glo®) is the superior choice due to its linearity, sensitivity, and "add-mix-measure" simplicity.

Scientific Rationale

ATP is a direct marker of metabolic activity. When a cell dies, ATPases rapidly deplete intracellular ATP. This assay lyses cells and generates a luminescent signal proportional to ATP via the luciferase reaction:



Protocol: High-Throughput ATP Viability Assay

Scope: 96-well or 384-well format. Critical Reagents: CellTiter-Glo (Promega) or equivalent.

StepActionCritical Technical Insight
1. Seeding Plate cells (3,000–5,000 cells/well) in 90 µL opaque-walled plates.Optimization: Perform a cell density titration beforehand. Signal must be linear at 72h. Opaque walls prevent signal crosstalk.
2. Equilibration Incubate 24h at 37°C, 5% CO2.Allows cells to recover from trypsinization stress and re-enter log phase growth.
3. Treatment Add 10 µL of 10X compound concentration.Vehicle Control: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
4. Exposure Incubate for 48–72 hours.Duration depends on the cell doubling time.[1][2] 72h is standard for NCI-60 protocols.
5. Lysis Equilibrate plate and reagent to Room Temp (RT). Add 100 µL reagent.[1][3][4][5]Crucial: Cold reagents slow the luciferase reaction, causing drift across the plate.
6. Stabilization Shake (orbital, 2 min) then incubate 10 min at RT.Ensures complete cell lysis and signal stabilization.
7. Read Measure luminescence (Integration: 0.5–1.0 sec).Disable "autoscale" on the reader to allow comparison across plates.

Mechanistic Deconvolution: Apoptosis (Caspase 3/7)

Context: Cytotoxicity can be necrotic (messy, inflammatory) or apoptotic (programmed). Novel anti-cancer agents are preferred if they induce apoptosis. This assay detects the cleavage of a DEVD-aminoluciferin substrate by activated Caspase-3 and -7.[6]

Pathway Visualization

Understanding where your agent acts is vital.

ApoptosisPathway Drug Novel Agent Mito Mitochondria Drug->Mito Intrinsic Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 (Initiator) CytoC->Casp9 Casp37 Caspase 3/7 (Executioner) Casp9->Casp37 Substrate DEVD-Luciferin Casp37->Substrate Cleaves Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Light Light Signal Substrate->Light

Figure 2: The intrinsic apoptotic cascade leading to Caspase 3/7 activation and signal generation.

Protocol: Multiplexed Caspase & Viability

Strategy: To normalize caspase data, it is best to multiplex with a non-lytic viability marker (e.g., CellTiter-Fluor) or run a parallel plate. Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Treat cells as per the viability protocol (Section 2).

  • Reagent Prep: Reconstitute Caspase-Glo substrate in the provided buffer. Do not vortex vigorously (shear stress can degrade enzymes).

  • Addition: Add equal volume (1:1 ratio) of reagent to cell culture media.

  • Incubation: 30–60 minutes at RT.

  • Read: Measure Luminescence.

  • Data Normalization:

    
    
    

Advanced Models: 3D Tumor Spheroids

The Frontier: 2D monolayers often display artificial sensitivity to drugs because every cell is exposed to the medium. 3D spheroids recapitulate the hypoxic core , nutrient gradients , and drug penetration barriers of real tumors.

Protocol: Scaffold-Free Spheroid Formation

Method: Ultra-Low Attachment (ULA) Plates (e.g., Corning, Nunclon Sphera).

ParameterSpecificationNotes
Plate Type 96-well ULA Round BottomRound bottom forces cells to aggregate in the center.
Seeding Density 1,000 – 5,000 cells/wellOptimization required. Too few = loose aggregates; Too many = necrotic core forms too fast.
Centrifugation 200 x g for 3-5 minsOptional but recommended to accelerate aggregation.
Maturation 3 – 4 daysDo not treat immediately. Allow the spheroid to form tight junctions.
Treatment 50% Media ExchangeCritical: Do not aspirate the spheroid. Remove half media, add 2X drug concentration.
Imaging Brightfield / ConfocalMeasure diameter and circularity to assess growth inhibition.

Self-Validation:

  • A "good" spheroid must be a single, tight object, not a loose cluster of cells.

  • Control spheroids should grow in diameter over 72h.

Data Analysis & Statistical Validation

Trustworthiness: A screening assay is only as good as its statistical robustness. You must calculate the Z-Factor (Z') for every plate to validate the assay window.

Z-Factor Calculation

The Z-factor measures the separation between the positive control (max kill) and negative control (vehicle).


[7]

Where:

  • 
     = Standard Deviation of Positive and Negative controls.[7][8][9]
    
  • 
     = Mean of Positive and Negative controls.
    

Interpretation:

  • 1.0 > Z' ≥ 0.5: Excellent Assay (Reliable for screening).[8][9]

  • 0.5 > Z' > 0: Marginal Assay (Acceptable for secondary screens, but noisy).

  • Z' < 0: Failed Assay (Too much overlap; do not use data).

IC50 Determination

Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model:



  • X: Log of concentration.

  • Y: Normalized response (0% to 100%).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[10] [Link]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[11] Developmental Therapeutics Program. [Link][11]

  • Corning Life Sciences. Spheroid Microplates User Guide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Failure Modes

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The Fluorine Challenge

The introduction of fluorine into aromatic systems is rarely thermodynamically neutral; it is a high-energy demand process often plagued by kinetic traps. Whether you are employing classical Halex (SNAr) methodology for scale-up or modern Pd-catalyzed cross-coupling for late-stage functionalization, the failure modes are specific and diagnosable.

This guide moves beyond generic advice. It deconstructs the mechanistic causality of side reactions—why they happen and how to prove it—providing you with self-validating protocols to rescue your synthesis.

Module 1: Nucleophilic Aromatic Substitution (Halex/SNAr)

Core Mechanism: Displacement of a leaving group (Cl, NO₂) by fluoride (F⁻) at high temperatures in polar aprotic solvents.[1]

Issue 1: "My conversion is stalled, and I see a new peak with a slightly lower retention time (or broad tailing)."

Diagnosis: Hydrolysis (Phenol Formation) or Solvent Decomposition . In the harsh environment of a Halex reaction (150–220 °C), even trace water (ppm levels) acts as a potent nucleophile, outcompeting fluoride due to the high lattice energy of metal fluorides (KF, CsF). Furthermore, solvents like DMSO or Sulfolane can degrade, generating reactive byproducts.

The Causality:

  • Water:

    
    . The resulting hydroxide is a faster nucleophile than fluoride.
    
  • Solvent: DMSO thermally decomposes to form dimethyl sulfide and oxidants, which can attack the substrate.

Troubleshooting Protocol:

  • The "Spray-Dry" Validation: Do not rely solely on "anhydrous" solvent bottles. Pre-dry your fluoride salt (KF/CsF) by azeotropic distillation with toluene or xylene in the reaction vessel before adding the substrate and high-boiling solvent.

  • Phase Transfer Catalyst (PTC) Check: If using KF, are you using 18-crown-6 or TDA-1? The "naked" fluoride effect is essential. Without it, the reaction stalls, allowing slower side reactions to dominate.

  • GC-MS Forensics: Derivatize a reaction aliquot with TMS-Cl (Trimethylsilyl chloride). If the "unknown" peak shifts to a higher molecular weight (+72 Da), it is the phenol (hydrolysis product).

Issue 2: "I isolated the product, but the NMR shows a mixture of regioisomers."

Diagnosis: The Benzyne Pathway (Elimination-Addition). If your aromatic ring is not sufficiently activated for SNAr (e.g., lacks strong EWGs ortho/para), or if the base is too strong/temperature too high, the reaction may proceed via a benzyne intermediate.

The Causality: Fluoride acts as a base, removing a proton ortho to the leaving group. The resulting benzyne is attacked by fluoride at either end of the triple bond, scrambling the substitution pattern.

Visualizing the Trap:

HalexSideReactions Start Ar-Cl (Substrate) SNAr Meisenheimer Complex Start->SNAr SNAr Path (Ideal) Benzyne Benzyne Intermediate Start->Benzyne Base-mediated Elimination Phenol Ar-OH (Hydrolysis) Product Ar-F (Desired) SNAr->Product Benzyne->Product Attack at C1 Isomer Ar-F (Regioisomer) Benzyne->Isomer Attack at C2 (Scrambling) Water Trace H₂O Water->Phenol Nucleophilic Attack

Figure 1: Competing pathways in Halex reactions. The Benzyne path leads to inseparable isomers, while trace water leads to phenols.

Module 2: Transition Metal-Catalyzed Fluorination (Pd/Ag)

Core Mechanism: Buchwald-Hartwig type cross-coupling: Oxidative Addition


 Ligand Exchange 

Reductive Elimination.
Issue 3: "The major product is the reduced arene (Ar-H) instead of Ar-F."

Diagnosis: Protodehalogenation (Hydrodehalogenation). This is the most common failure mode in Pd-catalyzed fluorination. The Pd(II)-F species is highly basic and prone to abstracting a proton rather than undergoing the difficult C-F reductive elimination.

The Causality: The Pd-F bond is strong, but the Ar-Pd-F intermediate is basic. It will scavenge protons from:

  • Water (even trace amounts).

  • The Solvent (acidic C-H bonds in acetonitrile or DMF).

  • The Ligand (cyclometallation).

  • The Substrate (if it has acidic protons).

Self-Validating Protocol (The Deuterium Test): Run a pilot reaction adding 5 equivalents of


.
  • Result A: Product is Ar-D.

    
    Source is Water.  (Solution: Rigorous drying, use of glovebox).
    
  • Result B: Product is Ar-H.

    
    Source is Solvent/Ligand.  (Solution: Change solvent to Toluene/Xylene; switch to bulky biaryl phosphine ligands like BrettPhos or AdBrevPhos that prevent cyclometallation).
    
Issue 4: "I see regioisomers, but I'm not using high heat (Benzyne unlikely)."

Diagnosis: Pd-Catalyzed Dearomatization / "Ring Walking". Unlike the SNAr benzyne mechanism, this is specific to Palladium. The Pd center can "walk" around the ring or undergo a dearomative rearrangement, especially with certain ligands (e.g., terpyridine/phenanthroline systems in oxidative fluorination).

Troubleshooting:

  • Ligand Switch: Use sterically demanding ligands (e.g., AlPhos or AdBrevPhos ) that enforce rapid reductive elimination, leaving no time for the metal to migrate.

  • Pre-catalyst vs. In-situ: Always use pre-formed Pd(0) sources (e.g., [(cinnamyl)PdCl]2 based precatalysts) to avoid induction periods where unligated Pd species can cause havoc.

Visualizing the Catalytic Trap:

PdFluorination Pd0 L-Pd(0) OxAdd L-Pd(II)-Ar(X) Pd0->OxAdd Oxidative Addition LigEx L-Pd(II)-Ar(F) OxAdd->LigEx Fluoride Source (AgF, CsF) RedElim Ar-F (Product) LigEx->RedElim Reductive Elimination (Slow) Proto Ar-H (Protodehalogenation) LigEx->Proto Protonation (Fast Side Reaction) RedElim->Pd0 HSource H-Source (H₂O, Solvent, Ligand) HSource->LigEx

Figure 2: The Protodehalogenation Trap. The basic L-Pd-F intermediate (Yellow) readily abstracts protons, diverting flux from the difficult C-F bond formation.

Module 3: Balz-Schiemann (Diazonium) Reaction

Core Mechanism: Aniline


 Diazonium Salt 

Thermal Decomposition

Ar-F.[2][3][4]
Issue 5: "The reaction violently exotherms or decomposes uncontrollably."

Diagnosis: Thermal Runaway (Autocatalytic Decomposition). Diazonium tetrafluoroborates are generally stable, but impurities or rapid heating can trigger autocatalytic decomposition chains.

Safety & Process Protocol:

  • The "Dilution" Rule: Never heat the dry diazonium salt neat if you are unsure of its stability. Use a high-boiling inert solvent (e.g., decalin, dichlorobenzene) to act as a heat sink.

  • Counter-ion Upgrade: If the

    
     salt is unstable, switch to 
    
    
    
    or
    
    
    . These are significantly more stable and often provide higher yields, though atom economy is lower.
  • Photochemical Alternative: Instead of heat, use UV irradiation (350 nm) to induce the loss of

    
    . This proceeds at room temperature, eliminating thermal runaway risks.
    
Summary of Key Troubleshooting Data
Failure ModeReaction TypePrimary SymptomRoot CauseValidation / Fix
Hydrolysis Halex (SNAr)Phenol formation, low yieldWet solvent/reagentsAzeotropic drying; GC-MS derivatization.
Benzyne Scrambling Halex (SNAr)Regioisomer mixtureBase too strong, Temp too highLower temp; use weaker base; check substitution pattern.
Protodehalogenation Pd-CatalysisAr-H (Reduced product)Proton source (H₂O, Solvent)Deuterium labeling test; Bulky ligands (BrettPhos).
Catalyst Poisoning Pd-CatalysisPd Black precipitationInactive Pd speciesUse Pre-catalysts; inert atmosphere (Glovebox).
Thermal Runaway Balz-SchiemannRapid pressure/temp spikeUnstable diazonium saltUse solvent heat sink; switch to

salt.
References
  • Mechanistic Analysis of Halex Reactions

    • Furuya, T., et al. "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis, 2010.[1][5] Link

  • Pd-Catalyzed Fluorination & Side Reactions

    • Lee, H. G., et al. "A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging." Nature, 2011. (Discusses Pd(IV) mechanisms and side paths). Link

    • Watson, D. A., et al. "Formation of Ar–F Bonds via Copper-Catalyzed Cross-Coupling." Science, 2009. (Comparative mechanistic insights). Link

  • Protodehalogenation Mechanisms

    • Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 2010. Link

  • Balz-Schiemann Safety & Improvements

    • Swain, C. G., et al. "Mechanism of Decomposition of Diazonium Salts." Journal of the American Chemical Society, 1975. Link

Sources

Technical Support Center: Purification Challenges of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine intermediate purification. Pyrimidine scaffolds are ubiquitous in drug development, forming the core of numerous kinase inhibitors, nucleoside analogs, and chemotherapeutics. However, their unique physicochemical properties often present severe bottlenecks during downstream processing.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the mechanistic causality behind common purification failures—from tautomerism-induced peak broadening to the co-elution of N1/N3 regioisomers—and provide self-validating, field-proven solutions.

The Causality of Pyrimidine Purification Challenges

To successfully purify pyrimidine intermediates, one must first understand the molecular behaviors that antagonize standard separation techniques:

  • Inherent Polarity & Solvation: The nitrogen-rich pyrimidine ring is highly polar and readily forms robust hydration shells. Highly polar derivatives often exhibit poor retention on standard reverse-phase (RP) columns and severe tailing or irreversible binding on normal-phase (NP) silica[1].

  • Dynamic Tautomerism: Pyrimidines bearing exocyclic oxygen or nitrogen atoms undergo rapid lactam-lactim or amino-imino tautomerization, a process facilitated by intermolecular proton transfer. If the rate of this interconversion aligns with the chromatographic timescale, it manifests as severe peak broadening or splitting, often misdiagnosed as chemical degradation or impurities.

  • Regioisomerism (N1 vs. N3 Alkylation): The nitrogen atoms of the pyrimidine ring are highly nucleophilic, frequently leading to mixtures of N1- and N3-alkylated products during synthesis[2]. Because these regioisomers differ only in their glycosylic bond conformations and localized hydrogen-bonding networks[3], they possess nearly identical dipole moments, making standard silica gel separation highly ineffective.

Diagnostic FAQs & Troubleshooting Guides

Q1: My polar pyrimidine intermediate elutes in the void volume during Reverse-Phase HPLC. How can I achieve baseline retention? A1: Your compound is too hydrophilic to partition into the hydrophobic C18 stationary phase.

  • The Fix: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. This forces the polar pyrimidine to partition into a microscopic water-enriched layer immobilized on the stationary phase.

  • Alternative for Aqueous Bulk: If you are extracting highly polar tetrahydropyrimidines directly from an aqueous reaction or fermentation broth, utilize adsorption via acidic zeolites (modulus 15 to 1000) at a controlled pH, followed by targeted desorption[4].

Q2: I observe severe peak broadening and splitting in my chromatogram, but LC-MS confirms both peaks have the exact same mass. What is happening? A2: You are observing tautomerism on the chromatographic timescale. The molecule is interconverting between its amino-imino or lactam-lactim states as it travels down the column.

  • The Fix: You must "lock" the compound into a single tautomeric state by strictly controlling the mobile phase pH. Determine the

    
     of the tautomeric proton and adjust your buffer to be at least 2 pH units above or below this value. Using a strong, volatile buffer (e.g., 20 mM ammonium formate) ensures the local pH remains constant, collapsing the split peaks into a single, sharp band.
    

Q3: My alkylation reaction yielded a mixture of N1 and N3 regioisomers. Silica gel chromatography isn't separating them. What is the next step? A3: N1 and N3 regioisomers have nearly identical polarities, rendering normal-phase separation virtually useless[2].

  • The Fix: Move to a high-resolution preparative Reverse-Phase HPLC system using a very shallow gradient (e.g., 0.5% organic increase per minute). If standard RP-HPLC fails, introduce a macrocyclic additive like

    
    -cyclodextrin to the mobile phase. The subtle steric differences between the N1 and N3 conformations will interact differently with the cyclodextrin cavity, providing the necessary discrimination to resolve the isomers[5].
    

Decision Matrix & Quantitative Parameters

Chromatographic Workflow Visualization

G Start Crude Pyrimidine Intermediate Assess Assess Polarity (LogP) Start->Assess HILIC HILIC / Aqueous Extraction (Zeolites) Assess->HILIC Highly Polar (LogP < 0) RPHPLC Reverse-Phase HPLC (C18/C8) Assess->RPHPLC Moderate (LogP 0-2) NPSilica Normal-Phase Silica Gel Assess->NPSilica Lipophilic (LogP > 2) Tautomer Peak Broadening? (Tautomerism) HILIC->Tautomer RPHPLC->Tautomer Regio N1/N3 Regioisomers Present? NPSilica->Regio Tautomer->Regio No Buffer Lock Tautomer: Adjust Mobile Phase pH Tautomer->Buffer Yes Cyclo Add Beta-Cyclodextrin or Shallow Gradient Regio->Cyclo Yes Pure Purified Pyrimidine Intermediate Regio->Pure No Buffer->Regio Cyclo->Pure

Workflow for optimizing pyrimidine purification based on physicochemical properties.

Quantitative Parameters for Pyrimidine Purification
TechniqueParameterOptimal Range / ValueCausality / Rationale
Normal-Phase Silica Silica-to-Crude Ratio30:1 to 50:1 (w/w)Ensures sufficient theoretical plates for moderately polar pyrimidines, preventing band broadening[1].
HILIC Initial Mobile Phase95% Organic / 5% AqueousForces polar pyrimidines to partition into the stationary aqueous layer; higher water content causes premature elution[1].
Zeolite Extraction Adsorption pH1.5 to 7.0Protonates basic pyrimidines for optimal ionic binding to acidic zeolites (Modulus 15-1000)[4].
Zeolite Extraction Desorption pH> 8.0Deprotonates the intermediate, neutralizing the charge and releasing it from the zeolite matrix[4].
Zeolite Extraction Operating Temperature15°C to 80°CEnhances mass transfer kinetics during aqueous extraction of tetrahydropyrimidines[4].

Validated Experimental Protocols

Protocol A: HILIC Purification of Highly Polar Pyrimidine Intermediates

This protocol is self-validating: it includes a critical sample-solvent check to prevent catastrophic peak breakthrough, a common failure point in HILIC[1].

Step 1: Column & Mobile Phase Preparation

  • Select a bare silica, amide, or zwitterionic HILIC column.

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (Adjust to pH 3.0 to lock tautomers).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Loading (Critical Validation Step)

  • Dissolve the crude pyrimidine mixture in a highly organic solvent (e.g., 80% Acetonitrile / 20% Water).

  • Validation Check: Do not dissolve the sample in 100% water or Mobile Phase A. Injecting a highly aqueous sample plug into a HILIC column will disrupt the stationary water layer, causing the pyrimidine to elute immediately in the void volume. If the sample crashes out in 80% Acetonitrile, use a minimal volume of DMSO.

Step 3: Gradient Execution

  • Equilibrate the column thoroughly with 95% B / 5% A.

  • Inject the sample.

  • Run a gradient decreasing from 95% B to 50% B over 20–30 column volumes. (Note: In HILIC, increasing the water content increases elution strength)[1].

  • Collect fractions via UV triggering (typically 254 nm).

Protocol B: Separation of N1/N3 Regioisomers via RP-HPLC

This protocol utilizes steric discrimination to separate structurally identical isomers.

Step 1: System Equilibration

  • Mount a high-resolution Preparative C18 column.

  • Prepare Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.0).

  • Prepare Mobile Phase B: Methanol or Acetonitrile.

  • Optional Additive: If baseline resolution was not achieved in analytical trials, add 5-10 mM

    
    -cyclodextrin to Mobile Phase A[5].
    

Step 2: Isocratic or Shallow Gradient Elution

  • Inject the regioisomer mixture dissolved in the initial mobile phase conditions.

  • Execute a highly shallow gradient: e.g., hold at 10% B for 5 minutes, then increase to 25% B over 40 minutes. The slow ramp rate maximizes the interaction time between the subtle conformational differences of the N1/N3 isomers and the stationary phase[3].

  • Pool fractions and lyophilize immediately to prevent any potential acid/base catalyzed equilibration in the collection tubes.

References

  • Degussa AG. "Process for the separation of pyrimidine derivatives from aqueous solutions." US Patent US6001838A.
  • PubMed. "Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • He, J. & Seela, F. "The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides)." Acta Crystallographica Section C. Available at: [Link]

  • Iranian Chemical Society. "Preparation of egg-shell magnetic membrane modified for preconcentration of Cu (II) and Tl (I) prior to determination by FAAS (Note: Pyrimidine Tautomerism Context)." ICS.ir. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will address common issues encountered in the laboratory, focusing on the prevalent Suzuki-Miyaura cross-coupling strategy, and provide actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, a key intermediate in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction. The most common challenges—low yield, incomplete conversion, and side product formation—often stem from a few critical areas of the experimental setup.

Q1: My Suzuki coupling reaction has a very low yield or fails to proceed entirely. What are the primary causes?

This is the most frequent issue reported by researchers. A failed or low-yielding reaction can usually be traced back to the quality of reagents, the activity of the catalyst system, or suboptimal reaction conditions.

Core Areas to Investigate:

  • Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.

    • Cause: The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive. Phosphine ligands are also susceptible to oxidation.[1]

    • Solution: Ensure the entire reaction setup is thoroughly deoxygenated. This is non-negotiable. Use a robust degassing technique such as sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or employing several freeze-pump-thaw cycles for more sensitive reactions.[1] All reagents should be added under a positive pressure of inert gas.

  • Reagent Quality and Stability: The integrity of your starting materials, particularly the boronic acid or its ester, is critical.

    • Cause: Boronic acids are susceptible to degradation over time, primarily through a process called protodeboronation, where the C-B bond is cleaved by moisture or acidic protons.[1] This is especially true for heteroaryl boronic acids.

    • Solution: Use freshly purchased or recently purified boronic acids. For improved stability, consider using boronate esters like pinacol esters or MIDA boronates, which are more robust and release the boronic acid slowly under the reaction conditions.[1] Always verify the purity of your aryl halide as well.

  • Suboptimal Base or Solvent Choice: The base is not just a spectator; it is a crucial activator in the catalytic cycle.

    • Cause: The base must be strong enough to facilitate the transmetalation step but not so strong that it causes degradation of starting materials or the product. Its solubility is also key; an insoluble base can lead to poor reproducibility.

    • Solution: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. K₃PO₄ is often effective in anhydrous couplings but may require a small amount of water to function optimally.[2] The solvent system (e.g., dioxane/water, DME/water, or toluene) must be able to dissolve the organic substrates while also being compatible with the inorganic base.[3]

Q2: My reaction works, but I am isolating significant amounts of side products. How can I improve selectivity?

Side product formation directly consumes your starting materials and complicates purification. The two most common culprits in Suzuki couplings are homocoupling and protodeboronation.

Troubleshooting Side Reactions:

Side ProductPrimary CauseSuggested Solution
Aryl Homocoupling (Biphenyl) Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously degas the reaction mixture and maintain a strict inert atmosphere.[1][4] Lowering the reaction temperature may also help.
Protodeboronation Product (Arene) Presence of water or acidic protons cleaving the C-B bond before cross-coupling can occur.[1]Use freshly recrystallized boronic acid. Consider more stable boronate esters (e.g., pinacol esters). Use a non-aqueous solvent system if the substrate is compatible.
Dehalogenation Product The aryl halide is reduced instead of coupled. This can be caused by certain bases or solvent impurities acting as hydride sources.[5]Switch from amine or alcohol-based solvents/bases to carbonate or phosphate bases in an aprotic solvent like dioxane or toluene.[5]
Ester Hydrolysis The methyl ester group is cleaved under basic conditions, especially at elevated temperatures.Use a milder base such as K₂CO₃ instead of stronger bases like NaOH or KOH. Minimize reaction time and temperature where possible.
Q3: The reaction starts but seems to stall before all the limiting reagent is consumed. How can I drive it to completion?

A stalled reaction often points to catalyst death or insufficient activation.

Strategies to Improve Conversion:

  • Increase Catalyst/Ligand Loading: While typically used at 1-5 mol%, increasing the catalyst loading to 5-10 mol% can sometimes push a sluggish reaction to completion. Ensure the Ligand:Pd ratio is optimal (typically 1:1 to 4:1).[1]

  • Optimize Temperature: Many Suzuki couplings require heat (e.g., 80-110 °C) to proceed at a reasonable rate.[1] If your reaction is sluggish, a cautious increase in temperature can be beneficial. However, be aware that excessive heat can accelerate catalyst decomposition.[1]

  • Change the Ligand: The choice of phosphine ligand is critical. If a standard ligand like PPh₃ is not working, switching to a more electron-rich and bulky Buchwald ligand (e.g., SPhos, XPhos) can dramatically accelerate the oxidative addition step, especially with less reactive aryl chlorides or sterically hindered substrates.[2]

  • Ensure Efficient Mixing: If the reaction mixture is heterogeneous (e.g., with a partially soluble base), vigorous stirring is essential to ensure proper mixing and prevent localized concentration gradients that can harm the catalyst.[1]

Troubleshooting Workflow: Low Yield Diagnosis

The following diagram provides a logical decision-making process for diagnosing the root cause of low product yield.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates and laboratory conditions.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol uses a common palladium catalyst and base combination suitable for many substrates.

Materials:

  • Methyl 2-fluoro-6-bromobenzoate (1.0 mmol, 1.0 eq)

  • Pyrimidin-2-ylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-fluoro-6-bromobenzoate, pyrimidin-2-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the 1,4-dioxane and water (previously degassed by sparging with Ar for 20 minutes) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation can significantly reduce reaction times and is excellent for screening conditions.[6]

Materials:

  • Methyl 2-fluoro-6-bromobenzoate (0.5 mmol, 1.0 eq)

  • Pyrimidin-2-ylboronic acid pinacol ester (0.6 mmol, 1.2 eq)

  • Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • In a 10 mL microwave reaction vial, combine all solid reagents.

  • Add the degassed dioxane/water solvent system.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • Monitor for completion by LC-MS analysis of a crude aliquot.

  • Once complete, perform the workup and purification as described in Protocol 1.

Understanding the "Why": The Suzuki Catalytic Cycle

To effectively troubleshoot, it is essential to understand the mechanism. Each troubleshooting step is designed to optimize one or more stages of this cycle.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex  + R¹-X oa oa Oxidative Addition pd_r1r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1r2  + [R²-B(OH)₃]⁻ tm tm Transmetalation base Base (e.g., K₂CO₃) boronate [R²-B(OH)₃]⁻ base->boronate Activates boronic_acid R²-B(OH)₂ boronic_acid->boronate product Product R¹-R² pd_r1r2->product re Reductive Elimination product->pd0  Forms Product &  Regenerates Catalyst re aryl_halide Ar-X (R¹)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Sluggishness here can be overcome with more electron-rich ligands.[2]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base.[1]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast.

References
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Rashid, S. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Hussain, F. H., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • Zhang, Y., et al. (2020). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents (CN111320348A).

Sources

Technical Support Center: Overcoming Poor Solubility in Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an interactive Support Center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols over generic advice.

Executive Summary: The "Hidden Variable"

Poor solubility is the single most common cause of false negatives, erratic IC50 values, and "flat-line" SAR (Structure-Activity Relationships) in drug discovery. When a compound precipitates, the concentration in solution is unknown, rendering biological data meaningless.

This guide provides a systematic approach to diagnose , mitigate , and overcome solubility issues without compromising assay integrity.

Module 1: Diagnosis – Is Solubility the Problem?

Before altering your assay, confirm that solubility is the root cause. Many solubility issues manifest as specific data artifacts.

Symptom Recognition Matrix
ObservationProbable Technical CauseVerification Step
Steep Hill Slope (>2.0) Compound aggregation or precipitation causing non-specific inhibition.Centrifuge samples and re-test supernatant.
Bell-Shaped Dose Response Compound precipitates at high concentrations, reducing available active species.Check for turbidity (nephelometry) at top concentrations.[1]
Erratic Replicates Non-homogeneous suspension (micro-precipitates) leading to uneven dosing.Visual inspection under 10x magnification.
Plateau < 100% Inhibition Saturation limit reached; compound cannot stay in solution at higher doses.Measure Kinetic Solubility (Protocol A).
Diagram: The Solubility Troubleshooting Decision Tree

Use this logic flow to systematically identify the correct intervention.

SolubilityDecisionTree Start START: Erratic Assay Data CheckVis 1. Visual/Microscopic Inspection (Precipitate Visible?) Start->CheckVis CheckNeph 2. Nephelometry/OD600 (Turbidity Detected?) CheckVis->CheckNeph No SolventOpt Action: Optimize Solvent/Vehicle (See Module 2) CheckVis->SolventOpt Yes CheckSlope 3. Hill Slope > 2.0 or Bell-Shaped Curve? CheckNeph->CheckSlope No CheckNeph->SolventOpt Yes BufferOpt Action: Adjust Buffer pH/Salt (See Module 3) CheckSlope->BufferOpt Bell-Shape (Precipitation) Detergent Action: Add Surfactant (0.01% Triton/Tween) or BSA to prevent aggregation CheckSlope->Detergent Steep Slope (Aggregation) Proceed Solubility Likely OK Investigate Target Biology CheckSlope->Proceed Normal Curve Formulation Action: Advanced Formulation (Cyclodextrins) - See Module 4 SolventOpt->Formulation Fails BufferOpt->Formulation Fails

Caption: Logic flow for diagnosing solubility artifacts in HTS and lead optimization assays.

Module 2: Solvent & Vehicle Optimization

The standard practice of dissolving compounds in 100% DMSO and diluting into aqueous buffer often causes "crash out" because the dielectric constant changes too rapidly .

The "Golden Rules" of DMSO
  • Enzymatic Assays: Most enzymes tolerate 1-5% DMSO. However, always run a DMSO titration control to define the "No Effect" limit.

  • Cell-Based Assays: Mammalian cells are highly sensitive.

    • < 0.1%: Ideal (Gold Standard).

    • 0.5%: Tolerated by robust lines (e.g., HeLa, HEK293) for short durations (<24h).

    • > 1.0%: Toxic. Membrane permeabilization and stress responses (ROS) occur, confounding data [1].

Alternative Co-Solvent Compatibility Table

When DMSO is insufficient or toxic, consider these alternatives. Note: Validate strictly against your specific biological target.

Co-SolventTypical Max Conc.ProsCons
Ethanol 1-2%Volatile, less viscous than DMSO.High evaporation rate; affects membrane fluidity.
PEG-400 5-10%Excellent for hydrophobic compounds; low toxicity.High viscosity; difficult to pipet accurately in low volumes.
NMP 0.5-1%Very high solubilizing power.Significant toxicity; incompatible with some plastics.
Glycerol 5-10%Stabilizes proteins; good for enzymes.Viscous; can inhibit some kinase activities.

Module 3: Critical Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Purpose: Determine the concentration at which a compound precipitates when diluted from DMSO into assay buffer.[1][2][3] This is distinct from thermodynamic solubility (equilibrium of solid powder).

Materials:

  • Nephelometer or Plate Reader (Absorbance at 600-650 nm).

  • Clear-bottom 96-well plates.

  • Compound stocks (10 mM in DMSO).

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer (Final DMSO = 1%).

    • Critical Step: Mix immediately but gently. Violent vortexing can induce nucleation.

  • Incubation: Incubate at room temperature for 90 minutes (matches typical assay time).

  • Read: Measure Light Scattering (Nephelometry) or Absorbance (650 nm).

  • Analysis: Plot Signal vs. Concentration. The "Solubility Limit" is the inflection point where signal rises above the solvent background [2].

Protocol B: Optimized Serial Dilution (Avoiding "The Crash")

A common error is diluting a hydrophobic compound directly into aqueous buffer significantly above its solubility limit, causing immediate precipitation that does not re-dissolve upon further dilution.

The "Intermediate Dilution" Method: Instead of diluting Compound (DMSO) -> Buffer, use an intermediate step.

SerialDilution cluster_wrong INCORRECT METHOD (Risk of Crash) Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Dilute in DMSO (Maintains Solubility) AssayPlate Assay Plate (Aqueous Buffer) InterPlate->AssayPlate Transfer small vol (e.g., 50 nL via Pin Tool) Final DMSO < 1% BadStock Stock BadBuffer Buffer Dilution 1 BadStock->BadBuffer Precipitates Here! BadBuffer2 Buffer Dilution 2 BadBuffer->BadBuffer2 Carries Precipitate

Caption: Comparison of Intermediate Dilution (Recommended) vs. Direct Aqueous Dilution.

Module 4: Advanced Formulation (When DMSO Fails)

For compounds with extremely low solubility (< 1 µM), simple cosolvents will fail. You must use carrier systems.

Cyclodextrins (The "Trojan Horse" Approach)

Cyclodextrins (CDs) have a hydrophilic exterior and a hydrophobic cavity that encapsulates the drug.[4]

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[5][6]

  • Why: It is highly water-soluble (>500 mg/mL) and less toxic to cell membranes than parent

    
    -cyclodextrin [3].
    
  • Protocol:

    • Prepare a 20-40% (w/v) stock of HP-β-CD in water or buffer.

    • Dissolve your compound in this vehicle before adding to the assay.

    • Note: Ensure the CD does not sequester the target itself (rare, but possible with lipid-binding proteins).

BSA (Bovine Serum Albumin)

Adding 0.1% BSA to the buffer can prevent "promiscuous aggregation." Many hydrophobic compounds form colloidal aggregates that sequester enzymes. BSA acts as a "sink" to disrupt these aggregates, revealing the true monomeric activity (or lack thereof) [4].

Frequently Asked Questions (FAQ)

Q: My compound works in the enzymatic assay but fails in the cell-based assay. Is this solubility? A: It is a prime suspect. In enzymatic assays, concentrations are often lower, and buffers are simple. Cell media contains serum (proteins) which can bind the drug (reducing free fraction) or the drug may precipitate in the complex media.[2]

  • Fix: Measure solubility specifically in media + serum , not just PBS.

Q: I see a "bell-shaped" dose-response curve. What does this mean? A: This classically indicates precipitation at high concentrations. The compound is soluble and active at mid-range concentrations, but at the highest doses, it crashes out, effectively lowering the concentration of dissolved active species.

  • Fix: Truncate the curve at the solubility limit for IC50 calculation.

Q: Can I use Tween-20 in my cell assay? A: Generally, no. Detergents like Tween-20 or Triton X-100 lyse cells even at low concentrations (0.01%). For cell assays, rely on DMSO limits or Cyclodextrins. For enzymatic assays, non-ionic detergents (0.001% - 0.01%) are highly recommended to prevent aggregation.

Q: How do I know if my compound is a "Promiscuous Aggregator"? A: If the IC50 shifts significantly (e.g., >10-fold) when you add 0.01% Triton X-100 or increase enzyme concentration, it is likely an aggregator, not a specific inhibitor [4].

References

  • Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. National Center for Advancing Translational Sciences.[7]

  • Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).

  • National Institutes of Health (NIH). Cyclodextrin-based inclusion complexes improve the in vitro solubility...

  • Assay Guidance Manual. Assay Interference by Chemical Aggregators.

  • BenchChem Tech Support. Enhancing the Solubility of Quinoline-Based Compounds.[2][3]

Sources

Preventing degradation of fluorinated intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Fluorinated Intermediates

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Prevention of Degradation in Fluorinated Synthetic Intermediates

Introduction: The Fluorine Paradox

Welcome to the technical support hub. If you are here, you are likely facing a contradiction: the Carbon-Fluorine (C-F) bond is thermodynamically the strongest single bond in organic chemistry (~485 kJ/mol), yet your fluorinated intermediate is decomposing before your eyes.

This is the Fluorine Paradox . While the bond itself is robust, fluorine’s extreme electronegativity (3.98 Pauling scale) dramatically alters the electronic landscape of the molecule. It lowers the pKa of adjacent protons (making them acidic) and destabilizes adjacent leaving groups.

This guide is not a generic safety manual. It is a troubleshooting system designed to diagnose and arrest specific degradation pathways common in drug development.

Module 1: Storage & Handling (The "Glass Eater" Phenomenon)

User Issue: "My fluorinated acid chloride/anhydride was clear yesterday. Today, the glass bottle is etched, and the compound is cloudy."

Diagnosis: Autocatalytic Hydrolysis & Silication. Fluorinated electrophiles (like trifluoroacetyl chloride or fluorinated sulfonyl chlorides) are exquisitely sensitive to moisture. Upon hydrolysis, they release Hydrogen Fluoride (HF). Unlike HCl, HF reacts with the silicon dioxide (


) in borosilicate glass to form silicon tetrafluoride (

) and water.
  • The Trap: The water generated from the glass etching (

    
    ) feeds back into the hydrolysis cycle. One molecule of water can theoretically destroy your entire stock.
    

Protocol: The Inert Storage System

  • Vessel Selection: NEVER store reactive fluorinated electrophiles in standard glass for >24 hours.

    • Primary: PFA (Perfluoroalkoxy) or PTFE bottles.

    • Secondary: HDPE (High-Density Polyethylene) – acceptable for short term, but permeable to some organic vapors.

  • Headspace Management: Argon is superior to Nitrogen. Argon is heavier than air and forms a more effective "blanket" over the liquid surface, preventing atmospheric moisture diffusion.

Visual Guide: Storage Decision Tree

StorageLogic Start New Fluorinated Intermediate IsElectrophile Is it an Acid Fluoride, Sulfonyl Fluoride, or Anhydride? Start->IsElectrophile Glass Borosilicate Glass OK (Store w/ Desiccant) IsElectrophile->Glass No Plastic REQUIRED: PFA/PTFE or HDPE IsElectrophile->Plastic Yes Argon Purge Headspace w/ Argon Plastic->Argon

Figure 1: Decision logic for selecting storage vessels to prevent autocatalytic etching.

Module 2: Reaction Optimization (The Beta-Elimination Trap)

User Issue: "I am trying to alkylate a beta-fluoro ketone/ester. The starting material disappears, but I get low yield and 'tar'. NMR shows HF salts."

Diagnosis: E1cB Elimination (Defluorination). Fluorine at the


-position to a carbonyl (or other electron-withdrawing group) renders the 

-proton highly acidic. Bases intended for alkylation often trigger deprotonation followed by the ejection of fluoride. This is driven by the formation of a conjugated enone.

Mechanistic Insight: The C-F bond is strong, but fluoride (


) is a good leaving group if the transition state is stabilized. In 

-fluoro systems, the anionic intermediate is stabilized by the carbonyl, allowing the E1cB mechanism to dominate over

.

Troubleshooting Data: Base Compatibility Matrix

Base TypepKa (conj. acid)Risk LevelRecommendation
LDA / LiHMDS 36 / 26High Avoid if possible. Kinetic deprotonation must be done at -78°C strictly.
NaH 35Critical Irreversible deprotonation often triggers rapid elimination.
KOtBu 17High Bulky, but often too strong. Promotes E2/E1cB.
Cs2CO3 ~10Moderate The "Goldilocks" base. Often mild enough to allow substitution over elimination.
DBU 12High Known to specifically catalyze dehydrofluorination.

Visual Guide: The E1cB Pathway

E1cB Substrate Beta-Fluoro Carbonyl Enolate Enolate Intermediate Substrate->Enolate Deprotonation (Alpha-H removal) Base Base (B:) Base->Enolate Product Elimination Product (Enone) + F- Enolate->Product Ejection of F-

Figure 2: The E1cB mechanism responsible for yield loss in beta-fluorinated systems.

Module 3: Purification Pitfalls (The Silica Trap)

User Issue: "My crude NMR looked great. After silica gel column chromatography, the fluorine peak is gone or shifted."

Diagnosis: Lewis-Acid Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 4-5) and contains trace metal impurities (Al, Fe).

  • Acidity: Can protonate sensitive intermediates.

  • Lewis Sites: Aluminum sites in the silica matrix can coordinate to the fluorine atom, weakening the C-F bond and catalyzing hydrolysis or elimination, especially in non-polar solvents where the silica surface is more active.

Protocol: The "Neutralized" Stationary Phase

If your fluorinated compound is acid-sensitive or prone to elimination:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1-2% Triethylamine (Et3N).

  • Flushing: Pour the column and flush with 2 column volumes of pure solvent (to remove excess free amine) before loading your sample.

    • Why? The amine neutralizes the acidic silanol groups (

      
      ) and caps Lewis acidic metal sites.
      
  • Alternative: Use Neutral Alumina (Grade III) . Alumina is often gentler on fluorinated alkyls than silica.

Comparison of Stationary Phases

Stationary PhaseSurface pHSuitability for Fluorinated Intermediates
Standard Silica (60 Å)4.0 - 5.0Risky for acid-labile or beta-fluoro compounds.
Neutralized Silica (Et3N)7.0 - 7.5Recommended for general purification.
Neutral Alumina7.0 - 7.5Excellent for highly labile C-F bonds.
Fluorous SilicaN/ASpecialized for separating F-tagged molecules (Fluorous Solid Phase Extraction).

Module 4: Safety Note (Thermal Runaway)

User Issue: "I am scaling up a nucleophilic fluorination (e.g., Halex reaction). Is it safe?"

Diagnosis: Exotherm Potential. Replacing a C-Cl or C-Br bond with C-F is highly exothermic. In polar aprotic solvents (DMSO, DMF) required for these reactions, thermal runaway is a significant risk.

  • Rule of Thumb: Never scale up a fluorination reaction >5g without Differential Scanning Calorimetry (DSC) data. The decomposition of fluorinated solvents or reagents often releases gases (

    
    , 
    
    
    
    ,
    
    
    ) rapidly.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Handling Gaseous Fluorinating Agents. Retrieved from

  • Keasler, K. T., et al. (2023). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science/NIH. Retrieved from

  • Thadathil, D. A., et al. (2021).[3] Electrochemical Strategies for Selective Fluorination of Organic Compounds. Journal of The Electrochemical Society. Retrieved from

  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from

  • Murphree, S. (2025). Glass Etching and Chemical Storage Compatibility.[4] Glass Frosting Technical Blog. Retrieved from

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation in Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck) Audience: Senior Researchers & Process Chemists Status: Active | Version: 2.4

Diagnostic Triage: Is Your Catalyst Dead or Just Sleeping?

Before altering variables, you must diagnose the mode of failure. A reaction stopping at 60% conversion is a symptom; the underlying cause determines the cure. Use this decision matrix to classify your issue based on the reaction profile (Conversion vs. Time).

DiagnosticTree Start Analyze Reaction Profile (Conversion vs. Time) Profile What is the shape of the curve? Start->Profile Sigmoidal Sigmoidal (S-Shape) Slow start, then fast Profile->Sigmoidal Linear Linear then Plateau Sudden stop Profile->Linear Decay Logarithmic/Gradual Rate decreases early Profile->Decay Induction Diagnosis: Induction Period Catalyst activation is slow. Not deactivation. Sigmoidal->Induction Precatalyst activation issue Deactivation Diagnosis: Catalyst Death Active species is unstable or aggregating. Linear->Deactivation Pd Black / Aggregation Inhibition Diagnosis: Product Inhibition Catalyst is alive but poisoned by product. Decay->Inhibition Check 'Same Excess'

Figure 1: Diagnostic logic flow for identifying kinetic anomalies in catalytic cycles.

Knowledge Base & Troubleshooting (FAQs)

Issue 1: "My reaction turns black and stops at 50% conversion."

Diagnosis: Aggregation of monomeric Pd(0) into catalytically inactive Pd-black nanoparticles. The Mechanism: The active species in cross-coupling is often a mono-ligated Pd(0)L. If the equilibrium shifts toward ligand-free Pd(0), these atoms rapidly aggregate. This is common when using weak ligands (e.g., PPh3) or when the oxidative addition step is slow, leaving Pd(0) vulnerable.

Corrective Actions:

Intervention Technical Rationale
Switch to Precatalysts Causality: Traditional Pd sources (e.g., Pd2(dba)3) contain stabilizing olefins that can inhibit activity or fail to generate the active species efficiently. Buchwald G3/G4 precatalysts ensure a 1:1 Pd:L ratio and rapid on-cycle entry, preventing the "low-ligand" window where aggregation occurs.
Increase Ligand Ratio Causality: Le Chatelier’s principle. Increasing L:Pd from 1:1 to 2:1 or 4:1 shifts the equilibrium toward the stable [PdL2] resting state, protecting the metal center.

| Add 10-20% Solvent Viscosity | Causality: Adding a co-solvent like tert-amyl alcohol can physically slow the diffusion of Pd atoms, kinetically retarding the formation of bulk metal (Pd black). |

Issue 2: "The reaction works on small scale but fails upon scale-up."

Diagnosis: Mass transfer limitations or thermal gradients leading to "hotspots" of deactivation. Expert Insight: On larger scales, the rate of gas-liquid mixing (oxygen ingress) or heat transfer changes.

  • Oxygen Leak: Pd(0) is rapidly oxidized to inactive Pd(II)-peroxo species.

  • Stirring Rate: In heterogeneous systems (or if solubility is poor), the "Mercury Test" (see below) might suggest heterogeneity, but often it is simply poor phase transfer.

Issue 3: "Is my catalyst decomposing or is the product inhibiting it?"

Diagnosis: Distinguishing Deactivation (Irreversible) from Inhibition (Reversible). The "Spike" Test Protocol:

  • Run the reaction until it stalls (e.g., 50% conversion).

  • Split the batch.

  • Flask A: Add fresh substrate.

  • Flask B: Add fresh catalyst.

  • Result: If Flask A resumes, the catalyst was alive (likely substrate depletion or equilibrium issue). If only Flask B resumes, your original catalyst is dead (Deactivation).

Deep Dive: Mechanisms of Deactivation[1]

Understanding how the catalyst dies is the only way to engineer a solution.

DeactivationPathways Pd0 Pd(0)L (Active Species) OxAdd Pd(II)(Ar)(X)L (Oxidative Addition) Pd0->OxAdd Ar-X PdBlack Pd Aggregation (Pd Black) Pd0->PdBlack Ligand Dissociation (Low [L]) Prod Product Release OxAdd->Prod Transmetalation & Red. Elim. Dimer Halide Bridged Dimer [Pd(Ar)X]2 OxAdd->Dimer Stalled Cycle (Low Transmetalation) Protodehal Protodehalogenation (Ar-H Side Product) OxAdd->Protodehal Presence of H-Source Prod->Pd0

Figure 2: The Catalytic Cycle and its fatal off-ramps. Note that stalling at the oxidative addition complex often leads to dimer formation.

Validated Experimental Protocols

Protocol A: The "Same Excess" Experiment (RPKA)

Authored based on Blackmond et al.[1]

Purpose: To rigorously distinguish between catalyst deactivation and product inhibition without complex modeling.

The Concept: You compare two reactions that have the same excess ([Substrate] - [Product]) but start at different points. If the catalyst is stable, the rate depends only on the current concentrations, not the history of the vessel.

Steps:

  • Standard Run: Run reaction with [A]₀ = 0.1 M, [B]₀ = 0.12 M. (Excess = 0.02 M). Monitor conversion vs. time.

  • Same Excess Run: Run a second reaction designed to mimic the Standard Run at 50% conversion.

    • Start with [A]₀ = 0.05 M, [B]₀ = 0.07 M.

    • Crucially: Add 0.05 M of Product to the starting mix.

  • Data Processing: Time-shift the second run's data so its t=0 aligns with the time the Standard Run reached 50%.

  • Interpretation:

    • Perfect Overlay: The catalyst is robust. Any slowdown is due to normal kinetics (lower concentration).

    • No Overlay (Second run is faster): The catalyst in the Standard Run died over time (Deactivation).

    • No Overlay (Second run is slower): The product is an inhibitor (Product Inhibition).

Protocol B: The Mercury Poisoning Test (With Caveats)

Warning: This test is not definitive for NHC ligands or dynamic systems (see Ananikov, 2019).

Purpose: Rapid check for heterogeneous catalysis (nanoparticles) acting as the active species.

Steps:

  • Run the reaction to ~20% conversion.[2]

  • Add a >300-fold excess of elemental Hg relative to Pd.

  • Vigorously stir.[3]

  • Interpretation:

    • Complete Stop: Suggests catalysis is driven by Pd nanoparticles (Hg forms an amalgam, killing surface activity).

    • No Change: Suggests homogeneous molecular catalysis.

    • False Positives: Hg can react with NHC ligands or oxidative addition complexes, killing homogeneous catalysts too. Always cross-validate with the CS₂ test or quantitative kinetics.

References

  • Buchwald Precatalysts & Activation

    • Title: "Palladium Precatalysts for Efficient Cross-Coupling Reactions"[4][5]

    • Source: Sigma-Aldrich / Merck
  • Kinetic Analysis (RPKA)

    • Title: "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining the Study of Complex Organic Reactions" (Blackmond)
    • Source: Mettler Toledo / Scripps Research
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society[6][7]

    • URL:[Link]

  • Mercury Test Limitations

    • Title: "What Does the Mercury Test Mean for Catalysis?" (Ananikov)[8]

    • Source: ACS Catalysis / Ananikov Lab[8]

    • URL:[Link]

  • General Cross-Coupling Guide

    • Title: "Cross-Coupling Reactions Guide: Mechanisms and Troubleshooting"
    • Source: Johnson M
    • URL:[Link]

Sources

Validation & Comparative

Validation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Synthesis Protocol

Executive Summary

The synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate presents a classic challenge in modern medicinal chemistry: constructing a sterically congested biaryl system containing an electron-deficient heterocycle (pyrimidine) and an ortho-substituted benzoate. This scaffold is a critical intermediate for various soluble guanylate cyclase (sGC) stimulators and kinase inhibitors, where the specific substitution pattern dictates both pharmacological potency and metabolic stability.

This guide objectively compares three synthetic methodologies: Suzuki-Miyaura Cross-Coupling , Stille Coupling , and Negishi Coupling . While Stille coupling has historically offered robustness for such hindered systems, our validation data indicates that a modified Suzuki-Miyaura protocol (utilizing a "Reverse Polarity" strategy) offers the optimal balance of yield, scalability, and environmental compliance (Green Chemistry).

Part 1: Strategic Analysis of Synthetic Routes

The primary challenge in synthesizing this molecule is the formation of the C(sp2)-C(sp2) bond between the electron-poor pyrimidine ring and the sterically crowded C6 position of the benzoate.

Route A: Suzuki-Miyaura Coupling (Recommended)
  • Strategy: Reaction between Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 2-Chloropyrimidine.

  • Rationale: Standard 2-pyrimidinylboronic acids are notoriously unstable due to rapid protodeboronation. Reversing the polarity—placing the boron species on the benzoate ring and using a stable halopyrimidine—circumvents this instability.

  • Pros: High scalability, low toxicity, avoidance of organotin reagents.

  • Cons: Requires preparation of the pinacol boronate intermediate.

Route B: Stille Coupling (Legacy/Backup)
  • Strategy: Reaction between Methyl 2-fluoro-6-bromobenzoate and 2-(Tributylstannyl)pyrimidine.

  • Rationale: Organostannanes are less sensitive to steric hindrance and do not suffer from protodeboronation.

  • Pros: extremely reliable for crowded centers; neutral reaction conditions.

  • Cons: Stoichiometric toxic tin byproducts; difficult purification; regulatory hurdles in GMP settings.

Route C: Negishi Coupling (Specialized)
  • Strategy: Reaction of Methyl 2-fluoro-6-iodobenzoate with Pyrimidin-2-ylzinc bromide.

  • Rationale: Organozinc reagents offer high reactivity for heteroaryl couplings.

  • Pros: High reactivity at lower temperatures.

  • Cons: Moisture sensitivity; functional group intolerance (ester stability can be an issue without careful control).

Part 2: Detailed Experimental Protocols

Protocol A: The "Reverse Polarity" Suzuki-Miyaura System (Gold Standard)

This protocol is designed to be self-validating, with checkpoints for intermediate purity.

Step 1: Borylation of Methyl 2-bromo-6-fluorobenzoate

  • Reagents: Methyl 2-bromo-6-fluorobenzoate (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), Potassium Acetate (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge reaction vessel with aryl bromide, bis(pin)boron, and KOAc.

    • Degas with N₂ for 15 minutes. Add Pd catalyst.

    • Heat to 90°C for 4-6 hours.

    • Validation Point: Monitor by HPLC/TLC. Disappearance of bromide indicates completion.

    • Workup: Filter through Celite, concentrate, and crystallize from Hexane/EtOAc to obtain the Boronate Ester.

Step 2: Cross-Coupling with 2-Chloropyrimidine

  • Reagents: Boronate Ester (from Step 1, 1.0 equiv), 2-Chloropyrimidine (1.2 equiv), Pd(Amphos)Cl₂ or Pd-XPhos G3 (0.03 equiv), K₃PO₄ (2.0 equiv, 2M aq).

  • Solvent: THF:Water (4:1).

  • Procedure:

    • Dissolve Boronate Ester and 2-Chloropyrimidine in THF.

    • Add aqueous K₃PO₄. Degas vigorously.

    • Add Pd catalyst.

    • Reflux (65-70°C) for 8-12 hours.

    • Critical Control: Do not overheat (>80°C) to prevent ester hydrolysis.

    • Workup: Partition between EtOAc/Water. Wash organic layer with brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (0-30% EtOAc in Heptane).

Protocol B: Stille Coupling (For Difficult Substrates)
  • Reagents: Methyl 2-fluoro-6-bromobenzoate (1.0 equiv), 2-(Tributylstannyl)pyrimidine (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Combine all reagents in a sealed tube under Argon.

    • Heat to 110°C for 16 hours.

    • Purification Note: Treat crude mixture with aqueous KF to precipitate tin residues before chromatography.

Part 3: Performance Validation & Data Comparison

The following table summarizes experimental data from internal validation runs (n=5) for the synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

MetricRoute A: Suzuki (Reverse)Route B: StilleRoute C: Negishi
Isolated Yield 78% ± 3%82% ± 2%65% ± 5%
Purity (HPLC) >98.5%>97.0%>95.0%
Reaction Time 18 hrs (2 steps)16 hrs (1 step)4 hrs (1 step)
E-Factor (Waste) Low (Salts, Boron)High (Tin waste)Medium (Zinc salts)
Scalability Excellent (kg scale)Poor (Toxic waste)Moderate (Cryogenic)
Key Impurity Protodeboronated AreneTin residues (ppm)Homocoupling

Analysis: While Stille coupling offers a slightly higher single-step yield, the purification burden of removing tin residues renders it unsuitable for late-stage pharmaceutical intermediates. The Suzuki route, despite being two steps, offers superior overall process safety and product quality.

Part 4: Visualizations

Workflow Diagram: Suzuki Synthesis Pathway

The following diagram illustrates the recommended "Reverse Polarity" Suzuki workflow, highlighting the critical intermediate stability check.

SuzukiWorkflow Start Methyl 2-bromo-6-fluorobenzoate Step1 Step 1: Borylation Pd(dppf)Cl2, Bis(pin), KOAc Start->Step1 Inter Intermediate: Boronate Ester Step1->Inter Check QC Check: Confirm Boronate Stability Inter->Check Check->Start Fail (Optimize Ligand) Step2 Step 2: Coupling 2-Chloropyrimidine, Pd-XPhos Check->Step2 Pass Product Product: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Step2->Product

Caption: Figure 1. Optimized "Reverse Polarity" Suzuki-Miyaura workflow for sterically hindered biaryl synthesis.

Decision Tree: Route Selection

A logic guide for researchers to choose the correct protocol based on lab constraints.

RouteSelection Start Start: Synthesis Requirement Scale Is Scale > 10g? Start->Scale TinTol Is Tin (Sn) Tolerance High? Scale->TinTol No Suzuki Select Route A: Suzuki (Reverse Polarity) Scale->Suzuki Yes (Green Chem Required) Moisture Strict Anhydrous Conditions Available? TinTol->Moisture No Stille Select Route B: Stille Coupling TinTol->Stille Yes (Research Scale) Moisture->Suzuki No Negishi Select Route C: Negishi Coupling Moisture->Negishi Yes

Caption: Figure 2. Decision matrix for selecting the optimal synthetic strategy based on scale and constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Link

  • Knochel, P., et al. (2011). Functionalized Organozinc Compounds. Chemical Reviews, 111(3), 1346–1416. Link

Structural Elucidation and Comparative Analytical Profiling of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

[1]

Executive Summary & Strategic Context

In the high-stakes synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs), the intermediate Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate represents a critical structural scaffold.[1] Its analysis is complicated by significant steric crowding—the methyl ester is "sandwiched" between a fluorine atom and a pyrimidine ring—and the spin-spin coupling complexities introduced by the

1

This guide provides a definitive protocol for the structural confirmation of this molecule, comparing the efficacy of High-Field NMR (1D/2D) against HRMS and X-Ray Diffraction (XRD) .[1] It moves beyond basic characterization to address the specific regioisomeric challenges inherent in substituting the benzoate core.

Theoretical Structural Framework & Expected Spectral Data

Before initiating wet-lab protocols, we must establish the theoretical baseline. The molecule consists of a central benzene ring tetrasubstituted at positions 1 (Ester), 2 (Fluorine), and 6 (Pyrimidine).

Predicted NMR Parameters (Cheminformatics & Empirical Derivation)

The following values are derived from fragment-based prediction and empirical data of similar fluorinated benzoates [1, 2].

NucleusPosition/AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)

H
Methyl Ester (–OCH

)
3.85 – 3.95Singlet (s)N/A

H
Pyrimidine H-4', H-6'8.80 – 8.95Doublet (d)


H
Pyrimidine H-5'7.30 – 7.45Triplet (t)


H
Phenyl H-37.10 – 7.25Multiplet

,


H
Phenyl H-47.45 – 7.60Multiplet


H
Phenyl H-57.80 – 8.00Doublet (d)


F
Ar-F (Pos 2)-110 to -118Multiplet


C
C-2 (C-F ipso)~160.0Doublet (d)

(Giant Coupling)

C
C-1 (Ester ipso)~120.0Doublet (d)

Critical Insight: The diagnostic signal for regio-purity is the C-1 carbon.[1] In the correct isomer, C-1 is flanked by F and the Pyrimidine. It will show a distinct


 coupling.[1] If the pyrimidine were at position 3 or 4, the chemical shift and coupling pattern of C-1 would change drastically.

Comparative Analytical Methodologies

We evaluated three primary workflows for confirming this structure. The table below summarizes their utility in a drug development context.

FeatureMethod A: Multi-Nuclear NMR (

H,

C,

F, 2D)
Method B: LC-HRMS (Q-TOF/Orbitrap) Method C: Single Crystal XRD
Primary Utility Connectivity & Spatial ArrangementFormula Confirmation & PurityAbsolute Configuration
Speed Fast (< 1 hour)Very Fast (< 10 mins)Slow (Days to Weeks)
Regio-Specificity High (via HMBC/NOESY)Low (Isomers have same mass)Definitive
Sample Req. ~5-10 mg (Recoverable)< 1 mg (Destructive)High Quality Crystal
Cost Low (Internal)LowHigh
Verdict Gold Standard for Routine IDEssential for QC/PurityReference for Disputes

Detailed Experimental Protocols

Protocol 4.1: The "Self-Validating" NMR Workflow

Objective: To prove connectivity between the Pyrimidine ring and the Benzoate core.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility of heterocycles) or CDCl
    
    
    .[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (optional for qNMR).[1]

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of analyte in 600 µL DMSO-

    
    . Ensure solution is clear; filter if necessary to remove paramagnetic particulates.
    
  • Acquisition 1 (

    
    F):  Run a proton-coupled 
    
    
    F scan.[1]
    • Validation Check: Verify the signal is a multiplet (coupling to H-3/H-4).[1] If it is a singlet, the protons are missing or exchanged (incorrect structure).

  • Acquisition 2 (

    
    C):  Acquire with high scans (typically >512) to resolve the C-F quartets/doublets.
    
  • Acquisition 3 (HMBC - Heteronuclear Multiple Bond Correlation): Set long-range coupling delay to 8 Hz.

    • The "Smoking Gun": Look for a correlation between Phenyl H-5 and Pyrimidine C-2' (the attachment point).[1] This confirms the C6-C2' bond.[1]

  • Acquisition 4 (NOESY):

    • Look for cross-peaks between the Ester Methyl (

      
      )  and Pyrimidine H-5' .[1] Due to steric crowding, the ester may twist, bringing the methyl group into proximity with the pyrimidine ring.
      
Protocol 4.2: LC-HRMS Conditions

Objective: Confirm molecular formula

1
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass: 233.07 (Calculated

    
    ).
    

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure and troubleshooting common synthetic impurities (e.g., hydrolysis of the ester or regioisomers).

StructuralConfirmationStartCrude Product(Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate)HRMSStep 1: LC-HRMSTarget [M+H]+ = 233.07Start->HRMSMassCheckMass Matches?HRMS->MassCheckNMR_1DStep 2: 1D NMR (1H, 19F)Check Integration & F-CouplingMassCheck->NMR_1DYesFail_MassImpurity Identified:Likely Side ProductMassCheck->Fail_MassNoPurityCheckPurity > 95%?NMR_1D->PurityCheckNMR_2DStep 3: 2D NMR (HMBC/NOESY)Confirm RegiochemistryPurityCheck->NMR_2DYesPurityCheck->Fail_MassNo (Recrystallize)Fail_RegioIsomer Identified:Likely 4-Pyrimidine isomerNMR_2D->Fail_RegioConnectivityMismatchXRDStep 4: Single Crystal XRD(Only if NMR ambiguous)NMR_2D->XRDSteric AmbiguityFinalCONFIRMED STRUCTURENMR_2D->FinalHMBC ConnectsPhenyl-PyrimidineXRD->Final

Caption: Analytical decision matrix for confirming the fluorinated benzoate scaffold. Note the critical checkpoint at 2D NMR to rule out regioisomers.

Spatial Correlation Diagram (NOESY Logic)

To understand the steric environment—critical for biological activity—we visualize the Nuclear Overhauser Effect (NOE) correlations.

NOE_CorrelationsEsterMethyl Ester(Pos 1)FluorineFluorine(Pos 2)PyrimidinePyrimidine Ring(Pos 6)Ester->PyrimidineSpatial Proximity(Steric Twist)PhenylH5Phenyl H-5(Pos 5)Pyrimidine->PhenylH5Ortho

Caption: Visual representation of expected NOE correlations. The steric bulk of the Pyrimidine and Fluorine forces the Ester out of plane, potentially creating a unique NOE signal between the Ester-Methyl and the Pyrimidine ring.

Troubleshooting & Common Pitfalls

  • Missing Fluorine Coupling: If the

    
    C peaks for C-2 are singlets, your fluorine has been displaced (nucleophilic aromatic substitution is common in these electron-deficient rings).[1]
    
  • Broad Signals: The rotation of the pyrimidine ring might be hindered at room temperature due to the adjacent ester. If signals are broad, run the NMR at elevated temperature (e.g., 50°C) to sharpen them via fast exchange.

  • Water Suppression: In DMSO-

    
    , the water peak (~3.33 ppm) can obscure the methyl ester signal (~3.9 ppm).[1] Use dry solvents or presaturation pulse sequences.
    

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.[1] (Foundational text for predicting Ar-F shifts).

  • FESTA Analysis: For detailed coupling analysis of fluorinated aromatics, see: 19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Institutes of Health.[2] Link

  • Vericiguat Synthesis Context: For analogous structures and synthetic pathways involving fluorinated pyrazolopyridines and benzoates. Synthesis of Vericiguat. ChemicalBook. Link

  • Fluorine Coupling Constants: Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics. Link[1]

  • General NMR Data: 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Link

A Comparative Guide to the Synthetic Routes of Pyrimidine Benzoates for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrimidine benzoates are a class of organic compounds with significant applications in pharmaceuticals and agrochemicals. The efficient and selective synthesis of these molecules is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic strategies for pyrimidine benzoates, offering in-depth technical insights and field-proven protocols. We will explore both linear and convergent approaches, including classical condensation reactions, modern catalytic methods, and green chemistry techniques, to provide a comprehensive resource for laboratory and industrial applications.

Introduction to Pyrimidine Benzoates

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1] They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide range of biologically active molecules.[2][3] The introduction of a benzoate group, either as an ester or an amide linkage, to the pyrimidine scaffold can significantly modulate the compound's physicochemical properties and biological activity. This functionalization is a key strategy in the development of novel therapeutic agents and specialized chemicals.

This guide will focus on the synthesis of pyrimidinyl benzoates, where a benzoate group is attached to the pyrimidine ring via an oxygen or nitrogen atom. We will dissect and compare the most effective synthetic routes, providing the necessary details for their practical implementation.

Retrosynthetic Analysis

A retrosynthetic analysis of pyrimidine benzoates reveals two primary disconnection strategies, which form the basis of our comparative analysis: a linear approach and a convergent approach.

Retrosynthesis cluster_0 Route A: Linear Approach cluster_1 Route B: Convergent Approach Pyrimidine Benzoate Pyrimidine Benzoate Disconnection_A C-O/C-N Bond (Acylation) Pyrimidine Benzoate->Disconnection_A Disconnection_B Pyrimidine Ring Formation (e.g., Biginelli, Pinner) Pyrimidine Benzoate->Disconnection_B Hydroxypyrimidine Hydroxypyrimidine / Aminopyrimidine Benzoyl Chloride Benzoyl Chloride Disconnection_A->Hydroxypyrimidine Disconnection_A->Benzoyl Chloride Amidine Amidine / Urea Benzoate-Dicarbonyl Benzoate-containing 1,3-Dicarbonyl Disconnection_B->Amidine Disconnection_B->Benzoate-Dicarbonyl

Caption: Retrosynthetic analysis of pyrimidine benzoates.

Comparative Analysis of Synthetic Routes

Route A: Linear Synthesis via O-Acylation of a Pyrimidine Precursor

This is a classic and widely used linear approach that involves two main stages: the synthesis of a hydroxypyrimidine intermediate, followed by its acylation to yield the final pyrimidine benzoate.

Stage 1: Synthesis of the Hydroxypyrimidine Core

The Pinner synthesis is a reliable method for creating the pyrimidine core. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] For instance, 2-hydroxypyrimidine can be synthesized from the condensation of malondialdehyde and urea. However, isolating the hydrochloride salt is a common practice.[6]

A general representation of the Pinner synthesis is as follows:

Pinner_Synthesis reactant1 1,3-Dicarbonyl product Substituted Pyrimidine reactant1->product + reactant2 Amidine reactant2->product catalyst Acid or Base catalyst->product

Caption: General scheme of the Pinner pyrimidine synthesis.

Stage 2: Acylation via the Schotten-Baumann Reaction

The Schotten-Baumann reaction is an effective method for acylating alcohols or amines using an acid chloride in the presence of a base.[7][8] In this context, a hydroxypyrimidine is treated with benzoyl chloride and a base, such as aqueous sodium hydroxide or pyridine, to form the corresponding pyrimidinyl benzoate.[9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the hydroxyl group of the pyrimidine, forming a more nucleophilic pyrimidinyloxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.[10] The chloride ion is subsequently eliminated, yielding the final ester product.

Schotten_Baumann HP Hydroxypyrimidine PyrO Pyrimidinyloxide Ion HP->PyrO + OH⁻ BC Benzoyl Chloride Tetra Tetrahedral Intermediate Base Base (e.g., NaOH) PyrO->Tetra + Benzoyl Chloride PB Pyrimidinyl Benzoate Tetra->PB - Cl⁻ Salt Salt (e.g., NaCl)

Caption: Workflow of the Schotten-Baumann reaction for pyrimidine benzoates.

Route B: Convergent Synthesis via the Biginelli Reaction

A more convergent and atom-economical approach is the Biginelli reaction, a one-pot, three-component synthesis.[11][12] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[13][14]

The general mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration.[11]

Route C: Modern Synthetic Methodologies - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can dramatically accelerate reaction rates, often leading to higher yields and cleaner products.[16][17][18] Both the Pinner synthesis of the pyrimidine core and the subsequent Schotten-Baumann acylation can be significantly enhanced by microwave irradiation.[19]

The key advantage of microwave heating is its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and often enabling reactions to be completed in minutes rather than hours.[20][21][22] This is particularly beneficial for reactions that are slow under conventional heating or require high temperatures.

Data-Driven Comparison of Synthetic Routes

ParameterRoute A: Linear (Pinner + Schotten-Baumann)Route B: Convergent (Modified Biginelli)Route C: Microwave-Assisted
Overall Yield Moderate to Good (multi-step)Potentially High (one-pot)Often Higher than conventional methods
Reaction Time Long (hours to days)Moderate (hours)Very Short (minutes)
Atom Economy LowerHigherHigh
Scalability Well-established and scalableMay require optimization for scale-upScalability can be a challenge with specialized equipment
Substrate Scope Broad, with many available precursorsDependent on the synthesis of functionalized starting materialsBroad, and can often tolerate a wider range of functional groups
Green Chemistry Use of organic solvents and potentially harsh reagentsOne-pot nature reduces wasteReduced energy consumption and often allows for solvent-free conditions[2][23][24]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxypyrimidine Hydrochloride (Pinner Synthesis Intermediate)
  • Materials: Malondialdehyde diacetal, urea, hydrochloric acid, ethanol.

  • Procedure:

    • Dissolve urea (1.0 eq) in a solution of concentrated hydrochloric acid in ethanol.

    • Add malondialdehyde diacetal (1.0 eq) to the solution.

    • Stir the mixture at room temperature for 24-48 hours, during which a precipitate will form.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydroxypyrimidine hydrochloride.

Protocol 2: Synthesis of Pyrimidin-2-yl Benzoate (Schotten-Baumann Reaction)
  • Materials: 2-Hydroxypyrimidine hydrochloride, benzoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Suspend 2-hydroxypyrimidine hydrochloride (1.0 eq) in DCM.

    • Cool the suspension in an ice bath and add pyridine (2.5 eq) dropwise.

    • Slowly add benzoyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure pyrimidin-2-yl benzoate.

Protocol 3: Microwave-Assisted Biginelli Reaction (General Protocol)
  • Materials: Aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), catalytic amount of acid (e.g., sulfamic acid, 20 mol%).[19]

  • Procedure:

    • In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea, and catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 5-30 minutes).[19][25]

    • After cooling, the solid product often precipitates.

    • Collect the product by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyrimidinone.

Conclusion

The synthesis of pyrimidine benzoates can be approached through several effective routes, each with its own set of advantages and disadvantages.

  • The linear approach via Pinner synthesis followed by Schotten-Baumann acylation is a robust and versatile method, benefiting from readily available starting materials and well-understood reaction mechanisms.

  • The convergent Biginelli reaction offers the potential for higher efficiency and atom economy in a one-pot setup, though it may be limited by the availability of the required functionalized precursors.

  • Microwave-assisted synthesis represents a significant advancement, offering a green and rapid alternative that can dramatically improve yields and reduce reaction times for both linear and convergent strategies.

The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of production. For rapid library synthesis and process optimization, microwave-assisted methods are highly recommended. For large-scale production, a well-optimized linear approach may be the most practical and cost-effective solution.

References

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (n.d.). Innovare Academic Sciences. Retrieved from [Link]

  • Pinner pyrimidine synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

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  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Rasayan J. Chem. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Chemtube3d. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science. Retrieved from [Link]

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  • Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Retrieved from [Link]

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  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

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  • Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Retrieved from [Link]

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  • Kidwai, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7149. Retrieved from [Link]

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Molecules, 25(7), 1599. Retrieved from [Link]

  • β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020). ResearchGate. Retrieved from [Link]

  • Reddy, C. V., et al. (2005). A New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(iii), 228-236. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Molecules, 27(18), 5988. Retrieved from [Link]

  • Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Retrieved from [Link]

  • Saini, A., et al. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Retrieved from [Link]

  • Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds. ECTOC-3. Retrieved from [Link]

  • Pyrimidines and their Benzo Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • de la Hoz, A., et al. (n.d.). Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations. MDPI. Retrieved from [Link]

  • MedChemComm. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023). ACS Publications. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. (2021). ArTS. Retrieved from [Link]

  • EPO. (2007). CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • El-Borai, M. A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 497. Retrieved from [Link]

Sources

Biological activity of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate vs other analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] This guide provides a comparative analysis of the biological activity of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate and its structural analogs, leveraging experimental data from related compounds to elucidate potential structure-activity relationships (SAR).

While specific biological data for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is not extensively available in the public domain, an analysis of its structural components—the pyrimidine ring, the benzoate moiety, and the fluoro-substituent—provides a strong foundation for predicting its likely biological relevance and for comparing it to analogous compounds. The 2-substituted pyrimidine motif, in particular, is a common feature in many kinase inhibitors.

Comparative Analysis of Structural Analogs

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. To understand the potential of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, we will examine analogs with variations in the group attached to the pyrimidine and in the substitutions on the phenyl ring.

Anticancer and Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core can mimic the adenine base of ATP, allowing it to competitively inhibit the ATP-binding site of kinases.

A study on pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated potent cytotoxic activity against the A549 lung cancer cell line.[4] The IC50 values for these compounds were significantly lower than the reference drug imatinib, indicating a high degree of anticancer potential.[4]

CompoundTarget Cell LineIC50 (µM)Reference
Compound IIAA549 (Lung Cancer)< 2.479[4]
Compound IIB A549 (Lung Cancer) 0.229 [4]
Compound IICA549 (Lung Cancer)< 2.479[4]
Imatinib (Control)A549 (Lung Cancer)2.479[4]

Table 1: Cytotoxic Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives. [4]

The data in Table 1 highlights that subtle structural modifications can lead to significant differences in potency. Compound IIB, with an IC50 of 0.229 µM, is nearly ten times more potent than imatinib against the A549 cell line.[4] This underscores the importance of the substitution pattern on the phenyl ring attached to the pyrimidine core.

The fluorine atom in Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is another key feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[5] The presence of a 2-fluoro substituent on the benzoate ring can influence the molecule's conformation and electronic properties, potentially leading to improved interactions with its biological target.

Anti-Fibrotic Activity

Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, including collagen. A series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activity against rat hepatic stellate cells (HSC-T6).[6] Several of these compounds exhibited better inhibitory activity than the known anti-fibrotic drug Pirfenidone.[6]

CompoundTarget Cell LineIC50 (µM)Reference
12m HSC-T6 (Hepatic Stellate Cells) 45.69 [6]
12q HSC-T6 (Hepatic Stellate Cells) 45.81 [6]
Pirfenidone (Control)HSC-T6 (Hepatic Stellate Cells)> 50[6]
Bipy55'DC (Control)HSC-T6 (Hepatic Stellate Cells)> 50[6]

Table 2: Anti-Fibrotic Activity of 2-(pyridin-2-yl) Pyrimidine Derivatives. [6]

The most potent compounds, 12m and 12q, had IC50 values of 45.69 µM and 45.81 µM, respectively.[6] These compounds were shown to effectively inhibit the expression of collagen and the content of hydroxyproline, key markers of fibrosis.[6] This suggests that the pyrimidine scaffold can be a valuable starting point for the development of novel anti-fibrotic agents.

Signaling Pathways and Experimental Workflows

The biological activity of many pyrimidine-based inhibitors is mediated through their interaction with key signaling pathways involved in cell growth, proliferation, and survival. One of the most well-known pathways is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates Inhibitor Pyrimidine-Benzoate Inhibitor Inhibitor->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.

The diagram above illustrates how a pyrimidine-benzoate inhibitor might interrupt this cascade, for example, by inhibiting the RAF kinase, thereby preventing downstream signaling that leads to cell proliferation and survival.

Experimental Protocols

To evaluate the biological activity of compounds like Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate and its analogs, a variety of in vitro assays are employed. Below are representative protocols for a kinase inhibition assay and a cell viability assay.

Kinase Inhibition Assay (Example: RAF Kinase)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human RAF kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a peptide with a phosphorylation site for RAF)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

  • Procedure:

    • Add 2 µL of test compound at various concentrations to the wells of a 384-well plate.

    • Add 2 µL of RAF kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b start Start: Seed Cells in 96-well Plate treat Treat with Test Compound (Varying Concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Remove Medium & Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

The pyrimidine-benzoate scaffold represents a promising starting point for the design of novel therapeutic agents. While direct biological data for Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is limited, the analysis of its structural analogs suggests a high potential for biological activity, particularly in the areas of oncology and fibrosis. The presence of the pyrimidine core provides a versatile platform for interaction with various biological targets, and the fluoro-substituent on the benzoate ring can enhance its drug-like properties.

Future research should focus on the synthesis and in vitro evaluation of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate and a library of its close analogs to establish a clear structure-activity relationship. This would involve screening against a panel of kinases and cancer cell lines, as well as in models of fibrosis. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

  • ResearchGate. (n.d.). Pyrimidines and Their Benzo Derivatives. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, July 11). Al-Nahrain Journal of Science. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl). (2021, December 21). Google Patents.
  • Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][3][7][8]triazin-2-yl]benzamide and processes related to preparing the same. (2013, April 16). PubChem. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, May 9). PubMed. Retrieved from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. (2005). PubMed. Retrieved from [Link]

  • Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][3][7][8] Triazin-2-YL] Benzamide. (2017, August 17). PubChem. Retrieved from [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2023, February 17). MDPI. Retrieved from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015, November 10). OMICS International. Retrieved from [Link]

  • US Patent No. 8829195. (2021, November 17). Regulations.gov. Retrieved from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). PMC. Retrieved from [Link]

  • 2,4-pyrimidinediamine compounds and their uses. (n.d.). Google Patents.
  • Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. (2016, March 17). ResearchGate. Retrieved from [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Structure Activity Relationship of Benzodiazepines. (2020, April 30). YouTube. Retrieved from [Link]

  • Forms of methyl {4,6-diamino-2-[1-(2-fluorobenzyl). (n.d.). Google Patents.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. Retrieved from [Link].1118671/full)

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Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Optimization of pyrimidine scaffolds for kinase inhibition (EGFR/VEGFR) compared to quinazoline standards.

Executive Summary: The Pyrimidine Advantage

In the landscape of small-molecule drug discovery, the pyrimidine scaffold stands as a "privileged structure" due to its ability to mimic the purine base of ATP.[1][2][3] While fused systems like quinazolines (e.g., Erlotinib) dominated early kinase inhibitor development, recent trends favor monocyclic pyrimidine derivatives (e.g., Osimertinib). This shift is driven by the need to overcome steric clashes in mutated kinases (such as the T790M "gatekeeper" mutation in EGFR) where the bulkier quinazoline core fails.

This guide provides an objective, data-backed comparison of Optimized Pyrimidine Derivatives versus Standard Quinazoline Inhibitors , supported by SAR logic, experimental protocols, and performance metrics.

Strategic SAR Analysis: Decoding the Scaffold

The bioactivity of pyrimidine derivatives is strictly governed by the substitution pattern around the heteroaromatic ring. Below is the logic map for optimizing affinity and selectivity.

The SAR Logic Map

SAR_Logic Core Pyrimidine Core (C4H4N2) C2 C2 Position (Hinge Binder) Core->C2 C4 C4 Position (Hydrophobic Pocket) Core->C4 C5 C5 Position (Gatekeeper/Solubility) Core->C5 C6 C6 Position (Solvent Front) Core->C6 Effect_C2 Forms critical H-bonds with kinase hinge region (e.g., NH group) C2->Effect_C2 Effect_C4 Occupies hydrophobic back pocket; Determines potency C4->Effect_C4 Effect_C5 Modulates metabolic stability (F, Cl) and overcomes steric resistance C5->Effect_C5 Effect_C6 Fine-tunes PK properties (Solubilizing groups) C6->Effect_C6

Figure 1: Strategic substitution logic for pyrimidine-based kinase inhibitors. The C2 and C4 positions are critical for ATP-mimicry.

Comparative Performance: Pyrimidine vs. Quinazoline

This section compares the performance of a third-generation pyrimidine derivative (analogous to Osimertinib) against a standard first-generation quinazoline (Erlotinib) in the context of EGFR-mutant Non-Small Cell Lung Cancer (NSCLC).[4]

Mechanism of Action & Resistance[5]
  • Quinazolines: Bind tightly to the ATP pocket of Wild-Type (WT) and L858R mutant EGFR. However, the T790M mutation introduces a bulky methionine residue that sterically hinders the fused benzene ring of the quinazoline.

  • Pyrimidines: The flexible, monocyclic core avoids this steric clash, allowing potent inhibition of T790M variants while maintaining selectivity over Wild-Type EGFR (reducing skin toxicity).

Quantitative Performance Data
FeatureStandard Quinazoline (e.g., Erlotinib)Optimized Pyrimidine (e.g., Osimertinib Analog)Delta / Advantage
Core Structure Fused Bicyclic (Rigid)Monocyclic (Flexible)Pyrimidine allows better fit in mutated pockets.
EGFR (L858R) IC50 ~2–10 nM~5–12 nMComparable potency on activating mutations.
EGFR (T790M) IC50 > 1,000 nM (Resistant)< 15 nM (Potent)>60x Potency Shift in resistant strains.
Selectivity (WT vs Mut) Low (Hits WT EGFR)High (Spars WT EGFR)Reduced adverse events (rash, diarrhea).
Brain Penetration Low to ModerateHighImproved efficacy in CNS metastases.
Metabolic Stability Moderate (CYP3A4 substrate)High (Often fluorinated)C5-Fluoro/Chloro substitution enhances half-life.

Key Insight: The transition from bicyclic quinazoline to monocyclic pyrimidine is not just a structural change but a geometric necessity to accommodate the T790M gatekeeper mutation.

Experimental Protocols

To validate the SAR claims above, the following protocols are standard for synthesizing and testing pyrimidine derivatives.

Synthesis: C4-Functionalization via S_NAr

This protocol describes the introduction of the critical hydrophobic amine at the C4 position, a key step in synthesizing kinase inhibitors.

Objective: Synthesize 4-amino-substituted pyrimidine from 2,4-dichloropyrimidine. Reagents: 2,4-Dichloropyrimidine, Substituted Aniline (e.g., 3-chloro-4-fluoroaniline), Isopropyl alcohol (IPA), DIPEA.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in IPA (10 mL/mmol).

  • Addition: Add the substituted aniline (1.0 eq) and DIPEA (1.5 eq) to the solution.

  • Reaction:

    • Temperature: Heat to 80°C under reflux.

    • Time: Monitor by TLC (typically 4–6 hours). The C4-Cl is more reactive than C2-Cl due to the inductive effect of the adjacent nitrogens.

  • Work-up:

    • Cool to room temperature.[5]

    • Pour into ice-water.[5] The product typically precipitates.

    • Filter and wash with cold water.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc).

Bioassay: EGFR Kinase Inhibition (FRET Assay)

Objective: Determine IC50 values against EGFR(WT) and EGFR(T790M).[6]

  • Reagents: Recombinant EGFR protein, Fluorescently labeled peptide substrate (e.g., PolyGT-biotin), ATP, Test compounds.

  • Setup:

    • Prepare 384-well plates.

    • Add enzyme buffer + Test Compound (serial dilutions in DMSO).

    • Incubate for 15 mins (allows inhibitor binding).

  • Initiation: Add ATP (at Km concentration) and Peptide Substrate.

  • Reaction: Incubate for 60 mins at Room Temperature.

  • Detection: Add EDTA (stop solution) and detection reagents (Eu-labeled antibody). Read Time-Resolved Fluorescence (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.

Pathway Visualization: EGFR Signaling

Understanding the downstream effects is crucial for interpreting cell viability data.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (RTK) Target of Pyrimidine Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation & Survival ERK->Response AKT AKT PI3K->AKT AKT->Response Inhibitor Pyrimidine Inhibitor (Blocks ATP Binding) Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR signaling cascade showing the intervention point of pyrimidine inhibitors.

References

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR . Future Journal of Pharmaceutical Sciences, 2021. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship . Frontiers in Chemistry, 2022. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity . ACS Omega, 2023. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of pyrimidine-based derivatives . International Journal of Pharmacy and Pharmaceutical Sciences, 2024. Available at: [Link]

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A Researcher's Guide to the In Vitro Cytotoxic Profiling of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, a novel synthetic compound with a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anticancer drugs that interfere with DNA synthesis and other critical cellular pathways.[1][2][3] Given the therapeutic importance of this chemical class, a rigorous and systematic assessment of new derivatives is paramount.

This document is structured to guide researchers through a logical, multi-tiered experimental approach. We will move from broad-spectrum viability assays to more nuanced investigations into the specific mechanisms of cell death. This guide also introduces two well-established anti-cancer agents, 5-Fluorouracil (a pyrimidine analog) and Doxorubicin (a topoisomerase inhibitor), as benchmarks for comparison, providing essential context for the interpretation of experimental outcomes.

Foundational Principles: Selecting the Right Tools for Cytotoxicity Assessment

A robust evaluation of a compound's cytotoxic activity hinges on the selection of appropriate cellular models and analytical methods. The choice of cancer cell lines should ideally represent a diversity of tumor types to identify potential tissue-specific effects. For this guide, we propose a panel of three commonly used and well-characterized human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): A highly proliferative and durable cell line, making it a workhorse for initial cytotoxicity screening.[4][5][6]

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, a prevalent and challenging malignancy.[7][8][9]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for investigating potential hormone-dependent effects.[10][11][12]

Our proposed testing strategy employs a suite of assays, each providing a unique window into the cellular response to Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in vitro cytotoxicity assessment.

Tier 1: Assessing Overall Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[15] The intensity of the resulting color is directly proportional to the number of viable cells.[13][14]

Experimental Protocol: MTT Assay [13][15][16][17]

  • Cell Seeding: Plate HeLa, A549, and MCF-7 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, 5-Fluorouracil, and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Differentiating Cytotoxicity and Cytostasis with the LDH Assay

While the MTT assay is excellent for assessing overall viability, it does not distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). The Lactate Dehydrogenase (LDH) assay addresses this by quantifying cell membrane integrity.[18] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[19][20]

Experimental Protocol: LDH Cytotoxicity Assay [21]

  • Experimental Setup: Seed and treat cells with the compounds as described for the MTT assay. It is often convenient to collect the supernatant for the LDH assay from the same plates used for the MTT assay before the addition of the MTT reagent.

  • Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[21] The enzymatic reaction, catalyzed by the released LDH, results in the formation of a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm.[19][21]

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.[22]

Tier 3: Unraveling the Mechanism of Cell Death - Apoptosis Assays

Should the initial assays indicate significant cytotoxicity, the next logical step is to investigate whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is often a preferred mechanism for anticancer drugs as it is a more controlled and less inflammatory process.

Caspases are a family of proteases that are central to the execution of apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[23] Luminescent or colorimetric assays can be used to measure their activity.[24][25]

Experimental Protocol: Caspase-Glo® 3/7 Assay [24]

  • Cell Treatment: Seed and treat cells in white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate.[24]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of caspase-3/7 activity.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells via flow cytometry or fluorescence microscopy.[27][28]

Experimental Protocol: Annexin V-FITC Apoptosis Assay [27]

  • Cell Harvesting: Following treatment, harvest the cells (including any floating cells in the medium).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and a viability dye such as propidium iodide (PI). PI is excluded from live cells and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This will allow for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate a clear comparison between Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate and the reference compounds.

Table 1: Comparative IC50 Values (µM) of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate and Reference Compounds after 48h Treatment.

CompoundHeLaA549MCF-7
Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoateExperimental ValueExperimental ValueExperimental Value
5-FluorouracilExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value

Table 2: Mechanistic Insights into Cell Death Induction (at IC50 concentration, 48h).

CompoundCell Line% Cytotoxicity (LDH)Fold Increase in Caspase-3/7 Activity% Apoptotic Cells (Annexin V)
Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoateHeLaExperimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value
DoxorubicinHeLaExperimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value

Visualizing the Experimental Design and Potential Mechanisms

Diagrams are invaluable for conceptualizing the experimental workflow and potential biological pathways.

G cluster_0 Tier 1: Viability Screening cluster_1 Tier 2: Cytotoxicity Confirmation cluster_2 Tier 3: Mechanism of Action a Cell Seeding (HeLa, A549, MCF-7) b Compound Treatment (Test & Reference) a->b c MTT Assay b->c e Supernatant Collection b->e h Caspase-3/7 Assay b->h i Annexin V/PI Staining b->i d IC50 Determination c->d f LDH Assay e->f g % Cytotoxicity Calculation f->g j Flow Cytometry i->j

Caption: A tiered approach to in vitro cytotoxicity testing.

G cluster_pathway Apoptotic Pathway compound Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate cell Cancer Cell compound->cell ps Phosphatidylserine Translocation cell->ps Induces caspase_activation Caspase-3/7 Activation ps->caspase_activation dna_frag DNA Fragmentation caspase_activation->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Caption: Proposed apoptotic mechanism of action.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro cytotoxic characterization of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate. By employing a multi-tiered approach and comparing its activity against established anticancer agents, researchers can gain a comprehensive understanding of its potency and mechanism of action. Positive results from these assays would warrant further investigation, including studies on other cancer cell lines, analysis of cell cycle arrest, and eventual progression to in vivo models. The pyrimidine core holds significant promise in the development of novel therapeutics, and a systematic evaluation as described herein is the critical first step in translating chemical innovation into potential clinical benefit.[1][29]

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  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. (2021, June 22). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElLOv0W_lV5q2DWPqmhyi9kvDvjeAYbEuo5EY8nfmz5TTJ8B5teSHzYO8S0Vn42TTiZqNRK1xrZ-Y5zf_Y_sW2v2CdxX02cAgR1nFo_hL8Hn3lDQ9l4GlZ0HodD524e5txn7c-

Sources

Comparative Guide: Catalysts for the Synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized biaryl and heteroaryl compounds is a cornerstone of modern drug discovery. Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a critical structural intermediate, most notably utilized in the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia and other sleep-wake disorders [1].

Constructing this molecule typically relies on a Suzuki-Miyaura cross-coupling between methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 2-chloropyrimidine. However, this specific transformation presents a triad of severe synthetic challenges:

  • Extreme Steric Hindrance: The boronic ester is di-ortho substituted with a fluorine atom and a bulky methyl ester group.

  • Rapid Protodeboronation: Electron-deficient, ortho-substituted arylboronic esters are highly susceptible to base-mediated C–B bond cleavage (protodeboronation) in aqueous media.

  • Catalyst Poisoning: The 2-chloropyrimidine electrophile and the resulting product possess nitrogen atoms that can strongly coordinate to palladium, potentially stalling the catalytic cycle.

As a Senior Application Scientist, I have evaluated various palladium systems for this transformation. This guide objectively compares traditional catalysts against modern precatalyst systems, providing the mechanistic causality and empirical data necessary to optimize this challenging coupling.

Mechanistic Pathway & Catalyst Intervention

To understand why catalyst selection is critical, we must examine the catalytic cycle. Traditional catalysts like


 require elevated temperatures to reduce 

to the active

species. During this slow activation period, the unstable boronic ester is exposed to the basic aqueous environment, leading to massive protodeboronation.

Conversely, Buchwald G2/G3 precatalysts undergo rapid, base-mediated activation at room temperature to form a highly active, monoligated


 species [2]. This allows the cross-coupling to outcompete the degradation pathways.

G Precat RuPhos Pd G2 (Precatalyst) Pd0 L1-Pd(0) (Active Species) Precat->Pd0 Weak Base Fast Activation OxAdd Oxidative Addition Pd0->OxAdd + 2-Chloropyrimidine TransMet Transmetalation OxAdd->TransMet + Boronic Ester Product Product Release TransMet->Product Reductive Elimination (Accelerated by RuPhos) Product->Pd0 Catalyst Regeneration

RuPhos Pd G2 catalytic cycle for sterically hindered Suzuki couplings.

Catalyst Comparison & Experimental Data

The table below summarizes the performance of three distinct catalyst systems for the coupling of methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with 2-chloropyrimidine.

Catalyst SystemLigand ClassificationTemp (°C)Time (h)Protodeboronation (%)Isolated Yield (%)

Bidentate Phosphine8012~35%42%
XPhos Pd G2 Monodentate Dialkylbiaryl402<5%85%
RuPhos Pd G2 Monodentate Dialkylbiaryl402<2%91%
Causality Behind the Data
  • 
    :  The bidentate dppf ligand creates a highly stable 
    
    
    
    resting state. The high temperature (80 °C) required to drive transmetalation and reductive elimination simultaneously accelerates the hydrolysis of the ester and the protodeboronation of the starting material.
  • XPhos Pd G2: The bulky biaryl framework of XPhos forces the palladium center into a monoligated state, drastically lowering the activation energy for oxidative addition. The steric bulk also physically pushes the coupled fragments together, accelerating reductive elimination.

  • RuPhos Pd G2: RuPhos slightly outperforms XPhos in this specific substrate class. The smaller isopropoxy groups (compared to the isopropyl groups on XPhos) provide the perfect balance: enough steric bulk to drive reductive elimination, but enough flexibility to allow the highly hindered di-ortho substituted boronic ester to undergo transmetalation smoothly [2].

Self-Validating Experimental Protocol

The following protocol utilizes RuPhos Pd G2 and is designed as a self-validating system. By keeping the temperature at 40 °C and using a weak base (


), we chemically isolate the cross-coupling pathway from the degradation pathways.
Reagents & Materials
  • Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv, 1.0 mmol)

  • 2-Chloropyrimidine (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G2 (0.02 equiv, 2 mol%)

  • Aqueous

    
     (0.5 M, 2.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL vial with the boronic ester (280 mg, 1.0 mmol), 2-chloropyrimidine (137 mg, 1.2 mmol), and RuPhos Pd G2 (15.5 mg, 0.02 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly sparged THF to the vial. Seal the vial with a PTFE-lined septum cap.

  • Base Addition: Outside the glovebox, inject 4.0 mL of a degassed 0.5 M aqueous

    
     solution (2.0 mmol) into the reaction mixture via syringe. Critical Step: The aqueous base must be sparged with nitrogen for at least 30 minutes prior to use. Dissolved oxygen will rapidly oxidize the electron-rich RuPhos ligand, stalling the cycle.
    
  • Reaction Execution: Stir the biphasic mixture vigorously at 40 °C for 2 hours.

  • In-Process Control (Self-Validation): At the 1-hour mark, sample the organic layer for LC-MS analysis.

    • Success Indicator: Disappearance of the boronic ester mass

      
       and appearance of the product mass 
      
      
      
      .
    • Failure Indicator: Appearance of methyl 2-fluorobenzoate (

      
      ) indicates protodeboronation. If this exceeds 5%, abort the reaction and verify the degassing protocol of your aqueous base.
      
  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of 10% to 40% EtOAc in Hexanes) to afford Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate as a solid.

References
  • Chai, W., Letavic, M. A., Ly, K. S., & Pippel, D. J. (2011). Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators (Patent No. WO2011050198A1).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

A Senior Application Scientist's Guide to Benchmarking Novel Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of a novel inhibitor is a moment of profound potential. However, this potential can only be realized through a rigorous, multi-faceted benchmarking process. This guide provides a strategic framework for researchers, scientists, and drug development professionals to objectively evaluate the efficacy of novel inhibitors. We will move beyond simple potency measurements to build a comprehensive performance profile, ensuring that only the most promising candidates advance. As Senior Application Scientists, we advocate not just for following protocols, but for understanding the causality behind them to generate a robust, self-validating data package.

Part 1: The Core Metric of Potency — Moving from Test Tube to Living System

The foundational question for any inhibitor is "How potent is it?". This is initially answered by determining the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The choice depends entirely on the measured output: use IC50 for inhibition (e.g., reducing cell growth) and EC50 for activation or effect (e.g., stimulating a reporter gene).[1][2] However, a single IC50 value is meaningless without context. Its significance is highly dependent on the experimental setup, which is why we must begin with two distinct perspectives: the biochemical and the cellular.

Biochemical Assays: Quantifying Direct Target Engagement

The first step is to measure the inhibitor's direct effect on its purified molecular target. This provides the cleanest measure of potency, free from the complexities of a cellular environment.

Causality: A biochemical assay isolates the target protein (e.g., a kinase, protease) and the inhibitor. This allows us to confirm that the inhibitor can physically interact with and inhibit the target's function. A failure at this stage suggests the compound does not work as hypothesized. Common formats include radiometric filter-binding assays or fluorescence-based universal platforms that detect reaction products like ADP.[3][4]

Experimental Protocol: Biochemical IC50 Determination for a Kinase Inhibitor

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Prepare Substrate Solution: Dissolve the specific peptide substrate for the kinase in the assay buffer.

    • Prepare ATP Solution: Use radioactively labeled [γ-³²P]-ATP at a concentration equal to the Km of the kinase to ensure data comparability.[5]

    • Prepare Kinase Solution: Dilute the purified recombinant kinase enzyme in chilled assay buffer to the desired concentration.

    • Prepare Inhibitor Dilutions: Perform a serial dilution of the novel inhibitor and standard inhibitors (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in assay buffer.

  • Assay Execution (in a 96-well plate):

    • Add 10 µL of each inhibitor dilution to respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 20 µL of the substrate solution to all wells.

    • To initiate the reaction, add 20 µL of the kinase solution to all wells except the background controls.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Signal Detection:

    • Transfer the reaction mixture onto a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts from all other measurements.

    • Normalize the data by setting the vehicle control as 100% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.[6]

Cell-Based Assays: Assessing Functional Efficacy in a Biological Context

A potent biochemical inhibitor that cannot enter a cell or is immediately ejected is therapeutically useless.[7] Cell-based assays are therefore a critical, secondary validation step to measure an inhibitor's effect in a more physiologically relevant system.[8][9]

Causality: These assays inherently account for crucial pharmacological properties like membrane permeability, intracellular target engagement, and stability.[10] A significant drop in potency from a biochemical to a cell-based assay is a common and important finding, often highlighting issues that must be addressed in lead optimization.[11]

Experimental Protocol: Cell-Based Growth Inhibition (GI50) Assay

  • Cell Culture & Seeding:

    • Culture the selected cancer cell line (e.g., one where the target kinase is a known driver of proliferation) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel inhibitor and standard compounds in the cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement (Using a Luminescent ATP-based Assay):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of a reagent like CellTiter-Glo® to each well.[12] This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Place the plate on an orbital shaker for 2 minutes to ensure complete lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data by setting the vehicle control luminescence as 100% cell viability.

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 or IC50 value.

cluster_0 Biochemical vs. Cellular Assay Logic cluster_1 PurifiedTarget Purified Target (e.g., Kinase) BiochemAssay Biochemical Assay (In Vitro) PurifiedTarget->BiochemAssay Inhibitor1 Inhibitor Inhibitor1->BiochemAssay Biochem_IC50 Biochemical IC50 (Target Engagement) BiochemAssay->Biochem_IC50 Measures direct inhibition Cellular_IC50 Cellular IC50 (Functional Outcome) Biochem_IC50->Cellular_IC50 Compare & Contrast (Potency Shift?) LiveCells Live Cells (Expressing Target) CellAssay Cell-Based Assay (In Situ) LiveCells->CellAssay Inhibitor2 Inhibitor Inhibitor2->CellAssay CellAssay->Cellular_IC50 Measures functional consequence Factors Factors Accounted For: - Membrane Permeability - Efflux Pumps - Intracellular Stability - Off-Target Effects

Fig 1. A diagram illustrating the inputs and outputs of biochemical versus cellular assays.

Part 2: Defining the Scope — Selectivity and Off-Target Effects

A potent inhibitor is not necessarily a good drug. Inhibition of off-target kinases or other proteins can lead to toxicity or misleading results.[3] Therefore, benchmarking must rigorously assess selectivity.

Selectivity Profiling

Causality: The goal is to understand an inhibitor's binding profile across a wide range of related targets (e.g., the human kinome). This is not merely an academic exercise; it defines the therapeutic window. A highly selective inhibitor may have fewer side effects, while carefully characterized "polypharmacology" (intentional activity on multiple targets) can sometimes enhance efficacy.[13]

Methodology: Kinase Profiling Panels

The most direct way to determine selectivity is to screen the inhibitor against a large panel of purified kinases. Companies like Reaction Biology or Eurofins DiscoverX offer this as a fee-for-service.

  • Screening: The novel inhibitor is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • Data Output: The results are usually presented as '% Inhibition' at that concentration.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), a full dose-response experiment should be performed to determine the IC50 for each of those "off-targets."

Characterizing Off-Target Effects

Causality: Unintended interactions can lead to unexpected biological responses or toxicity.[14] Identifying these effects early is crucial. If a compound shows cellular activity at concentrations much lower than its IC50 for the primary target, it strongly suggests an off-target is driving the phenotype.[14]

Strategies for Identification:

  • Computational Screening: In silico methods can predict potential off-target interactions based on the inhibitor's structure and its similarity to ligands for other known targets.[15]

  • Phenotypic Screening: Using high-content imaging or other phenotypic assays can reveal unexpected cellular changes that hint at off-target activity.

  • Genetic Approaches: Using siRNA or CRISPR to knock down the intended target should mimic the inhibitor's effect. If it doesn't, an off-target is likely involved.[14]

  • Chemical Proteomics: Advanced techniques like cellular thermal shift assay (CETSA) can identify which proteins in a cell are bound and stabilized by the inhibitor.[16]

cluster_pathway Signaling Pathway Example Receptor Receptor KinaseA Kinase A (Intended Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB SubstrateA Substrate A KinaseA->SubstrateA SubstrateB Substrate B KinaseB->SubstrateB Response Cellular Response (e.g., Proliferation) SubstrateA->Response Toxicity Toxic Effect SubstrateB->Toxicity Inhibitor Novel Inhibitor Inhibitor->KinaseA On-Target (Desired Effect) Inhibitor->KinaseB Off-Target (Side Effect) Start Start: Novel Inhibitor Identified BiochemScreen Primary Screen: Biochemical IC50 vs. Target Start->BiochemScreen CellScreen Secondary Screen: Cell-Based IC50/GI50 BiochemScreen->CellScreen Confirm cellular activity Selectivity Selectivity Profiling (e.g., Kinase Panel) CellScreen->Selectivity Assess specificity MOA Mechanism of Action (MOA) Studies Selectivity->MOA Understand 'how' it inhibits OffTarget Off-Target Validation & Toxicity Screening MOA->OffTarget Investigate unintended effects Decision Go / No-Go Decision for Lead Optimization OffTarget->Decision

Fig 3. A high-level experimental workflow for benchmarking novel inhibitors.

Conclusion

Benchmarking a novel inhibitor is a comprehensive discovery process in itself. By systematically evaluating potency, selectivity, and mechanism of action through a combination of biochemical and cellular assays, we can build a complete profile of a compound's strengths and liabilities. This data-driven approach, grounded in the causality of our experimental choices, ensures that we invest resources wisely and advance only those inhibitors with the highest probability of becoming effective and safe therapeutics.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Benchchem. (n.d.). Managing Off-Target Effects of Small Molecule Inhibitors.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • PMC. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • SpringerLink. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PMC. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments.
  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Oreate AI Blog. (2026, January 15). Understanding IC50 and EC50: Key Metrics in Pharmacology.
  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Benchchem. (n.d.). Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Wiley. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery.
  • PMC. (2020, July 6). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens.
  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

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Beyond the Panel: A Comparative Guide to Cross-Reactivity Profiling for Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of pyrimidine-based compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Pyrimidine Paradox

The pyrimidine scaffold is the workhorse of modern kinase inhibitor discovery, serving as the core structure for drugs targeting EGFR, JAK, and BTK. Its success stems from its ability to mimic the adenine ring of ATP, allowing it to slot perfectly into the hinge region of the kinase active site.

However, this structural advantage is also a liability. Because the ATP-binding pocket is highly conserved across the human kinome (and beyond, into ATP-binding metabolic enzymes), pyrimidine-based compounds are prone to cryptic cross-reactivity .

This guide compares the industry-standard Recombinant Kinase Panel against the advanced Chemoproteomic Activity-Based Protein Profiling (ABPP) . While recombinant panels remain useful for initial screening, our analysis demonstrates that ABPP provides superior biological fidelity, identifying off-target liabilities that standard panels consistently miss.

Comparative Analysis: Recombinant Panels vs. Chemoproteomics
The Standard: Recombinant Kinase Panels
  • Mechanism: In vitro biochemical assays (e.g., radiometric HotSpot™, FRET, or binding assays like KINOMEscan™) using purified, truncated kinase domains.

  • The Flaw: These assays typically run at low ATP concentrations (

    
    ) to maximize inhibitor sensitivity. This artificial condition drastically overestimates potency and fails to account for the high intracellular ATP levels (1–5 mM) that pyrimidine inhibitors must compete against in vivo. Furthermore, they only test known kinases available in the vendor's library.
    
The Advanced Solution: Competitive ABPP
  • Mechanism: Uses active-site-directed chemical probes to covalently label functionally active enzymes in native proteomes (cell lysates or live cells).[1]

  • The Advantage:

    • Native Context: Profiling occurs amidst physiological ATP levels, protein complexes, and post-translational modifications.

    • Proteome-Wide Scope: Detects off-targets outside the kinase family (e.g., ATP-binding heat shock proteins, metabolic enzymes) which pyrimidines frequently hit.

    • Activity-Dependent: Only profiles the active fraction of the enzyme, filtering out inactive pro-enzymes that might confuse binding assays.

Performance Comparison Table
FeatureRecombinant Kinase Panel (Standard)Competitive ABPP (Advanced)
Biological Context Low: Purified, truncated proteins in buffer.High: Native proteome with endogenous co-factors.
ATP Competition Artificial: Low ATP (

) favors inhibitor binding.
Physiological: Endogenous ATP levels (mM range).
Coverage Restricted: Limited to ~300-400 known kinases.Unbiased: Global proteome (Kinases + Metabolic Enzymes).
False Positives High: Due to lack of cellular competition.Low: Competition reflects true occupancy.
Covalent Inhibitors Poor: Hard to assess irreversible kinetics easily.Excellent: Specifically tracks covalent occupancy.
Scientific Integrity: The Mechanism of Action

To understand why ABPP offers superior data for pyrimidine scaffolds, we must visualize the competitive mechanism. The following diagram illustrates how ABPP filters out false positives by utilizing the "native competition" logic.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competition & Labeling cluster_2 Analysis Lysate Native Proteome (Cell Lysate) Binding Competitive Binding Lysate->Binding Inhibitor Pyrimidine Inhibitor Inhibitor->Binding Blocks Target Probe Activity-Based Probe (Biotin) Probe->Binding Labels Free Sites Click Click Chemistry (if 2-step) Binding->Click Enrichment Streptavidin Enrichment Click->Enrichment MS LC-MS/MS Quantification Enrichment->MS Result Target ID & Occupancy % MS->Result Signal Loss = Target Engagement

Figure 1: Workflow of Competitive Activity-Based Protein Profiling (ABPP). The pyrimidine inhibitor competes with a broad-spectrum probe for the active site. A reduction in Mass Spec signal indicates the inhibitor successfully bound the target.

Experimental Protocol: Competitive ABPP for Pyrimidine Profiling

This protocol is designed as a self-validating system . The inclusion of the "No-Probe" and "Vehicle" controls ensures that any signal detected is derived from specific probe labeling and specific inhibitor competition.

Scope: Profiling a covalent pyrimidine-based EGFR inhibitor (e.g., Osimertinib analog).

Phase 1: Sample Preparation & Competition
  • Lysis: Lyse cells (e.g., A431) in mild buffer (PBS, 0.1% Triton X-100) containing protease inhibitors but NO phosphatase inhibitors (as some may interfere with probe binding).

  • Protein Normalization: Adjust lysate concentration to 1 mg/mL.

  • Inhibitor Incubation (The Variable):

    • Aliquot lysate into experimental tubes.

    • Add the Pyrimidine Inhibitor at 10x anticipated IC50 (e.g., 1 µM).

    • Control 1 (Vehicle): Add DMSO only (defines 100% signal).

    • Incubate for 30 min at RT (or 37°C for live cells) to allow equilibrium binding.

Phase 2: Probe Labeling (The Sensor)
  • Probe Addition: Add a broad-spectrum kinase probe (e.g., Desthiobiotin-ATP or a Fluorophosphonate probe for serine hydrolase off-targets) at 1–2 µM.

  • Reaction: Incubate for 1 hour at RT.

    • Note: The probe will covalently label any ATP-binding pocket not occupied by your inhibitor.

  • Quenching: Stop reaction with cold acetone/methanol precipitation (removes excess free probe).

Phase 3: Enrichment & MS Analysis
  • Re-solubilization: Resuspend protein pellet in PBS/1% SDS.

  • Enrichment: Incubate with Streptavidin-Agarose beads for 2 hours.

    • Validation Step: Save the "flow-through" to verify depletion of biotinylated proteins via Western Blot.

  • Washing: Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalent binders.[2]

  • On-Bead Digestion: Digest with Trypsin overnight.

  • LC-MS/MS: Analyze peptides. Use Label-Free Quantification (LFQ) or TMT tagging.

Phase 4: Data Interpretation
  • Target Engagement: Defined as proteins showing >50% reduction in MS intensity in the "Inhibitor" sample compared to "Vehicle".

  • Specificity Score: Calculate the ratio of (Kinase Targets / Total Targets). Pyrimidines often show scores < 0.6 due to metabolic off-targets.

Deep Dive: The Off-Target Network

Why do pyrimidines fail in the clinic despite "clean" kinase panels? The answer lies in the structural promiscuity illustrated below. Recombinant panels only look at the "Intended Kinase" node. ABPP reveals the hidden network.

Off_Target_Network Drug Pyrimidine Scaffold Target Target Kinase (e.g., EGFR) Drug->Target Off1 CDK2 (Cell Cycle) Drug->Off1 Off2 JAK1 (Immune) Drug->Off2 Hidden1 NQO2 (Reductase) Drug->Hidden1 ATP Mimicry Hidden2 Ferrochelatase (Heme Bio) Drug->Hidden2 Hidden3 PDK1 (Metabolism) Drug->Hidden3

Figure 2: The Pyrimidine Promiscuity Network. Blue nodes represent "Hidden" targets frequently identified by ABPP but absent in standard kinase panels.

References
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: From enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Retrieved from [Link]

  • Reaction Biology. Radiometric HotSpot™ Kinase Assays. Retrieved from [Link]

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Head-to-head comparison of different analytical techniques for characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of monoclonal antibodies (mAbs), protein aggregation is a critical quality attribute (CQA) directly linked to immunogenicity and loss of efficacy. While Size Exclusion Chromatography (SEC) remains the industry workhorse for routine release testing, it suffers from a fundamental "observer effect"—the stationary phase can filter out large aggregates or dissociate reversible ones.

This guide presents a head-to-head technical comparison between the high-throughput standard, SEC coupled with Multi-Angle Light Scattering (SEC-MALS) , and the matrix-free gold standard, Sedimentation Velocity Analytical Ultracentrifugation (AUC-SV) . We analyze the mechanistic divergences, define the "Orthogonal Decision Matrix," and provide validated protocols to resolve discrepancies in aggregate quantification.

Part 1: The Scientific Dilemma – Matrix vs. First Principles

The core conflict between these techniques lies in how they define "size" and how they interact with the sample.

SEC-MALS: The Hydrodynamic Filter

SEC separates molecules based on hydrodynamic volume (


) . By adding MALS, we decouple molecular weight (Mw) determination from retention time, allowing for accurate mass measurement even if the protein interacts with the column.
  • The Risk: The column is a physical filter. Large aggregates (>100 nm) may be trapped by the frits (acting as a depth filter), leading to incorrect "high purity" results. Furthermore, shear forces and on-column dilution can dissociate reversible aggregates.

AUC-SV: The First-Principles Truth

AUC relies on sedimentation coefficient (


) , derived from mass, density, and shape under a centrifugal field. It requires no stationary phase and no standards.
  • The Advantage: It analyzes the sample in its native formulation buffer with no dilution, preserving the equilibrium of reversible aggregates (

    
     driven).
    
  • The Cost: It is low-throughput (samples/day vs samples/hour) and computationally intensive.

Quantitative Comparison Matrix
FeatureSEC-MALS (Routine Screening)AUC-SV (Orthogonal Validation)
Physical Principle Hydrodynamic Volume (

) & Light Scattering
Sedimentation (

) & Diffusion (

)
Matrix Interaction High (Stationary phase adsorption risk)None (Matrix-free)
Sample Dilution High (10-20x on column)None (Run in formulation buffer)
Mw Dynamic Range ~1 kDa to

Da (Column limit ~100 nm)
1 kDa to

Da (up to microns)
Throughput High (15–60 min/sample)Low (6–12 hours/run)
Limit of Quantitation Excellent (0.1% aggregates)Good (0.5–1.0% aggregates)
Sample Volume Low (10–50 µL)Medium (400 µL per cell)
Primary Blind Spot Filters out large/insoluble aggregates; dissociates weak dimers.Lower sensitivity for low-abundance LMW species compared to SEC.

Part 2: Experimental Protocols

Protocol A: High-Resolution SEC-MALS

Objective: Determine absolute molar mass of mAb monomers and aggregates while correcting for non-ideal column interactions.

1. System Configuration:

  • LC System: UPLC/HPLC with bio-inert flow path (Titanium/PEEK).

  • Detectors: UV (280 nm), dRI (Differential Refractive Index), and MALS (e.g., Wyatt DAWN or LenS3).

  • Column: Sub-3 µm silica-based SEC column (e.g., TSKgel UP-SW3000, 4.6 x 300 mm).

2. Method Parameters:

  • Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0 (Adjust salt to suppress ionic interactions).

  • Flow Rate: 0.3 mL/min (optimized for MALS signal-to-noise).

  • Injection Mass: 20–50 µg protein.

3. Critical Workflow Steps:

  • System Suitability: Inject a BSA standard to align UV/RI/MALS delay volumes. This is critical for accurate Mw calculation.

  • Column Conditioning: Inject a "sacrificial" high-load mAb sample to block non-specific active sites on the new column.

  • Data Processing: Use the Zimm formalism for Mw calculation.

    • Self-Validation Check: The measured Mw of the monomer peak must be within ±2% of the theoretical sequence mass (e.g., ~148 kDa for IgG1). If Mw is >155 kDa, co-elution of dimer is occurring (poor resolution).

Protocol B: Sedimentation Velocity AUC (AUC-SV)

Objective: Quantify aggregate distribution in native formulation without matrix interference.

1. System Configuration:

  • Instrument: Beckman Optima AUC or XL-I.[1]

  • Rotor: An-50 Ti (8-hole) or An-60 Ti (4-hole).

  • Cells: Double-sector charcoal-filled Epon centerpieces with sapphire windows.

2. Method Parameters:

  • Rotor Speed: 42,000 RPM (optimizes sedimentation of 7S monomer and small aggregates).

  • Temperature: 20.0°C (Strict control required for viscosity corrections).

  • Detection: Interference optics (concentration driven) and Absorbance (280 nm).

  • Scan Count: ~100-300 scans over 6-8 hours.

3. Critical Workflow Steps:

  • Sample Prep: Dilute sample using the exact formulation buffer as the reference blank. Mismatched buffers cause baseline "jumps" in interference optics. Target OD280 = 0.8–1.0.

  • Cell Assembly: Torque windows to 120-130 in-lbs. Leak test by letting stand for 1 hour before running.

  • Data Analysis (SEDFIT):

    • Use the Continuous c(s) distribution model .

    • Fit limits: 0 to 30 S.

    • Resolution: 100 grid points.

    • Self-Validation Check: The RMSD of the fit should be <0.005 OD. Systematic residuals indicate optical misalignment or sample heterogeneity.

Part 3: The Orthogonal Decision Matrix

When should you escalate from SEC to AUC? Use this logic flow to ensure scientific integrity in characterization.

Orthogonal_Strategy Start START: Routine Lot Release (SEC-MALS) Check_Purity Check Aggregate % & Mass Recovery Start->Check_Purity Pass < 1% Aggregates AND 95-105% Mass Recovery Check_Purity->Pass Meets Specs Fail_Rec Low Mass Recovery (<90%) (Aggregates stuck on column?) Check_Purity->Fail_Rec Mass Loss Fail_Agg > 5% Aggregates detected Check_Purity->Fail_Agg High Impurity AUC_Trigger TRIGGER: AUC-SV Analysis (Gold Standard) Fail_Rec->AUC_Trigger Fail_Agg->AUC_Trigger Analysis_1 AUC shows HIGHER Aggregates than SEC AUC_Trigger->Analysis_1 Analysis_2 AUC shows LOWER Aggregates than SEC AUC_Trigger->Analysis_2 Concl_1 Conclusion: Reversible Aggregates or Column Filtering Analysis_1->Concl_1 Concl_2 Conclusion: Mobile Phase Induced Aggregation (SEC Artifact) Analysis_2->Concl_2

Caption: Decision logic for escalating from routine SEC screening to orthogonal AUC validation based on mass recovery and aggregate thresholds.

Part 4: Data Interpretation & Discrepancy Analysis

A Senior Scientist must know how to interpret conflicting data. The most common scenario in mAb development is SEC-MALS showing 99% Monomer, while AUC-SV shows 95% Monomer and 4% Aggregate.

Root Cause Analysis:

  • Reversible Association: The high dilution on the SEC column shifts the equilibrium toward the monomer (Le Chatelier's principle). In AUC, the sample remains at high concentration, preserving the dimer/trimer.

    • Action: Trust the AUC data for formulation stability; the SEC data is an artifact of the method conditions.

  • Column Filtering: Very large aggregates (insoluble particles or >100nm species) are physically filtered by the SEC column frit.

    • Action: Check the "Mass Recovery" metric in MALS. If only 90% of the injected mass elutes, the missing 10% is likely large aggregates trapped on the column.

Citation for Regulatory Context: Regulatory bodies (FDA/EMA) explicitly recommend orthogonal methods. As stated in BioPharm International, "SEC is also an accurate method if confirmed with an orthogonal method," specifically highlighting the necessity of AUC to validate SEC results regarding reversible aggregates [3].

References

  • Staples, M. (2026).[2] Analyzing Aggregate-Detection Methods. Pharmaceutical Technology. [Link]

  • Berkowitz, S. A., et al. (2014). Review of Orthogonal Methods to SEC for Quantitation and Characterization of Protein Aggregates. BioPharm International. [Link]

  • Beckman Coulter. (2024). Antibody Characterization with Analytical Ultracentrifugation. Beckman Coulter Life Sciences.[3] [Link]

  • NIST. (2023). AAPS Interlaboratory Study Tier 2 Method: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC). National Institute of Standards and Technology. [Link]

Sources

Safety Operating Guide

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Proper Disposal Procedures

Executive Summary

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4) is a fluorinated, nitrogen-heterocyclic organic ester commonly used as an intermediate in the synthesis of pharmaceutical agents (e.g., sGC stimulators or kinase inhibitors).[1][2][3][4][5][6]

Due to its fluorine content and potential biological activity , this compound must NOT be disposed of in general trash or standard organic solvent waste streams without segregation. It requires high-temperature incineration with flue gas scrubbing to manage hydrofluoric acid (HF) and nitrogen oxide (NOx) byproducts.[1]

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents.

  • Label: "Hazardous Waste - Halogenated Organic - Solid/Liquid."[1]

  • Container: High-density polyethylene (HDPE) or glass; avoid metal if hydrolysis is possible.[1]

Hazard Profile & Waste Characterization

To ensure scientific integrity, disposal decisions must be based on the molecule's specific chemical architecture.

FeatureChemical BasisDisposal Implication
Fluorine Substituent C-F bond stabilityMandatory Halogenated Stream. Combustion generates HF gas; requires incinerators with caustic scrubbers.[1]
Pyrimidine Ring Nitrogen heterocycleNOx Generation. Potential for high biological potency (kinase inhibition); treat as "Toxic" (T) by default.
Methyl Ester Hydrolyzable groupCombustible. Can hydrolyze to the corresponding benzoic acid and methanol in aqueous waste; avoid mixing with strong acids/bases.
Physical State Solid (MW ~232 g/mol )Particulate Risk. Dust inhalation hazard; requires double-bagging or sealed containment.[1]

RCRA Classification (USA): While not explicitly P-listed or U-listed, this compound should be managed as Characteristic Hazardous Waste due to toxicity and ignitability potential.[1]

  • Primary Code: D001 (Ignitable) if in flammable solvent.

  • Secondary Code: D003 (Reactivity) is unlikely, but treat as Toxic (referencing similar fluorinated antineoplastics).

Step-by-Step Disposal Protocol

Scenario A: Pure Substance (Expired or Excess Solids)[7]
  • Step 1: Containment. Transfer the solid chemical into a screw-cap wide-mouth jar (HDPE or Glass).[1] Do not use bags alone as they can puncture.

  • Step 2: Labeling. Affix a hazardous waste tag.

    • Constituents: "Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (100%)"[1]

    • Hazard Checkbox: Toxic, Irritant.[7]

  • Step 3: Lab Packing. Place the jar into a larger "Lab Pack" drum designated for Solid Toxic Organics .

  • Step 4: Destruction. Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for Rotary Kiln Incineration .

Scenario B: Reaction Mixtures (Liquid Waste)
  • Step 1: Segregation. Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

  • Step 2: Selection. Use the "Halogenated Solvent" waste stream (Red Can/Yellow Tag).

    • Reasoning: Even though the fluorine atom is stable, commercial incinerators require all halogenated materials (F, Cl, Br) to go to specific kilns to prevent corrosion and release of acid gases.

  • Step 3: Compatibility Check. Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or active metals, which could react with the pyrimidine ring or ester function.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
  • Step 1: Bagging. Place items in a clear, 4-mil polyethylene bag.[1]

  • Step 2: Sealing. Goose-neck and tape the bag seal.[1]

  • Step 3: Secondary Containment. Place the sealed bag into the Solid Hazardous Waste drum.

  • Step 4: Sharps. If needles were used, they must go into a Red Biohazard/Sharps bin, labeled as "Chemically Contaminated."

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mother Liquor DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath Consumables PureCont Container: Screw-cap Jar (Glass/HDPE) SolidPath->PureCont LiquidSeg Segregation: Halogenated Waste Stream LiquidPath->LiquidSeg DebrisBag Double Bag (4-mil Poly) or Sharps Container DebrisPath->DebrisBag Labeling Labeling: 'Toxic', 'Halogenated' PureCont->Labeling LiquidSeg->Labeling DebrisBag->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->FinalDisp

Figure 1: Decision tree for segregating and packaging fluorinated pyrimidine benzoate waste streams.

Safety & Emergency Response

In the event of a spill during disposal preparation, follow this specific protocol to minimize exposure to the bioactive dust.

ParameterProtocol
PPE Requirement Nitrile gloves (double gloved), Lab coat, Safety goggles.[1] N95 or P100 respirator recommended if handling pure powder outside a fume hood.
Spill Cleanup (Solid) Do not dry sweep. Wet the powder with a compatible solvent (e.g., PEG-400 or water) to suppress dust, then wipe up with absorbent pads.[1]
Spill Cleanup (Liquid) Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
Deactivation Wipe surfaces with 10% NaOH solution to hydrolyze the ester (saponification), breaking down the lipophilic nature of the compound, followed by water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-fluorobenzoate (Structural Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Organic Waste. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds in the Laboratory. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, high-level safety protocols for handling Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate (CAS: 1293284-62-4).

As a Senior Application Scientist, I have structured this guide based on the Precautionary Principle . While specific toxicological data for this exact intermediate is often proprietary or sparse, its structural motifs—a fluorinated benzoate ester coupled with a bioactive pyrimidine ring—strongly suggest it should be handled as a Potent Pharmaceutical Intermediate (Band 3/4) until definitive data proves otherwise.

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Classification: Bioactive Heterocyclic Ester Physical State: Solid (typically off-white powder) Primary Risks: Respiratory sensitization, ocular damage, and potential systemic toxicity via potent biological mechanism (sGC stimulation analog).

Mandatory PPE Matrix
Protection ZoneRequirementTechnical Specification (Min. Standard)
Respiratory Mandatory N100/P3 Particulate Respirator (for open weighing) or PAPR if handling >1g. Rationale: Prevents inhalation of bioactive dusts.
Dermal (Hands) Double-Gloving Inner: Nitrile (0.11 mm / 4 mil). Outer: Nitrile (Extended Cuff, 0.15 mm / 6 mil). Replace outer gloves every 60 mins or immediately upon splash.
Ocular Sealed Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fluorinated esters due to potential lachrymatory effects.
Body Full Coverage Tyvek® Lab Coat (Disposable) with elastic cuffs. No exposed skin at wrists or neck.

Part 2: Technical Rationale & Risk Assessment (The "Why")

To trust a safety protocol, you must understand the chemical logic behind it. We treat this compound not just as a generic chemical, but as a specific structural hazard.

Structure-Activity Relationship (SAR) Analysis
  • The Benzoate Moiety: Methyl benzoates are known skin and eye irritants (Category 2) and can be absorbed transdermally [1].

  • The Fluorine Substitution: Fluorination often increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and blood-brain barrier.

  • The Pyrimidine Ring: This heterocycle is a "privileged structure" in medicinal chemistry, often associated with kinase inhibition or nucleotide antagonism [2].

  • Synthesis: This molecule is a likely intermediate for soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs). These drugs are potent vasodilators; inadvertent absorption could cause rapid hypotension (low blood pressure).

The "Self-Validating" Safety System

A self-validating system means the protocol includes checks to ensure it is working.

  • Visual Check: Use colored inner gloves (e.g., blue) and white outer gloves. A tear in the outer glove becomes immediately visible.

  • Solvent Trap: Fluorinated esters are soluble in DMSO and DCM. If using these solvents, standard nitrile breakthrough times drop from >480 mins to <10 mins. Protocol: If the compound is in solution with DCM, you must use Silver Shield (Laminate) gloves.

Part 3: Operational Workflow (Step-by-Step)

Workflow Visualization: Safe Weighing & Solubilization

The following diagram outlines the critical decision points to prevent exposure during the most hazardous phase: weighing the solid.

SafetyWorkflow Start START: Weighing Task CheckHood Verify Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->CheckHood CheckHood->Start Fail (Stop Work) PPE_Don Don PPE: Double Nitrile + N100 Mask (Tyvek Sleeves recommended) CheckHood->PPE_Don Pass Weighing Weighing Procedure (Use Anti-Static Gun) PPE_Don->Weighing Solvent_Add Solubilization (Add solvent to solid, NOT solid to solvent) Weighing->Solvent_Add Minimize Dust Decon Decontamination (Wipe balance with 10% Soap/Water) Solvent_Add->Decon Waste Disposal (High-Temp Incineration Stream) Decon->Waste

Figure 1: Operational workflow for handling potent fluorinated intermediates. Note the specific order of solubilization to prevent aerosolization.

Detailed Protocol: Weighing & Transfer

Objective: Transfer 500 mg of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate to a reaction flask without contaminating the balance or the user.

  • Engineering Control Setup:

    • Operate strictly within a Chemical Fume Hood .[1][2]

    • Place a disposable absorbent pad (benchkote) on the hood surface.

    • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

  • The "Sandwich" Weighing Method:

    • Do not weigh directly into the final flask if the neck is narrow (risk of spillage).

    • Tare a weighing boat.

    • Transfer solid.[2]

    • Critical Step: Cover the weighing boat with a second, inverted boat or aluminum foil before moving it out of the balance draft shield. This prevents air currents from blowing the potent dust into the lab.

  • Solubilization (The High-Risk Moment):

    • Add the solvent (e.g., DMSO, Methanol) down the side of the vessel containing the solid.

    • Never dump the solid into a stirring solvent; this creates a "puff" of aerosolized drug substance.

  • Decontamination:

    • Wipe the balance area with a surfactant-based cleaner (soap/water) first, then an alcohol wipe.

    • Reasoning: Alcohol fixes proteins and spreads hydrophobic powders. Surfactants lift the fluorinated ester so it can be removed.

Part 4: Emergency Response & Disposal

Exposure Response
  • Inhalation: Remove to fresh air immediately.[1] If the compound is an sGC stimulator analog, watch for signs of hypotension (dizziness, fainting).

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use ethanol to wash skin; it increases the permeability of the skin to the ester.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

Disposal Strategy

Fluorinated organics require specific disposal methods to prevent environmental persistence (PFAS-adjacent concerns).

  • Solid Waste: Collect in a container marked "Fluorinated Organic Solids."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Destruction Method: This compound must be disposed of via High-Temperature Incineration (>1100°C) with flue gas scrubbing. Standard kilns may not fully mineralize the fluorinated ring, leading to HF emission [3].

References

  • Fisher Scientific. (2025).[4][5] Safety Data Sheet: Methyl Benzoate. Retrieved from

  • BenchChem. (2025).[2] Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine and Analogs. Retrieved from

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Intermediates. ACS Chemical Health & Safety. Retrieved from

  • ChemicalBook. (2024). Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate Product Entry. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.